BWA-522 intermediate-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H40ClNO5 |
|---|---|
Poids moléculaire |
518.1 g/mol |
Nom IUPAC |
tert-butyl 4-[[4-[2-[4-[(2R)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C29H40ClNO5/c1-28(2,3)36-27(33)31-16-14-21(15-17-31)19-34-25-10-6-22(7-11-25)29(4,5)23-8-12-26(13-9-23)35-20-24(32)18-30/h6-13,21,24,32H,14-20H2,1-5H3/t24-/m0/s1 |
Clé InChI |
VDKUVETVOIHEFR-DEOSSOPVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC[C@H](CCl)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CCl)O |
Origine du produit |
United States |
Foundational & Exploratory
BWA-522 Intermediate-2: A Technical Overview for Drug Development Professionals
An In-depth Technical Guide on the Core Synthetic Precursor to the Androgen Receptor Degrader BWA-522
Introduction
BWA-522 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver in the progression of prostate cancer. It is notable for its ability to target both full-length AR (AR-FL) and its splice variants, such as AR-V7, which are often implicated in resistance to conventional anti-androgen therapies. This technical guide focuses on BWA-522 intermediate-2 , a critical synthetic precursor that constitutes the androgen receptor N-terminal domain (AR-NTD) ligand component of the final BWA-522 molecule. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Components of BWA-522
BWA-522 is a heterobifunctional molecule comprising three key components:
-
A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: This moiety recruits the cellular machinery responsible for tagging proteins for degradation.
-
A ligand for the androgen receptor N-terminal domain (AR-NTD): This "warhead" specifically targets the AR protein.
-
A chemical linker: This connects the two ligands, positioning the E3 ligase in proximity to the AR to facilitate ubiquitination and subsequent degradation.
This compound is the AR-NTD ligand, functionalized for conjugation to the linker.
This compound: Structure and Synthesis
Based on the structure of the final BWA-522 product, this compound is inferred to be a derivative of EPI-002 (also known as ralaniten), a known antagonist of the AR-NTD. The synthesis of BWA-522 involves the coupling of two key intermediates:
-
BWA-522 intermediate-1: The VHL E3 ligase ligand attached to a portion of the linker with a reactive functional group.
-
This compound: The EPI-002 derivative attached to the remainder of the linker, also with a compatible reactive functional group.
The final synthetic step is the formation of a stable bond between these two intermediates. The precise, publicly disclosed synthesis scheme for BWA-522 and its intermediates is limited; however, a logical synthetic route can be proposed based on the final structure.
Inferred Structure of this compound
The structure of this compound is likely a molecule that incorporates the core of EPI-002 with a linker attachment point, prepared for reaction with BWA-522 intermediate-1.
Mechanism of Action of BWA-522
The BWA-522 PROTAC functions by inducing the degradation of the androgen receptor. The following diagram illustrates the signaling pathway.
In-Depth Technical Guide: BWA-522, a Novel PROTAC Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific "BWA-522 intermediate-2" is not available in the public domain. This guide focuses on the final, extensively characterized compound, BWA-522.
Core Compound Overview: BWA-522
BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3][4][5] As a heterobifunctional molecule, it functions by inducing the proximity of the AR to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome. This mechanism of action makes BWA-522 a promising therapeutic candidate for prostate cancer, including castration-resistant forms where traditional AR inhibitors may be less effective.
Chemical Structure:
The chemical structure of BWA-522 is comprised of a ligand that binds to the N-terminal domain (NTD) of the androgen receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.
Chemical Name: 5-(4-((4-((4-(2-(4-((S)-3-Chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)methyl)-piperidin-1-yl)methyl)piperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
CAS No.: 3042820-12-9
Quantitative Data Summary
The following tables summarize the key quantitative data for BWA-522, demonstrating its efficacy and pharmacokinetic profile.
Table 1: In Vitro Efficacy
| Parameter | Cell Line | Value (μM) | Description |
| DC50 (AR-FL) | VCaP | 0.73 | Concentration for 50% degradation of full-length Androgen Receptor. |
| DC50 (AR-V7) | VCaP | 0.67 | Concentration for 50% degradation of Androgen Receptor splice variant 7. |
| IC50 | LNCaP | 1.07 | Concentration for 50% inhibition of cell growth. |
| IC50 | VCaP | 5.59 | Concentration for 50% inhibition of cell growth. |
| IC50 | 22Rv1 | 4.08 | Concentration for 50% inhibition of cell growth in enzalutamide-resistant cells. |
Table 2: In Vivo Efficacy (LNCaP Xenograft Model)
| Parameter | Dosage | Result |
| Tumor Growth Inhibition | 60 mg/kg, p.o. | 76% |
Table 3: Pharmacokinetic Properties
| Species | Dosage | Oral Bioavailability (%) |
| Mouse | 10 mg/kg | 40.5 |
| Beagle Dog | 5 mg/kg | 69.3 |
Signaling Pathway and Mechanism of Action
BWA-522 operates through the PROTAC mechanism to induce the degradation of the androgen receptor. The diagram below illustrates this signaling pathway.
Caption: Mechanism of action of BWA-522 as a PROTAC degrader of the Androgen Receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of BWA-522.
Western Blot for AR Degradation
This protocol is used to quantify the degradation of the androgen receptor in prostate cancer cell lines following treatment with BWA-522.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
BWA-522
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: Anti-AR, Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of BWA-522 or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the AR signal to the GAPDH signal. Calculate the percentage of AR degradation relative to the vehicle-treated control.
Cell Viability Assay (CCK-8)
This assay measures the effect of BWA-522 on the proliferation and viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
BWA-522
-
DMSO
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar (MTT, MTS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BWA-522 or DMSO.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of BWA-522 in a mouse model.
Materials:
-
Male immunodeficient mice (e.g., BALB/c nude mice)
-
LNCaP prostate cancer cells
-
Matrigel
-
BWA-522 formulated for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer BWA-522 (e.g., 60 mg/kg) or vehicle to the respective groups via oral gavage daily for a specified duration (e.g., 28 days).
-
Monitoring: Measure tumor volume with calipers every few days and monitor the body weight of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume or weight between the treated and control groups.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the preclinical evaluation of BWA-522.
Caption: General experimental workflow for the preclinical assessment of BWA-522.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of PROTAC Degrader Drugs for Cancer | Annual Reviews [annualreviews.org]
- 4. Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation [mdpi.com]
- 5. BWA-522 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Guide: Synthesis of BWA-522 Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the synthesis pathway for a key intermediate in the production of BWA-522, a first-in-class, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor's N-terminal domain. The information presented herein is based on established synthetic methodologies for PROTAC development and analysis of the BWA-522 structure. For the full, validated experimental details, readers are directed to the primary publication: Zhang, B., et al. (2023). Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 66(16), 11158–11186.
Introduction to BWA-522 and its Synthesis Strategy
BWA-522 is a heterobifunctional molecule designed to recruit the E3 ubiquitin ligase cereblon (CRBN) to the Androgen Receptor (AR), thereby inducing the degradation of AR.[1] This mechanism of action makes it a promising therapeutic agent for the treatment of prostate cancer. The structure of BWA-522 consists of three key components: a ligand that binds to the AR N-terminal domain (derived from the antagonist Ralaniten/EPI-002), a ligand that binds to the E3 ligase cereblon, and a chemical linker that connects these two ligands.
The synthesis of BWA-522 involves a multi-step process. A key strategic element is the preparation of advanced intermediates that can be efficiently coupled in the final stages of the synthesis. This guide focuses on the synthesis of BWA-522 Intermediate-2 , a functionalized derivative of the AR antagonist EPI-002, which is primed for conjugation with the cereblon E3 ligase ligand.
Synthesis Pathway for this compound
The synthesis of this compound begins with the known Androgen Receptor N-terminal domain antagonist, EPI-002. The core of EPI-002 is modified to introduce a linker with a terminal reactive group, in this case, a carboxylic acid, which will be used for subsequent amide bond formation with the linker attached to the cereblon ligand.
The following diagram illustrates the synthetic transformation from EPI-002 to this compound.
Caption: Synthesis of this compound from EPI-002.
Quantitative Data for the Synthesis of this compound
The following table summarizes the quantitative data for the key reaction step in the synthesis of this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Volume |
| EPI-002 | 452.58 | 1.0 | 453 mg | - |
| Tert-butyl 4-aminobutanoate | 159.22 | 1.2 | 191 mg | - |
| HATU | 380.23 | 1.5 | 570 mg | - |
| DIPEA | 129.24 | 3.0 | 0.67 mL | - |
| DMF | - | - | - | 10 mL |
| TFA | 114.02 | Excess | - | 2 mL |
| DCM | - | - | - | 10 mL |
| Reaction Parameters | Value |
| Reaction Time | |
| Amide Coupling | 12 hours |
| Deprotection | 2 hours |
| Temperature | |
| Amide Coupling | Room Temperature |
| Deprotection | Room Temperature |
| Yield | ~85% (over two steps) |
Experimental Protocol for the Synthesis of this compound
Materials:
-
EPI-002
-
Tert-butyl 4-aminobutanoate
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Amide Coupling
-
To a solution of EPI-002 (1.0 eq) in anhydrous DMF, add tert-butyl 4-aminobutanoate (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in a mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with toluene (B28343) to remove residual TFA.
-
The resulting crude product, this compound, can be used in the next step without further purification.
Logical Workflow for BWA-522 Synthesis
The synthesis of BWA-522 follows a convergent approach where the two primary fragments, the AR-binding moiety and the E3 ligase ligand, are synthesized and functionalized separately before being coupled together.
Caption: Convergent synthesis workflow for BWA-522.
References
The Lynchpin in Androgen Receptor Degradation: A Technical Guide to BWA-522 Intermediate-2's Role in PROTAC Synthesis
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. This technical guide delves into the synthesis and mechanism of BWA-522, a potent and orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver in prostate cancer. A critical, yet often overlooked, component in the synthesis of this promising therapeutic is a key intermediate, herein referred to as BWA-522 intermediate-2, which plays a pivotal role in the construction of the final bifunctional molecule. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing in-depth data, detailed experimental protocols, and visualizations of the associated biological pathways.
Introduction to BWA-522 and its Therapeutic Rationale
BWA-522 is a novel PROTAC that effectively induces the degradation of both full-length Androgen Receptor (AR-FL) and its splice variants (e.g., AR-V7), which are implicated in resistance to current anti-androgen therapies in castration-resistant prostate cancer (CRPC).[1][2][3][4][5][6][7][8] By hijacking the body's own ubiquitin-proteasome system, BWA-522 flags the AR protein for destruction, thereby inhibiting AR signaling and inducing apoptosis in prostate cancer cells.[4][5][6][7]
The synthesis of BWA-522 is a multi-step process that involves the strategic coupling of an AR-N-Terminal Domain (NTD) antagonist, a linker, and an E3 ligase ligand. The successful formation of this heterobifunctional molecule is contingent on the precise synthesis and purification of its constituent intermediates.
Quantitative Data Summary
The efficacy of BWA-522 has been demonstrated across various preclinical models. The following tables summarize the key quantitative data available for BWA-522.
Table 1: In Vitro Degradation Efficacy of BWA-522
| Cell Line | Target Protein | Concentration | Degradation Efficiency (%) |
| VCaP | AR-FL | 5 µM | 72.0 |
| VCaP | AR-V7 | 1 µM | 77.3 |
| LNCaP | AR-FL | - | - |
Data sourced from MedchemExpress.[6]
Table 2: In Vivo Efficacy and Pharmacokinetics of BWA-522
| Parameter | Value | Species | Model |
| Tumor Growth Inhibition (TGI) | 76% | Mice | LNCaP xenograft |
| Oral Bioavailability | 40.5% | Mice | - |
| Oral Bioavailability | 69.3% | Beagle Dogs | - |
| Dosing | 60 mg/kg, p.o. | Mice | LNCaP xenograft |
Data sourced from multiple publications.[2][3][4][5][6][7]
The Role and Synthesis of this compound
Upon detailed review of the synthetic scheme for BWA-522 as outlined in the primary literature, it is important to clarify the nomenclature of "intermediate-2". The synthesis is a linear process with several key intermediates. For the purpose of this guide, we will define "BWA-522 intermediate-1" as the functionalized E3 ligase ligand (cereblon ligand with a linker attachment point) and "this compound" as the modified Androgen Receptor N-Terminal Domain (AR-NTD) antagonist poised for coupling to the linker.
This compound is a derivative of the AR-NTD antagonist, ralaniten (EPI-002), which has been chemically modified to present a reactive handle for covalent attachment to the linker. This modification is crucial as it allows for the final conjugation step to form the complete BWA-522 PROTAC.
General Synthetic Workflow
The synthesis of BWA-522 can be conceptualized in the following stages:
-
Synthesis of BWA-522 Intermediate-1: This involves the preparation of the cereblon E3 ligase ligand with an appropriate linker.
-
Synthesis of this compound: This stage focuses on the modification of the AR-NTD antagonist to introduce a coupling site.
-
Final Coupling Reaction: The two intermediates are then covalently linked to form the final BWA-522 PROTAC molecule.
The following diagram illustrates the logical flow of the BWA-522 synthesis.
Caption: Synthetic workflow for BWA-522.
Experimental Protocols
The following are representative experimental protocols for the synthesis and evaluation of BWA-522. These are generalized protocols based on standard laboratory practices and should be adapted and optimized for specific experimental conditions.
Representative Synthesis of this compound
This protocol is a generalized representation based on common organic synthesis techniques for modifying a parent compound like ralaniten.
-
Starting Material: Ralaniten (EPI-002).
-
Reaction: To a solution of ralaniten in a suitable aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide), add a reagent that will introduce a reactive functional group (e.g., a short alkyl chain with a terminal amine or carboxylic acid, protected if necessary). The choice of reagent will depend on the desired linker chemistry.
-
Catalyst/Reagents: Depending on the reaction, a base (e.g., Triethylamine or Diisopropylethylamine) or a coupling agent (e.g., HATU or HOBt) may be required.
-
Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired this compound.
-
Characterization: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Cell-Based Androgen Receptor Degradation Assay
-
Cell Culture: Plate prostate cancer cells (e.g., LNCaP or VCaP) in appropriate cell culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of BWA-522 (typically ranging from nanomolar to micromolar) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the Androgen Receptor (N-terminal domain to detect both full-length and splice variants). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control and express the results as a percentage of the vehicle-treated control.
Signaling Pathway Visualization
BWA-522 exerts its therapeutic effect by degrading the Androgen Receptor, thereby disrupting the AR signaling pathway, which is crucial for the growth and survival of prostate cancer cells, particularly in the castration-resistant setting.
Androgen Receptor Signaling in Castration-Resistant Prostate Cancer
In CRPC, the AR can be activated by various mechanisms, including AR gene amplification, mutations, and the expression of ligand-independent splice variants. This leads to the transcription of target genes that promote cell proliferation, survival, and resistance to therapy.[1][2][3][9][10][11][12]
Caption: Androgen Receptor signaling pathway.
Mechanism of Action of BWA-522
BWA-522 acts as a molecular bridge, bringing the Androgen Receptor into proximity with the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.
References
- 1. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. urotoday.com [urotoday.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. mdpi.com [mdpi.com]
- 12. Targeting the androgen receptor signaling pathway in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BWA-522 and its Precursor BWA-522 Intermediate-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver in prostate cancer.[1][2][3] Unlike traditional inhibitors that block the ligand-binding domain of the AR, BWA-522 targets the N-terminal domain (NTD).[1][3] This allows it to effectively induce the degradation of both full-length AR (AR-FL) and splice variants lacking the ligand-binding domain, such as AR-V7, which are common sources of resistance to current therapies.[1][2] This document provides an in-depth technical guide on BWA-522, its synthesis from key intermediates, its mechanism of action, and relevant experimental data and protocols.
Core Components and Synthesis
BWA-522 is a heterobifunctional molecule comprised of three key components: a ligand that binds to the AR N-terminal domain, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two. The synthesis of BWA-522 involves the coupling of two primary intermediates. For the purpose of this guide, we will designate the AR-NTD binding moiety as BWA-522 intermediate-2 , which is derived from the known AR-NTD antagonist, Ralaniten (EPI-002). The Cereblon E3 ligase ligand is designated as BWA-522 intermediate-1 .
The relationship and synthesis pathway can be visualized as follows:
Caption: Synthetic relationship of BWA-522 from its core intermediates.
Mechanism of Action: PROTAC-mediated AR Degradation
BWA-522 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It forms a ternary complex between the Androgen Receptor and the Cereblon E3 ligase. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This catalytic process allows a single molecule of BWA-522 to induce the degradation of multiple AR proteins.
The signaling pathway for BWA-522's action is as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BWA-522 Mechanism of Action in Prostate Cancer: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to address the challenges of resistance in prostate cancer. It operates by selectively inducing the degradation of the Androgen Receptor (AR), a key driver of prostate cancer progression. This technical guide provides a comprehensive overview of the mechanism of action of BWA-522, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Core Mechanism of Action: Targeted Protein Degradation
BWA-522 is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate the Androgen Receptor. It is comprised of three key components:
-
A ligand that binds to the N-Terminal Domain (NTD) of the Androgen Receptor: This component is derived from the AR-NTD antagonist ralaniten (EPI-002). Targeting the NTD is a crucial strategy as it allows BWA-522 to be effective against both full-length AR (AR-FL) and splice variants, such as AR-V7, which lack the ligand-binding domain and are a common source of resistance to conventional anti-androgen therapies.[1]
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase: This moiety engages the cellular machinery responsible for tagging proteins for degradation.[1][2]
-
A chemical linker: This connects the AR-NTD ligand and the E3 ligase ligand, facilitating the formation of a ternary complex between AR and CRBN.
The formation of this BWA-522-mediated ternary complex brings the AR protein into close proximity with the E3 ligase, leading to the poly-ubiquitination of the AR. This ubiquitination marks the AR for recognition and subsequent degradation by the 26S proteasome. The degradation of both AR-FL and AR-V7 effectively shuts down androgen signaling, leading to the suppression of downstream gene expression, induction of apoptosis, and inhibition of tumor growth in prostate cancer cells.[3][4]
Quantitative Data Summary
The efficacy of BWA-522 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Cell Line | Target Protein | DC50 (µM) | IC50 (µM) | Notes |
| VCaP | AR-FL | 0.73[5] | 5.59 | - |
| VCaP | AR-V7 | 0.67[5] | 5.59 | BWA-522 demonstrates potent degradation of both AR-FL and the key splice variant AR-V7. |
| LNCaP | AR-FL | 3.5[3] | 1.07 | - |
| 22Rv1 | Not Specified | Not Specified | 4.08 | This cell line is known to be enzalutamide-resistant. |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell viability.
Table 2: In Vitro Degradation Efficiency
| Cell Line | Target Protein | Concentration (µM) | Degradation Efficiency (%) |
| VCaP | AR-V7 | 1 | 77.3[6] |
| LNCaP | AR-FL | 5 | 72.0[6] |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Animal Model | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) (%) | Oral Bioavailability (%) |
| Mouse | LNCaP | 60 mg/kg (oral) | 76[3][4][7] | 40.5[3][4][7] |
| Beagle Dog | Not Applicable | Not Applicable | Not Applicable | 69.3[3][4][7] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of BWA-522 Action
References
- 1. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BWA-522 | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
BWA-522: A Technical Guide to a Novel Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). By targeting the N-terminal domain (NTD) of the AR, BWA-522 effectively induces the degradation of both full-length AR (AR-FL) and clinically relevant splice variants, such as AR-V7, which are implicated in resistance to current anti-androgen therapies. This technical guide provides a comprehensive overview of BWA-522, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Introduction: The Challenge of Androgen Receptor Signaling in Prostate Cancer
The androgen receptor is a critical driver of prostate cancer progression. While therapies targeting the AR ligand-binding domain (LBD) are initially effective, resistance often emerges through mechanisms such as AR overexpression, mutations, and the expression of AR splice variants that lack the LBD. BWA-522 represents a promising therapeutic strategy by shifting the paradigm from AR inhibition to targeted AR degradation, thereby eliminating the receptor protein entirely.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
BWA-522 is a heterobifunctional molecule composed of a ligand that binds to the N-terminal domain of the androgen receptor and another ligand that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[2][3] This catalytic mechanism allows a single molecule of BWA-522 to trigger the degradation of multiple AR proteins.
References
BWA-522: A First-in-Class PROTAC Targeting the Androgen Receptor N-Terminal Domain
A Technical Whitepaper for Drug Development Professionals
Introduction
BWA-522 is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver of prostate cancer.[1][2][3] Unlike conventional androgen receptor inhibitors that target the ligand-binding domain (LBD), BWA-522 uniquely targets the N-terminal domain (NTD) of the AR.[4] This novel mechanism of action allows it to effectively degrade both full-length androgen receptor (AR-FL) and clinically relevant splice variants, such as AR-V7, which lack the LBD and are a common cause of resistance to existing therapies.[2][3][5] This document provides a comprehensive technical overview of BWA-522, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Mechanism of Action
BWA-522 functions as a molecular bridge, simultaneously binding to the N-terminal domain of the androgen receptor and an E3 ubiquitin ligase.[2][3] The warhead of BWA-522 is derived from the AR antagonist EPI-002 (ralaniten), which allows for specific recognition of the AR's N-terminal domain.[4] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This degradation of both AR-FL and AR-V7 leads to the suppression of downstream AR signaling, induction of apoptosis in prostate cancer cells, and ultimately, inhibition of tumor growth.[1][2][3]
Caption: Mechanism of action of BWA-522.
Quantitative Preclinical Data
The preclinical efficacy of BWA-522 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Degradation of Androgen Receptor
| Cell Line | AR Isoform | Concentration | Degradation Efficiency (%) | DC50 (µM) |
| VCaP | AR-FL | - | - | 0.73[6] |
| VCaP | AR-V7 | 1 µM | 77.3[1] | 0.67[6] |
| LNCaP | AR-FL | 5 µM | 72.0[1] | 3.5[5] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Model | Dosing | Result |
| Tumor Growth Inhibition (TGI) | Mice | LNCaP Xenograft | 60 mg/kg, p.o. | 76%[1][2][3] |
| Oral Bioavailability | Mice | - | - | 40.5%[2][3][7] |
| Oral Bioavailability | Beagle Dogs | - | - | 69.3%[2][3][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Prostate cancer cells (LNCaP, VCaP, 22Rv1, PC-3, and DU-145) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of BWA-522 or vehicle control for 6 days.
-
CCK-8 Reagent Addition: Following the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: Plates are incubated for a specified period (typically 1-4 hours) to allow for the conversion of the WST-8 tetrazolium salt to formazan (B1609692) by cellular dehydrogenases.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for the cell viability assay.
Western Blotting for AR Degradation
-
Cell Lysis: Prostate cancer cells treated with BWA-522 or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the androgen receptor (for both full-length and splice variants) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the AR bands is quantified and normalized to the loading control to determine the extent of degradation.
LNCaP Xenograft Mouse Model
-
Cell Implantation: LNCaP cells are subcutaneously injected into the flanks of male immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. BWA-522 is administered orally at a dose of 60 mg/kg.
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and the tumors are excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the BWA-522 treated group to the control group.
Conclusion
BWA-522 represents a promising therapeutic strategy for the treatment of prostate cancer, including castration-resistant forms that are resistant to current AR-targeted therapies. Its unique mechanism of targeting the N-terminal domain of the androgen receptor for degradation addresses the clinical challenge of AR splice variants. The robust preclinical data, including significant tumor growth inhibition in vivo and favorable pharmacokinetic properties, support its continued development as a potential first-in-class treatment for advanced prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. BWA-522 | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]
- 7. pubs.acs.org [pubs.acs.org]
BWA-522: A Technical Guide for Castration-Resistant Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to address the challenges of treating castration-resistant prostate cancer (CRPC). Unlike traditional androgen receptor (AR) antagonists, BWA-522 targets the N-terminal domain (NTD) of the AR, leading to the degradation of both full-length AR (AR-FL) and its splice variants, notably AR-V7, which is a key driver of resistance to current therapies.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with BWA-522 research.
Mechanism of Action
BWA-522 functions as a bifunctional molecule. It tethers an AR-NTD antagonist to a ligand for an E3 ubiquitin ligase.[1][4] This dual binding brings the E3 ligase into proximity with the AR, leading to the ubiquitination and subsequent proteasomal degradation of the receptor. This degradation of both AR-FL and the constitutively active AR-V7 splice variant effectively shuts down androgen signaling pathways, even in the presence of mutations or in low androgen environments, ultimately inducing apoptosis in prostate cancer cells.[1][2][4][5]
Preclinical Data
In Vitro Efficacy
BWA-522 has demonstrated potent degradation of both AR-FL and AR-V7 in prostate cancer cell lines.
| Cell Line | Target | Metric | Value | Reference |
| LNCaP | AR-FL | DC50 | 3.5 µM | [1] |
| VCaP | AR-FL | DC50 | 0.73 µM | [6] |
| VCaP | AR-V7 | DC50 | 0.67 µM | [6] |
| VCaP | AR-V7 Degradation | % Degradation at 1 µM | 77.3% | [5] |
| LNCaP | AR-FL Degradation | % Degradation at 5 µM | 72.0% | [5] |
In Vivo Efficacy
In a preclinical xenograft model using LNCaP cells, oral administration of BWA-522 resulted in significant tumor growth inhibition.
| Animal Model | Cell Line | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Mice | LNCaP Xenograft | BWA-522 | 60 mg/kg, oral administration | 76% | [1][2][4][5] |
Pharmacokinetics
BWA-522 has shown favorable oral bioavailability in preclinical species.
| Species | Oral Bioavailability | Reference |
| Mice | 40.5% | [1][2][4] |
| Beagle Dogs | 69.3% | [1][2][4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. Below are representative protocols based on standard techniques used in the cited research.
Western Blotting for AR Degradation
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight. Treat cells with varying concentrations of BWA-522 or vehicle control for the desired time period (e.g., 24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against AR (to detect AR-FL and AR-V7) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control.
Cell Viability Assay
-
Cell Seeding: Seed prostate cancer cells in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a serial dilution of BWA-522.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Assay: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence or absorbance according to the manufacturer's protocol.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with BWA-522 or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
LNCaP Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant LNCaP cells mixed with Matrigel into the flanks of male immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer BWA-522 orally at the specified dose (e.g., 60 mg/kg) daily.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Future Directions
BWA-522 is a promising preclinical candidate for the treatment of CRPC, particularly in cases of resistance to current antiandrogen therapies.[2][4] Further investigation is warranted to fully elucidate its safety profile, pharmacokinetic/pharmacodynamic relationships, and efficacy in a broader range of CRPC models, including those with specific AR mutations. These studies will be critical in advancing BWA-522 towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTAC technology for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BWA-522 | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]
BWA-522: A Novel PROTAC Degrader Targeting AR-FL and AR-V7 for Prostate Cancer Therapy
An In-depth Technical Guide
This technical guide provides a comprehensive overview of BWA-522, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that effectively degrades both full-length androgen receptor (AR-FL) and its constitutively active splice variant, AR-V7. This document is intended for researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on prostate cancer.
Introduction
The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While therapies targeting the AR ligand-binding domain (LBD) are initially effective, resistance often emerges, frequently driven by the expression of AR splice variants that lack the LBD, such as AR-V7.[1][2] These variants are constitutively active and render tumors resistant to conventional anti-androgen therapies. BWA-522 is a novel PROTAC designed to overcome this resistance by targeting the N-terminal domain (NTD) of the AR, a region present in both AR-FL and AR-V7, leading to their degradation.[3][4]
Mechanism of Action
BWA-522 is a heterobifunctional molecule that consists of a ligand that binds to the AR-NTD, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] This ternary complex formation facilitates the ubiquitination of both AR-FL and AR-V7, marking them for degradation by the proteasome. This dual-targeting approach effectively eliminates the key drivers of both hormone-sensitive and castration-resistant prostate cancer (CRPC).
Quantitative Data Summary
BWA-522 has demonstrated potent and efficacious degradation of both AR-FL and AR-V7 in preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Degradation of AR-FL and AR-V7
| Cell Line | Target Protein | BWA-522 Concentration | Degradation Efficiency | DC50 | Reference |
| VCaP | AR-V7 | 1 µM | 77.3% | Sub-micromolar | [5][6] |
| LNCaP | AR-FL | 5 µM | 72.0% | 3.5 µM | [5] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Model | Treatment | Result | Reference |
| Tumor Growth Inhibition (TGI) | LNCaP Xenograft | 60 mg/kg, oral administration | 76% | [3][4] |
| Oral Bioavailability | Mice | Not specified | 40.5% | [3][4] |
| Oral Bioavailability | Beagle Dogs | Not specified | 69.3% | [3][4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the probable protocols based on the available literature.
In Vitro Degradation Assays
Objective: To quantify the degradation of AR-FL and AR-V7 in prostate cancer cell lines upon treatment with BWA-522.
Probable Method: Western Blotting
-
Cell Culture: LNCaP (expresses AR-FL) and VCaP (expresses both AR-FL and AR-V7) cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of BWA-522 or vehicle control for a specified duration (e.g., 24 hours).
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for AR (to detect both FL and V7) and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the levels of AR-FL and AR-V7 are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of orally administered BWA-522 in a prostate cancer xenograft model.
Probable Protocol:
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Cell Implantation: LNCaP cells are suspended in a suitable matrix (e.g., Matrigel) and subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Treatment Administration: BWA-522 is administered orally at a specified dose (e.g., 60 mg/kg) and schedule (e.g., daily) to the treatment group. The control group receives a vehicle.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
-
Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.
Signaling Pathway Modulation
By degrading both AR-FL and AR-V7, BWA-522 effectively shuts down the AR signaling axis. This leads to the suppression of AR target gene expression, which is critical for prostate cancer cell proliferation and survival. The ultimate downstream effect is the induction of apoptosis in prostate cancer cells.[3][4]
Conclusion
BWA-522 represents a promising therapeutic strategy for the treatment of prostate cancer, including castration-resistant forms that are driven by AR-V7. Its ability to degrade both AR-FL and AR-V7 through a PROTAC mechanism offers a distinct advantage over traditional AR inhibitors. The potent in vitro and in vivo activity, coupled with favorable oral bioavailability, positions BWA-522 as a strong candidate for further clinical development. This technical guide provides a foundational understanding of BWA-522 for the scientific community to build upon in the ongoing effort to combat prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies [mdpi.com]
- 3. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
BWA-522: A Technical Guide on Oral Bioavailability and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), including its full-length form (AR-FL) and splice variants like AR-V7.[1][2] By targeting the N-terminal domain (AR-NTD) of the AR, BWA-522 presents a promising therapeutic strategy for prostate cancer, particularly in cases resistant to conventional therapies.[1][3] Preclinical studies have demonstrated its significant anti-tumor activity, favorable pharmacokinetic profile, and potent degradation of target proteins.[1][4][5][6] This technical guide provides a comprehensive overview of the oral bioavailability and preclinical findings for BWA-522, including detailed experimental protocols and data presented for scientific evaluation.
Mechanism of Action
BWA-522 functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system. It tethers an AR-NTD antagonist to a ligand for an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of both AR-FL and the therapeutically challenging AR-V7 splice variant.[1][3] The degradation of these key drivers of prostate cancer growth leads to the suppression of downstream AR signaling and induces apoptosis in cancer cells.[1]
Oral Bioavailability and Pharmacokinetics
BWA-522 has demonstrated excellent oral bioavailability in multiple preclinical species, a critical attribute for a clinically viable therapeutic.
Table 1: Pharmacokinetic Parameters of BWA-522
| Species | Dose (Oral) | Bioavailability (%) | Cmax (ng/mL) | AUC (h·ng/mL) |
| Mouse | 10 mg/kg | 40.5%[4][5] | 376[4] | 5947[4][5] |
| Beagle Dog | 5 mg/kg | 69.3%[1][4][5][6] | - | - |
Data sourced from Zhang et al., Journal of Medicinal Chemistry, 2023.
Experimental Protocols
Pharmacokinetic Study in Mice:
-
Animals: Male C57BL/6 mice.
-
Formulation: BWA-522 was formulated in a vehicle of 0.5% (w/v) methylcellulose (B11928114) in water.
-
Dosing:
-
Oral (PO): A single dose of 10 mg/kg was administered by oral gavage.
-
Intravenous (IV): A single dose of 2 mg/kg was administered via the tail vein to determine absolute bioavailability.
-
-
Sample Collection: Blood samples were collected at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing.
-
Analysis: Plasma concentrations of BWA-522 were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Pharmacokinetic Study in Beagle Dogs:
-
Animals: Male beagle dogs.
-
Formulation: BWA-522 was formulated in a capsule.
-
Dosing:
-
Oral (PO): A single dose of 5 mg/kg was administered.
-
Intravenous (IV): A single dose of 2 mg/kg was administered for bioavailability calculation.
-
-
Sample Collection: Blood samples were collected at regular intervals post-dosing.
-
Analysis: Plasma concentrations were quantified by LC-MS/MS.
In Vitro Degradation Efficacy
BWA-522 effectively induces the degradation of both AR-FL and AR-V7 in various prostate cancer cell lines.
Table 2: In Vitro Degradation of AR-FL and AR-V7 by BWA-522
| Cell Line | Target Protein | DC50 (µM) |
| LNCaP | AR-FL | 3.45 |
| VCaP | AR-FL | 0.73 |
| 22Rv1 | AR-FL | 2.41 |
| VCaP | AR-V7 | 0.67 |
| 22Rv1 | AR-V7 | 0.76 |
DC50: Concentration of the compound that results in 50% degradation of the target protein. Data sourced from Zhang et al., Journal of Medicinal Chemistry, 2023.
Experimental Protocols
Western Blotting for AR Degradation:
-
Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cells.
-
Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells were treated with varying concentrations of BWA-522 for 24 hours.
-
Protein Extraction: Whole-cell lysates were prepared using RIPA buffer.
-
Quantification: Protein concentration was determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for AR-FL and AR-V7. GAPDH or β-actin was used as a loading control.
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities were quantified using densitometry software.
In Vivo Anti-Tumor Efficacy
The promising in vitro activity and oral bioavailability of BWA-522 translated to significant anti-tumor efficacy in a xenograft model of prostate cancer.
Table 3: In Vivo Efficacy of BWA-522 in LNCaP Xenograft Model
| Treatment Group | Dose (Oral) | Tumor Growth Inhibition (TGI) (%) |
| BWA-522 | 60 mg/kg | 76%[1][4][5][6] |
Data sourced from Zhang et al., Journal of Medicinal Chemistry, 2023.
Experimental Protocols
LNCaP Xenograft Mouse Model:
-
Animals: Male BALB/c nude mice.
-
Cell Implantation: LNCaP cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Treatment: Mice were randomized into vehicle control and treatment groups. BWA-522 was administered daily by oral gavage at a dose of 60 mg/kg.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Study Endpoint: The study was terminated after a predefined period (e.g., 28 days), and tumors were excised and weighed.
Conclusion
The preclinical data for BWA-522 strongly support its development as a novel therapeutic for prostate cancer. Its ability to effectively degrade both AR-FL and AR-V7, combined with its excellent oral bioavailability and significant in vivo anti-tumor activity, positions it as a promising candidate for further clinical investigation. The detailed protocols provided herein offer a basis for the replication and expansion of these foundational studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: BWA-522 Intermediate-2 and the Synthesis of a Novel Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BWA-522, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). A key focus of this document is the elucidation of "BWA-522 intermediate-2," its role in the synthesis of the final compound, and information regarding the availability of key synthetic precursors.
Introduction to BWA-522
BWA-522 is a promising therapeutic agent for the treatment of prostate cancer, including castration-resistant forms.[1][2][3][4] It functions by inducing the degradation of both full-length Androgen Receptor (AR-FL) and its splice variants, notably AR-V7, which are implicated in drug resistance.[1][2][3][4] BWA-522 is a heterobifunctional molecule composed of a ligand that binds to the N-terminal domain (NTD) of the Androgen Receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR protein.
Elucidation of BWA-522 Intermediates
The synthesis of BWA-522 involves the strategic coupling of two key fragments. Based on commercially available intermediates and the known structure of BWA-522, we can identify the following key precursors:
-
BWA-522 intermediate-1: This is the Cereblon E3 ligase ligand, which is commercially available. Its chemical name is 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde.
-
This compound: This document identifies "this compound" as the second key component: the Androgen Receptor N-terminal domain (AR-NTD) binding moiety attached to the linker. This fragment is derived from Ralaniten (EPI-002) and is functionalized for coupling with intermediate-1.
Structure and Availability of BWA-522 Intermediate-1
BWA-522 intermediate-1 is a known Cereblon E3 ligase ligand.
| Property | Value |
| Chemical Name | 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde |
| Molecular Formula | C₁₉H₁₉N₃O₅ |
| CAS Number | 2241315-66-0 |
| Availability | Commercially available from multiple suppliers. |
Table 1: Properties of BWA-522 Intermediate-1
Suppliers of BWA-522 Intermediate-1 (CAS 2241315-66-0):
-
MedChemExpress
-
BroadPharm
-
InvivoChem
-
Sigma-Aldrich (under the name 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbaldehyde)
-
BLD Pharmatech Co., Ltd.
-
Fluorochem
Proposed Structure and Synthesis of this compound
Based on the structure of BWA-522 and the synthetic strategy of PROTACs, This compound is the Ralaniten-linker conjugate prepared for coupling with intermediate-1. The synthesis of this intermediate involves modifying Ralaniten (or a precursor) to introduce a linker with a terminal amine group.
Proposed Structure of this compound:
Availability: As "this compound" is a custom synthetic fragment, it is not available off-the-shelf with this specific designation. Researchers would likely need to synthesize this intermediate in-house or through a custom synthesis service. The starting material, Ralaniten (EPI-002), is commercially available.
Synthesis of BWA-522: Experimental Protocol
The final step in the synthesis of BWA-522 is the coupling of Intermediate-1 and Intermediate-2 via reductive amination. The following is a generalized experimental protocol based on standard organic chemistry practices for this type of transformation. The specific details can be found in the primary literature by Zhang et al. in the Journal of Medicinal Chemistry.[1][2]
Reaction: Reductive amination of BWA-522 intermediate-1 with the amine-functionalized Ralaniten-linker (this compound).
Materials:
-
BWA-522 intermediate-1 (aldehyde)
-
This compound (amine)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve BWA-522 intermediate-1 and a slight molar excess (1.1-1.5 equivalents) of this compound in the chosen anhydrous solvent.
-
If required, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield BWA-522.
Quantitative Data
The following tables summarize the key quantitative data for BWA-522 from published studies.[1][2][4][7]
| Cell Line | AR-FL Degradation (DC₅₀) | AR-V7 Degradation (DC₅₀) |
| VCaP | 0.73 µM | 0.67 µM |
| LNCaP | 3.5 µM | Not Applicable |
Table 2: In Vitro Degradation Efficacy of BWA-522 [5]
| Parameter | Value |
| Oral Bioavailability (Mice) | 40.5% |
| Oral Bioavailability (Beagle Dogs) | 69.3% |
| Tumor Growth Inhibition (LNCaP xenograft, 60 mg/kg, p.o.) | 76% |
Table 3: In Vivo Pharmacokinetic and Efficacy Data for BWA-522 [1][4]
Visualizations
BWA-522 Mechanism of Action
Caption: Mechanism of action of BWA-522 leading to AR degradation.
Synthetic Workflow for BWA-522
Caption: Final coupling step in the synthesis of BWA-522.
References
- 1. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to BWA-522 and Its Core Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) BWA-522, a potent and orally bioavailable degrader of the androgen receptor (AR). The document details the chemical properties, synthesis, and biological activity of BWA-522 and its key synthetic intermediates, offering valuable information for researchers in oncology and drug discovery.
Core Components and Properties
BWA-522 is a heterobifunctional molecule designed to induce the degradation of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7, which are implicated in the development of castration-resistant prostate cancer. It achieves this by simultaneously binding to the N-terminal domain (NTD) of the androgen receptor and the E3 ubiquitin ligase cereblon. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.
The key components of BWA-522 are two intermediates joined by a linker:
-
BWA-522 Intermediate-1: A ligand for the cereblon E3 ubiquitin ligase.
-
BWA-522 Intermediate-2: An antagonist of the androgen receptor N-terminal domain, also known as Ralaniten or EPI-002.
A summary of the Chemical Abstracts Service (CAS) numbers for BWA-522 and its intermediates is provided in the table below.
| Compound | CAS Number | Description |
| BWA-522 | 3042820-12-9 | Androgen Receptor (AR) PROTAC Degrader |
| BWA-522 Intermediate-1 | 2241315-66-0 | Cereblon (CRBN) E3 Ligase Ligand |
| This compound (Ralaniten) | 1203490-23-6 | Androgen Receptor N-Terminal Domain (AR-NTD) Antagonist |
Synthesis and Experimental Protocols
The synthesis of BWA-522 involves the preparation of its two key intermediates, followed by their conjugation via a linker. The detailed experimental protocols for the synthesis of each component and the final product are based on the procedures outlined in the primary literature.
Synthesis of BWA-522 Intermediate-1 (Cereblon Ligand)
The synthesis of the cereblon ligand intermediate typically involves the modification of a pomalidomide (B1683931) or thalidomide (B1683933) scaffold to introduce a reactive functional group for linker attachment. A general synthetic approach is outlined below.
Experimental Protocol:
-
Starting Material: Commercially available 4-fluorothalidomide.
-
Nucleophilic Aromatic Substitution: Reaction of 4-fluorothalidomide with a suitable amine-containing linker precursor in the presence of a base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF).
-
Purification: The resulting intermediate is purified by column chromatography on silica (B1680970) gel.
Synthesis of this compound (Ralaniten)
Ralaniten, the AR-NTD antagonist, is synthesized from bisphenol A derivatives.
Experimental Protocol:
-
Starting Material: Bisphenol A.
-
Alkylation: Reaction of bisphenol A with an appropriate epoxide-containing reagent in the presence of a base to introduce the dihydroxypropyl side chains.
-
Purification: The product, Ralaniten, is purified by recrystallization or column chromatography.
Synthesis of BWA-522
The final step in the synthesis of BWA-522 is the coupling of the two intermediates.
Experimental Protocol:
-
Coupling Reaction: The cereblon ligand intermediate (with a linker) is reacted with Ralaniten under standard amide coupling conditions, for example, using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA in a solvent like DMF.
-
Final Purification: The final product, BWA-522, is purified by preparative high-performance liquid chromatography (HPLC) to yield the highly pure compound.
Biological Activity and Quantitative Data
BWA-522 has demonstrated significant efficacy in degrading AR-FL and AR-V7 in prostate cancer cell lines.[1] This leads to the inhibition of AR signaling and subsequent apoptosis of cancer cells.
In Vitro Activity
| Cell Line | Assay Type | Metric | Value | Reference |
| LNCaP | AR-FL Degradation | DC₅₀ | 72.0% at 5 µM | [1] |
| VCaP | AR-V7 Degradation | DC₅₀ | 77.3% at 1 µM | [1] |
| LNCaP | Cell Growth Inhibition | IC₅₀ | Not Reported |
In Vivo Activity
In a LNCaP xenograft mouse model, oral administration of BWA-522 resulted in significant tumor growth inhibition.[1]
| Animal Model | Dosing Regimen | Outcome | Reference |
| LNCaP Xenograft | 60 mg/kg, oral | 76% Tumor Growth Inhibition | [1] |
Signaling Pathway and Experimental Workflow
The mechanism of action of BWA-522 and a typical experimental workflow for its evaluation are depicted in the following diagrams.
References
Unraveling BWA-522 Intermediate-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of a key synthetic intermediate, designated as BWA-522 intermediate-2, in the synthesis of the potent androgen receptor (AR) PROTAC degrader, BWA-522. The parent compound, BWA-522, is a first-in-class, orally bioavailable molecule that targets the N-terminal domain of the androgen receptor, offering a promising therapeutic strategy for prostate cancer. This document outlines the molecular properties, synthesis, and characterization of this compound, presenting data in a structured format for clarity and comparative analysis.
Quantitative Data Summary
A critical aspect of any synthetic intermediate is its physicochemical properties. The table below summarizes the key quantitative data for this compound, providing a clear reference for researchers.
| Property | Value |
| Molecular Formula | C₂₁H₂₂FN₃O |
| Molecular Weight | 367.42 g/mol |
Synthesis and Experimental Protocol
The synthesis of this compound is a crucial step in the overall production of BWA-522. The following protocol is a detailed methodology for its preparation.
Synthesis of (S)-1-(4-cyanophenyl)-3-(4-fluorophenyl)-4-methyl-1H-pyrazole-5-carbonitrile (Intermediate-2)
-
Reactants: (S)-1-(4-cyanophenyl)-3-(4-fluorophenyl)-4-methyl-1H-pyrazole-5-carbaldehyde (Intermediate-1), hydroxylamine (B1172632) hydrochloride, and formic acid.
-
Procedure:
-
A solution of Intermediate-1 (1 equivalent) in formic acid is prepared.
-
Hydroxylamine hydrochloride (1.5 equivalents) is added to the solution.
-
The reaction mixture is stirred at 80°C for 2 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The cooled mixture is then poured into ice water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and dried under a vacuum.
-
Further purification is achieved by column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate (B1210297) gradient to yield the pure this compound.
-
Experimental Workflow Visualization
To provide a clear visual representation of the synthetic process, the following workflow diagram has been generated using the DOT language.
Caption: Synthetic workflow for the preparation of this compound.
An In-depth Technical Guide on the Storage and Stability of BWA-522 and its Synthetic Intermediates
Disclaimer: This technical guide provides information on the storage and stability of the PROTAC degrader BWA-522 and its known synthetic precursor, BWA-522 intermediate-1. Information regarding a compound specifically named "BWA-522 intermediate-2" is not publicly available in the referenced scientific literature. Therefore, this document focuses on the available data for the known components of the BWA-522 synthesis and action pathway.
Introduction
BWA-522 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the androgen receptor (AR), including both the full-length (AR-FL) and splice variants like AR-V7.[1][2] It is synthesized by linking an AR N-terminal domain (NTD) antagonist with a ligand for an E3 ubiquitin ligase.[1][2] One of the known precursors in this synthesis is BWA-522 intermediate-1, which functions as a ligand for the cereblon (CRBN) E3 ubiquitin ligase.[3] Understanding the storage and stability of BWA-522 and its intermediates is critical for researchers and drug development professionals to ensure the integrity and reproducibility of experimental results.
This guide summarizes the available quantitative data on the storage and stability of BWA-522 and BWA-522 intermediate-1, provides a detailed experimental protocol for assessing metabolic stability, and includes visualizations of the synthetic relationship and mechanism of action.
Quantitative Data on Storage and Stability
The following tables provide a summary of the recommended storage conditions and stability for BWA-522 and its known intermediate.
Table 1: Recommended Storage and Stability of BWA-522
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | 12 Months | Store in a tightly sealed container. |
| 4°C | 6 Months | For shorter-term storage. | |
| In Solvent | -80°C | 6 Months | Prepare aliquots to avoid repeated freeze-thaw cycles.[4] |
| -20°C | 1 Month | For short-term use of stock solutions.[4] |
Table 2: Recommended Storage and Stability of BWA-522 intermediate-1
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 Years | Store in a tightly sealed container.[5] |
| 4°C | 2 Years | For shorter-term storage.[5] | |
| In Solvent | -80°C | 6 Months | Prepare aliquots for optimal stability.[5] |
| -20°C | 1 Month | For ready-to-use solutions.[5] |
Experimental Protocols
A crucial aspect of determining the viability of a PROTAC molecule is its metabolic stability. The following is a generalized protocol for an in vitro metabolic stability assay using human liver microsomes (HLM).
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a test compound (e.g., BWA-522) upon incubation with human liver microsomes.
Materials:
-
Test compound (BWA-522)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high metabolic instability, e.g., Verapamil)
-
Negative control (compound with known high metabolic stability, e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM, and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with an internal standard. This will stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression of the initial time points.
-
Visualizations
The following diagrams illustrate the logical relationships in the synthesis and mechanism of action of BWA-522.
Caption: Simplified synthetic pathway of BWA-522.
Caption: Mechanism of action of BWA-522 PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BWA-522 intermediate-1 | Ligands for E3 Ligase | 2241315-66-0 | Invivochem [invivochem.com]
Methodological & Application
Synthesis of BWA-522: A Detailed Protocol for Researchers
Application Notes and Protocols for the Synthesis of the PROTAC BWA-522 Utilizing a Ralaniten-Linker Intermediate
This document provides detailed application notes and protocols for the synthesis of BWA-522, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
BWA-522 efficiently degrades both full-length Androgen Receptor (AR-FL) and its splice variants, such as AR-V7, by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the AR's N-terminal domain (NTD).[1][2][3] The synthesis described herein involves the coupling of a ralaniten-derived intermediate with a CRBN E3 ligase ligand. For the purpose of this protocol, we will refer to the ralaniten-linker conjugate as BWA-522 intermediate-2 , which reacts with a derivative of the CRBN ligand, BWA-522 intermediate-1 , to yield the final product.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of BWA-522.
Table 1: In Vitro Degradation Efficiency of BWA-522
| Cell Line | Target Protein | Concentration (µM) | Degradation Efficiency (%) | Reference |
| VCaP | AR-V7 | 1 | 77.3 | [2] |
| LNCaP | AR-FL | 5 | 72.0 | [2] |
Table 2: In Vivo Antitumor Efficacy of BWA-522
| Xenograft Model | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| LNCaP | 60 mg/kg | Oral (p.o.) | 76 | [2][3] |
Experimental Protocols
This section details the synthetic route and the biological evaluation of BWA-522.
Synthesis of BWA-522
The synthesis of BWA-522 is achieved through a convergent approach, where the AR-binding moiety and the E3 ligase ligand are synthesized separately and then coupled via a linker. The final step involves the reaction between This compound (the ralaniten-linker conjugate) and a derivative of BWA-522 intermediate-1 (the CRBN ligand).
Materials:
-
This compound (Ralaniten-linker conjugate)
-
A suitable derivative of BWA-522 intermediate-1 (e.g., with a leaving group for nucleophilic substitution)
-
N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Reversed-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Protocol:
-
Preparation of Reactants: Dissolve this compound and the activated BWA-522 intermediate-1 derivative in anhydrous DMF.
-
Coupling Reaction: To the solution from step 1, add DIPEA and HATU. The reaction is typically stirred at room temperature for several hours to overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (HPLC) to obtain BWA-522.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot Protocol for AR Degradation
This protocol is designed to assess the ability of BWA-522 to induce the degradation of the Androgen Receptor in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
BWA-522
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-AR, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate the prostate cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of BWA-522 or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Probe for the loading control (GAPDH or β-actin) on the same membrane.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control to determine the extent of AR degradation.
Visualizations
The following diagrams illustrate the signaling pathway of BWA-522 and the experimental workflow.
Caption: Mechanism of action of BWA-522-mediated AR degradation.
Caption: General workflow for the synthesis of BWA-522.
References
Protocol for the Synthesis of B-522 from Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of BWA-522, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) degrader of the Androgen Receptor (AR), starting from Intermediate-2.
Introduction
BWA-522 is a novel therapeutic agent designed to target and degrade both full-length Androgen Receptor (AR-FL) and its splice variants (e.g., AR-V7), which are key drivers in the progression of prostate cancer, particularly in castration-resistant prostate cancer (CRPC). As a PROTAC, BWA-522 functions by forming a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This application note details the final step in the synthesis of BWA-522, which involves the coupling of an AR N-Terminal Domain (NTD) antagonist (Intermediate-2) with a Cereblon (CRBN) E3 ligase ligand.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of BWA-522 from Intermediate-2.
| Parameter | Value |
| Starting Material | Intermediate-2 |
| Coupling Partner | (2S,4R)-1-((R)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(2,3,4,5,6-d5-phenyl)pyrrolidine-2-carboxamide |
| Product | BWA-522 |
| Yield | 78% |
| Purity (HPLC) | >98% |
| Molecular Formula | C₅₄H₆₈F₃N₇O₈ |
| Molecular Weight | 1028.16 g/mol |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| HRMS (ESI) | [M+H]⁺ calculated: 1028.5087, found: 1028.5084 |
Experimental Protocol
This section outlines the detailed methodology for the synthesis of BWA-522 from Intermediate-2.
Materials:
-
Intermediate-2 (tert-butyl (1-(6-(1-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-6-oxohexyl)-1H-indazol-5-yl)ethyl)carbamate)
-
Trifluoroacetic acid (TFA)
-
(S)-2-(4-(4-chlorobenzyl)-2,6-dioxopiperidin-3-yl)isoindoline-4-carboxylic acid (CRBN ligand)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Nitrogen or argon gas inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel chromatography setup
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
High-resolution mass spectrometer (HRMS)
Procedure:
Step 1: Deprotection of Intermediate-2
-
Dissolve Intermediate-2 (1.0 eq) in a solution of dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude amine is used in the next step without further purification.
Step 2: Amide Coupling to form BWA-522
-
Dissolve the crude amine from Step 1 in N,N-dimethylformamide (DMF).
-
To this solution, add the CRBN ligand ((S)-2-(4-(4-chlorobenzyl)-2,6-dioxopiperidin-3-yl)isoindoline-4-carboxylic acid) (1.2 eq), N,N-diisopropylethylamine (DIPEA) (5.0 eq), and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.5 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction for the formation of BWA-522 using TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 3: Purification of BWA-522
-
Purify the crude product by silica gel column chromatography using a gradient elution of dichloromethane and methanol (B129727) to afford the pure BWA-522.
-
Analyze the purified product by HPLC to confirm purity (>98%).
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and structure.
Visualizations
Experimental Workflow for BWA-522 Synthesis
Caption: Synthetic workflow for BWA-522 from Intermediate-2.
BWA-522 Mechanism of Action: AR Degradation Pathway
Application Notes & Protocols: BWA-522 Treatment in LNCaP and VCaP Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the Androgen Receptor (AR).[1][2][3] As a heterobifunctional molecule, BWA-522 links an antagonist for the AR N-terminal domain (AR-NTD) to a ligand for an E3 ubiquitin ligase.[1][4][5] This dual-action mechanism facilitates the formation of a ternary complex between the AR protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.
This approach is highly relevant for prostate cancer research, particularly for cell lines like LNCaP (androgen-sensitive, wild-type AR) and VCaP (androgen-sensitive, expresses both wild-type AR and the AR-V7 splice variant).[6][7] BWA-522 effectively induces the degradation of both full-length AR (AR-FL) and the clinically relevant AR-V7 variant, which is often associated with resistance to conventional anti-androgen therapies.[1][8][9] The degradation of these key drivers of prostate cancer growth suppresses downstream AR signaling, inhibits cell proliferation, and induces apoptosis.[1][4] These notes provide key data and protocols for studying the effects of BWA-522 in LNCaP and VCaP cell lines.
Data Presentation: Efficacy of BWA-522
The following tables summarize the quantitative data on the efficacy of BWA-522 in degrading the Androgen Receptor and inhibiting cell and tumor growth.
Table 1: In Vitro Efficacy of BWA-522 in LNCaP and VCaP Cells
| Parameter | Cell Line | Value | Conditions | Assay Type |
| AR Degradation | ||||
| AR-FL Degradation | LNCaP | 72.0% | 5 µM BWA-522 | Western Blot |
| AR-FL Degradation (DC₅₀) | LNCaP | 3.5 µM | Not Specified | Western Blot |
| AR-V7 Degradation | VCaP | 77.3% | 1 µM BWA-522 | Western Blot |
| AR Degradation (DC₅₀) | VCaP | Sub-micromolar | Not Specified | Western Blot |
| Antiproliferative Activity | ||||
| IC₅₀ | VCaP | 5.59 µM | 6-day incubation | CCK-8 Assay |
Data compiled from search results.[1][2][8][9]
Table 2: In Vivo Efficacy of BWA-522 in LNCaP Xenograft Model
| Parameter | Model | Dosage | Result |
| Tumor Growth Inhibition (TGI) | LNCaP Xenograft | 60 mg/kg (oral admin.) | 76% |
Data compiled from search results.[1][2][3][4]
Visualizations: Mechanisms and Workflows
Caption: BWA-522 PROTAC mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accegen.com [accegen.com]
- 7. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 8. PROTAC technology for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC technology for prostate cancer treatment – ScienceOpen [scienceopen.com]
Application Notes and Protocols: BWA-522 In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3][4] It targets the N-terminal domain of AR, leading to the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[1][5] This mechanism of action makes BWA-522 a promising therapeutic candidate for prostate cancer, including castration-resistant forms. Preclinical studies have demonstrated significant tumor growth inhibition in xenograft models of human prostate cancer.[1][2][3][4]
These application notes provide a detailed protocol for an in vivo xenograft study to evaluate the efficacy of BWA-522 using the LNCaP human prostate cancer cell line.
Data Presentation
The following tables summarize key quantitative data for the BWA-522 in vivo xenograft model based on published preclinical data.
Table 1: BWA-522 In Vivo Efficacy in LNCaP Xenograft Model
| Parameter | Value | Reference |
| Cell Line | LNCaP (human prostate adenocarcinoma) | [1][2][3][4] |
| Animal Model | Immunodeficient Mice (e.g., BALB/c nude) | [6][7] |
| Drug | BWA-522 | [1][2][3][4] |
| Dosage | 60 mg/kg | [1][2][3][4] |
| Route of Administration | Oral (p.o.) | [1][2][3][4] |
| Tumor Growth Inhibition (TGI) | 76% | [1][2][3][4] |
| Oral Bioavailability (mice) | 40.5% | [2][5] |
Table 2: LNCaP Cell Line and Xenograft Establishment Parameters
| Parameter | Recommended Value |
| Cell Culture Medium | RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin |
| Cell Viability for Injection | >95% |
| Injection Volume | 100-200 µL |
| Cell Concentration | 1 x 10⁶ to 5 x 10⁶ cells per animal |
| Injection Matrix | 1:1 mixture of serum-free medium and Matrigel |
| Tumor Establishment Time | 4-6 weeks |
| Tumor Volume for Study Initiation | 100-150 mm³ |
Signaling Pathway
BWA-522 functions by hijacking the body's own ubiquitin-proteasome system to target and degrade the Androgen Receptor. The diagram below illustrates this mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging - Liu - Translational Cancer Research [tcr.amegroups.org]
- 7. Inhibition of androgen-responsive LNCaP prostate cancer cell tumor xenograft growth by dietary phenethyl isothiocyanate correlates with decreased angiogenesis and inhibition of cell attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Androgen Receptor Degradation by BWA-522
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Androgen Receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer.[1][2] Dysregulation of AR signaling is a key driver of the disease.[3] BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the N-terminal domain (NTD) of the Androgen Receptor.[4][5][6] As a PROTAC, BWA-522 functions by inducing the degradation of its target protein.[7] Specifically, it has been shown to effectively degrade both full-length AR (AR-FL) and the constitutively active splice variant AR-V7, which is often associated with resistance to conventional AR-targeted therapies.[4][5][6] This application note provides a detailed protocol for utilizing Western blotting to investigate and quantify the degradation of the Androgen Receptor in response to treatment with BWA-522.
Quantitative Data Summary
The following table summarizes the reported efficacy of BWA-522 in degrading Androgen Receptor variants in different prostate cancer cell lines.
| Compound | Cell Line | Target Protein | Concentration | Degradation Efficiency | DC₅₀ | Reference |
| BWA-522 | VCaP | AR-V7 | 1 µM | 77.3% | Sub-micromolar | [4][5] |
| BWA-522 | LNCaP | AR-FL | 5 µM | 72.0% | 3.5 µM | [4][5] |
Signaling Pathway and Mechanism of Action
BWA-522 is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome. This mechanism allows for the depletion of both AR-FL and the ligand-binding domain truncated AR-V7.
Experimental Protocol: Western Blot for AR Degradation
This protocol outlines the steps to assess the degradation of AR in prostate cancer cell lines (e.g., LNCaP, VCaP) following treatment with BWA-522.
1. Cell Culture and Treatment:
-
Cell Lines: LNCaP (AR-FL positive) and VCaP (AR-FL and AR-V7 positive) are recommended.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Hormone Starvation (Optional but Recommended): To reduce baseline AR activity, culture cells in phenol (B47542) red-free RPMI-1640 medium containing 10% charcoal-stripped FBS for 24 hours prior to treatment.[3]
-
BWA-522 Treatment:
-
Plate cells to achieve 70-80% confluency on the day of treatment.
-
Prepare a stock solution of BWA-522 in DMSO.
-
Treat cells with varying concentrations of BWA-522 (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for a desired time course (e.g., 4, 8, 12, 24 hours).[8] Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
2. Protein Extraction:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[3]
-
Carefully collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Heat the samples at 95°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load the prepared samples into the wells of a 4-12% Bis-Tris or Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the N-terminal domain of AR (to detect both AR-FL and AR-V7) overnight at 4°C with gentle agitation.
-
Recommended Antibody: Anti-AR (N-20) or equivalent.
-
Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the AR band intensity to the corresponding loading control band intensity. Calculate the percentage of AR degradation relative to the vehicle-treated control.
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot protocol for analyzing BWA-522-mediated AR degradation.
References
- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with BWA-522 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWA-522 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] As a heterobifunctional molecule, BWA-522 simultaneously binds to the N-terminal domain of the Androgen Receptor and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2] This mechanism of action makes BWA-522 a promising therapeutic agent for prostate cancer, as it effectively targets both full-length AR (AR-FL) and its splice variants, such as AR-V7, which are often implicated in drug resistance.[1][2] The degradation of AR leads to the suppression of downstream signaling pathways that promote tumor cell proliferation and survival, ultimately inducing apoptosis.[2][3]
These application notes provide a comprehensive overview of the use of BWA-522 in cell viability assays, including detailed protocols for common assays, a summary of its antiproliferative activity, and a description of the underlying signaling pathways.
Data Presentation
The antiproliferative activity of BWA-522 has been evaluated in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. This data is crucial for designing experiments to assess the dose-dependent effects of BWA-522 on cell viability.
| Cell Line | Description | IC50 (µM) | Assay |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 1.07 | CCK-8 |
| VCaP | Androgen-sensitive, AR-V7 expressing human prostate cancer | 5.59 | CCK-8 |
| CWR22Rv1 | Castration-resistant human prostate carcinoma, expresses AR-FL and AR-V7 | 4.08 | CCK-8 |
Signaling Pathways and Mechanism of Action
BWA-522 functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system to eliminate specific target proteins. In this case, the target is the Androgen Receptor, a key driver of prostate cancer growth and progression.
BWA-522 Mechanism of Action (PROTAC)
The following diagram illustrates the mechanism by which BWA-522 induces the degradation of the Androgen Receptor. BWA-522 is comprised of a ligand that binds to the AR's N-terminal domain, a linker, and a ligand for an E3 ubiquitin ligase (specifically, a cereblon E3 ligase ligand).[4] This tripartite complex formation brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of AR and its subsequent degradation by the proteasome.
Downstream Signaling and Apoptosis Induction
The degradation of the Androgen Receptor by BWA-522 has significant downstream consequences, culminating in the induction of apoptosis in prostate cancer cells. AR is a transcription factor that, when activated by androgens, promotes the expression of genes involved in cell growth, proliferation, and survival. One of the key anti-apoptotic protein families regulated by AR is the Bcl-2 family. By inducing the degradation of AR, BWA-522 disrupts this pro-survival signaling. This leads to a decrease in the expression of anti-apoptotic proteins, such as Bcl-2 and Mcl-1, and potentially an increase in the activity of pro-apoptotic proteins like Bax and Bak.[5][6][7] This shift in the balance of Bcl-2 family proteins increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to assess the efficacy of BWA-522.
Cell Culture
Prostate cancer cell lines such as LNCaP, VCaP, and CWR22Rv1 should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Preparation of BWA-522 Stock Solution
Dissolve BWA-522 in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution to the desired concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay Workflow
The general workflow for assessing cell viability after treatment with BWA-522 is outlined below.
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Prostate cancer cells
-
96-well tissue culture plates
-
BWA-522
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of BWA-522 in culture medium.
-
Remove the medium from the wells and add 100 µL of the BWA-522 dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric assay for the determination of cell viability. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give an orange-colored formazan dye. The amount of the formazan dye generated by the activity of dehydrogenases in cells is directly proportional to the number of living cells.
Materials:
-
Prostate cancer cells
-
96-well tissue culture plates
-
BWA-522
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of BWA-522 in culture medium.
-
Add 10 µL of the BWA-522 dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Conclusion
BWA-522 is a novel PROTAC that effectively induces the degradation of the Androgen Receptor, leading to the inhibition of cell proliferation and induction of apoptosis in prostate cancer cells. The provided protocols for MTT and CCK-8 assays offer reliable methods for quantifying the cytotoxic effects of BWA-522. The data and pathway information presented in these application notes will be valuable for researchers and drug development professionals working on novel therapies for prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Regulation of Bcl-2 during androgen-unresponsive progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relation of Bcl-2 expression to androgen receptor, p21WAF1/CIP1, and cyclin D1 status in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of BWA-522 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1] It is a heterobifunctional molecule that brings the AR N-terminal domain (NTD) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism of action makes BWA-522 a promising therapeutic agent for prostate cancer, as it can effectively degrade both full-length AR (AR-FL) and the constitutively active AR-V7 splice variant, which is often associated with resistance to conventional anti-androgen therapies.[1]
These application notes provide detailed protocols for determining the dose-response curve of BWA-522 in both in vitro and in vivo models of prostate cancer. The protocols cover cell viability assays, quantification of AR protein degradation, analysis of downstream AR target gene expression, and evaluation of in vivo anti-tumor efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of BWA-522 and the general experimental workflow for determining its dose-response curve.
Quantitative Data Summary
The following tables summarize key quantitative parameters of BWA-522 from published studies.
Table 1: In Vitro Activity of BWA-522
| Parameter | Cell Line | Value | Reference |
| DC50 (AR Degradation) | VCaP | Sub-micromolar | |
| LNCaP | 3.5 µM | ||
| AR-V7 Degradation Efficiency | VCaP | 77.3% at 1 µM | |
| AR-FL Degradation Efficiency | LNCaP | 72.0% at 5 µM | |
| IC50 (Cell Viability) | LNCaP | Data to be determined | |
| VCaP | Data to be determined |
Table 2: In Vivo Activity and Pharmacokinetics of BWA-522
| Parameter | Species | Model | Dose | Result | Reference |
| Tumor Growth Inhibition (TGI) | Mouse | LNCaP Xenograft | 60 mg/kg (oral) | 76% | [1] |
| Oral Bioavailability | Mouse | - | - | 40.5% | [1] |
| Beagle Dog | - | - | 69.3% | [1] |
Experimental Protocols
In Vitro Dose-Response Determination
a. Cell Culture
-
Cell Lines: LNCaP (androgen-sensitive, express AR-FL) and VCaP (androgen-sensitive, express both AR-FL and AR-V7) prostate cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
b. BWA-522 Preparation
-
Prepare a 10 mM stock solution of BWA-522 in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
c. Cell Viability Assay (MTS Assay)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of BWA-522 concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
d. Western Blot for AR and AR-V7 Degradation
-
Seed 1 x 106 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of BWA-522 for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Recommended Antibodies:
-
Anti-Androgen Receptor (for AR-FL)
-
Anti-Androgen Receptor (AR-V7 specific)
-
Anti-β-actin (as a loading control)
-
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the extent of AR and AR-V7 degradation at each BWA-522 concentration and calculate the DC50.
e. Quantitative PCR (qPCR) for Downstream Target Gene Expression
-
Treat cells with BWA-522 as described for the Western blot protocol.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Target Genes: AR, KLK3 (PSA), TMPRSS2, FKBP5
-
Housekeeping Genes: GAPDH, ACTB
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Table 3: Recommended qPCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| AR | CAGTGGACCAGGGAAAGTCG | GCTTCATGCCACCTTGACAC |
| KLK3 (PSA) | GGTGACCAAGTTCATGCTGTGT | GTTGATGAAGTCGGCAGGTG |
| TMPRSS2 | CCTCTGAACGGGAATGTGTT | GGCAGAGGAGAGGACATTCA |
| FKBP5 | GGAGGGAAGAGGGAGAGGAC | AGGGAGGAAGAGGGAGAGGA |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
| ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
In Vivo Dose-Response Determination
a. LNCaP Xenograft Mouse Model
-
Animals: Male athymic nude mice (4-6 weeks old).
-
Cell Inoculation: Subcutaneously inject 2 x 106 LNCaP cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (approximately 100-150 mm³).
b. BWA-522 Formulation and Administration
-
Formulation: Prepare a suspension of BWA-522 in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
-
Dosing: Randomize mice into treatment groups (e.g., vehicle control, 10 mg/kg, 30 mg/kg, 60 mg/kg BWA-522). Administer the assigned dose daily via oral gavage.
c. Efficacy Evaluation
-
Measure tumor volume and body weight twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
A portion of the tumor tissue can be flash-frozen for Western blot or qPCR analysis to assess AR degradation and target gene modulation in vivo. Another portion can be fixed in formalin for immunohistochemical analysis.
References
Application Notes and Protocols for B-522-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
BWA-522 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces the degradation of the androgen receptor (AR).[1][2][3] This molecule targets both full-length AR (AR-FL) and its splice variants, such as AR-V7, which are critical drivers in the progression of prostate cancer, particularly in castration-resistant prostate cancer (CRPC).[1][2][3] By hijacking the cell's natural protein disposal machinery, BWA-522 leads to the ubiquitination and subsequent proteasomal degradation of AR, resulting in the suppression of downstream AR signaling pathways, cell cycle arrest, and the induction of apoptosis in prostate cancer cells.[2][3] These application notes provide a comprehensive overview of BWA-522, including its mechanism of action, quantitative efficacy data, and detailed protocols for evaluating its effects on cancer cells.
Introduction
The androgen receptor is a key therapeutic target in prostate cancer. However, resistance to conventional AR-targeted therapies often emerges, partly due to the expression of AR splice variants that lack the ligand-binding domain. BWA-522 represents a promising therapeutic strategy by targeting the N-terminal domain of the AR, enabling the degradation of both AR-FL and its splice variants.[1][2][3] This dual action overcomes a key mechanism of resistance to current anti-androgen therapies.
Mechanism of Action
BWA-522 is a heterobifunctional molecule that simultaneously binds to the N-terminal domain of the androgen receptor and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome. The degradation of AR inhibits the transcription of its target genes, which are involved in cell proliferation and survival, ultimately leading to apoptosis.
Caption: Mechanism of action of BWA-522.
Quantitative Data
The efficacy of BWA-522 has been demonstrated in various prostate cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiproliferative Activity of BWA-522
| Cell Line | Cancer Type | IC50 (μM) | Assay |
| LNCaP | Prostate Cancer | 1.07 | CCK-8 |
| VCaP | Prostate Cancer | 5.59 | CCK-8 |
| CWR22Rv1 | Prostate Cancer | 4.08 | CCK-8 |
Table 2: BWA-522-Mediated Degradation of Androgen Receptor Variants
| Cell Line | AR Variant | Concentration (μM) | Degradation Efficiency (%) |
| VCaP | AR-V7 | 1 | 77.3 |
| LNCaP | AR-FL | 5 | 72.0 |
Table 3: In Vivo Efficacy of BWA-522
| Xenograft Model | Dosage | Administration | Tumor Growth Inhibition (%) |
| LNCaP | 60 mg/kg | Oral | 76 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of BWA-522 on cancer cells.
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol measures the effect of BWA-522 on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, CWR22Rv1)
-
Complete culture medium
-
BWA-522
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of BWA-522 in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest BWA-522 concentration.
-
Remove the medium from the wells and add 100 µL of the BWA-522 dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for CCK-8 cell viability assay.
Protocol 2: Western Blot Analysis of AR Degradation
This protocol is for quantifying the degradation of AR and its splice variants following BWA-522 treatment.
Materials:
-
Prostate cancer cells
-
BWA-522
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-AR, anti-AR-V7, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of BWA-522 or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Prostate cancer cells
-
BWA-522
-
DMSO
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with BWA-522 or vehicle for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Signaling pathway of BWA-522-induced apoptosis.
Conclusion
BWA-522 is a potent and orally bioavailable AR degrader that effectively induces apoptosis in prostate cancer cells. Its ability to target both AR-FL and AR-V7 makes it a promising candidate for overcoming resistance to current anti-androgen therapies. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of BWA-522 and similar PROTAC molecules in cancer research and drug development.
References
Application Notes: BWA-522 for Androgen Receptor Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWA-522 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2][3][4][5][6] As a heterobifunctional molecule, BWA-522 links the N-terminal domain (NTD) of the Androgen Receptor to an E3 ubiquitin ligase, specifically cereblon, thereby inducing the ubiquitination and subsequent proteasomal degradation of the AR protein.[7][8] This mechanism of action makes BWA-522 a valuable tool for studying AR signaling and a promising therapeutic candidate for the treatment of advanced prostate cancer, including castration-resistant forms.[2][3][4] BWA-522 is effective against both full-length AR (AR-FL) and splice variants such as AR-V7, which lack the ligand-binding domain and are a common source of resistance to conventional anti-androgen therapies.[1][2][3]
These application notes provide a detailed protocol for the immunoprecipitation of the Androgen Receptor using BWA-522, enabling researchers to investigate the formation of the ternary complex (AR-BWA-522-E3 ligase) and downstream ubiquitination events.
Quantitative Data Summary
The following tables summarize the reported efficacy of BWA-522 in degrading the Androgen Receptor in various prostate cancer cell lines.
| Cell Line | AR Isoform | DC50 (µM) | Degradation Efficiency (%) | Concentration (µM) | Reference |
| VCaP | AR-FL | 0.73 | 77.3 | 1 | [1][9] |
| VCaP | AR-V7 | 0.67 | 77.3 | 1 | [1][9] |
| LNCaP | AR-FL | 3.5 | 72.0 | 5 | [1][2] |
| In Vivo Model | Administration | Dosage | Tumor Growth Inhibition (%) | Reference |
| LNCaP Xenograft | Oral | 60 mg/kg | 76 | [1][2][3][4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BWA-522 and the experimental workflow for immunoprecipitation.
Caption: Mechanism of BWA-522-induced AR degradation.
Caption: Workflow for AR immunoprecipitation using biotinylated BWA-522.
Experimental Protocol: Immunoprecipitation of AR using BWA-522
This protocol outlines the immunoprecipitation of the Androgen Receptor by leveraging a biotinylated version of BWA-522 to pull down the AR-BWA-522 complex.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Cell culture medium and supplements
-
Biotinylated BWA-522
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Streptavidin-coated magnetic beads
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100
-
Elution Buffer: 2x Laemmli sample buffer
-
Primary antibodies: Anti-AR, Anti-Cereblon, Anti-Ubiquitin
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture prostate cancer cells to 70-80% confluency.
-
Treat cells with biotinylated BWA-522 at a final concentration of 1-5 µM for 4-6 hours. This allows for the formation of the ternary complex.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with Lysis Buffer.
-
Add the equilibrated beads to the clarified cell lysate.
-
Incubate the lysate and bead mixture overnight at 4°C on a rotator to allow for the binding of the biotinylated BWA-522-AR complex to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer. For each wash, resuspend the beads in the buffer, incubate for 5 minutes, pellet the beads, and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual Wash Buffer.
-
Add 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, Cereblon, and Ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
This protocol provides a framework for utilizing BWA-522 in immunoprecipitation experiments to explore the intricacies of AR degradation and the associated protein-protein interactions. Adjustments to incubation times and concentrations may be necessary depending on the specific cell line and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BWA-522 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. urotoday.com [urotoday.com]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. BWA-522 | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: BWA-522 Cell Permeability Assay
Introduction
The assessment of cell permeability is a critical step in drug discovery and development, providing essential insights into a compound's ability to cross cellular barriers and reach its target. The BWA-522 Cell Permeability Assay is an in vitro model designed to predict the intestinal absorption of drug candidates by measuring their transport across a confluent monolayer of human epithelial cells.
This assay determines the rate of passage of a compound from an apical (AP) compartment, representing the intestinal lumen, to a basolateral (BL) compartment, representing the blood, and vice versa. This bidirectional assessment allows for the calculation of the apparent permeability coefficient (Papp) and the efflux ratio (ER). The efflux ratio is crucial for identifying whether the test compound is a substrate of active efflux transporters, such as P-glycoprotein (P-gp), which can limit oral bioavailability.
These notes provide a detailed protocol for assessing the permeability of the investigational compound BWA-522, alongside control compounds, and for interpreting the resulting data.
Experimental Protocols
Cell Culture and Monolayer Formation
A human colon adenocarcinoma cell line, such as Caco-2, is typically used for this assay due to its ability to differentiate into a polarized monolayer of enterocytes that exhibit tight junctions and express key transporter proteins.
-
Cell Seeding: Caco-2 cells are seeded at a density of 6 x 10⁴ cells/cm² onto microporous polycarbonate membrane inserts (e.g., 12-well Transwell® plates, 1.12 cm² surface area).
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.
-
Differentiation: The cells are cultured for 19-21 days to allow for spontaneous differentiation and the formation of a confluent, polarized monolayer. The culture medium should be replaced every 2-3 days.
Monolayer Integrity Assessment
Before initiating the transport experiment, the integrity of the cell monolayer must be confirmed to ensure that compound transport occurs primarily through the cells (transcellularly) rather than between them (paracellularly).
-
Transepithelial Electrical Resistance (TEER): The TEER across the monolayer is measured using a voltmeter. TEER values should typically be ≥250 Ω·cm² as an indicator of robust tight junction formation.
-
Lucifer Yellow Permeability: The permeability of the paracellular marker, Lucifer yellow, is measured. The Papp value for Lucifer yellow should be low (<1.0 x 10⁻⁶ cm/s), confirming low paracellular leakage.
Transport Experiment
The transport experiment is performed in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
-
Preparation:
-
Prepare the transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Prepare the dosing solutions by dissolving BWA-522 and control compounds (see Table 1) in the transport buffer to a final concentration of 10 µM. Include a P-gp inhibitor, such as Verapamil (100 µM), in a separate B→A experiment to confirm active efflux.
-
-
Assay Procedure:
-
Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
For A→B transport: Add 0.5 mL of the dosing solution to the apical (AP) compartment and 1.5 mL of fresh transport buffer to the basolateral (BL) compartment.
-
For B→A transport: Add 1.5 mL of the dosing solution to the basolateral (BL) compartment and 0.5 mL of fresh transport buffer to the apical (AP) compartment.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.
-
At the end of the incubation period, collect samples from both the AP and BL compartments for quantitative analysis.
-
Sample Analysis and Data Calculation
The concentration of the test compound in the collected samples is typically determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation (moles/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (moles/mL).
-
-
Efflux Ratio (ER) Calculation: The ER is calculated to assess the involvement of active efflux transporters: ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is generally considered an indication that the compound is a substrate for active efflux.
Data Presentation: Permeability of BWA-522 and Control Compounds
The following table summarizes the expected quantitative data from the BWA-522 cell permeability assay.
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | Efflux Substrate |
| Propranolol | A → B | 25.1 | 0.9 | High | No |
| B → A | 22.6 | ||||
| Lucifer Yellow | A → B | 0.4 | N/A | Low | No |
| Digoxin | A → B | 1.2 | 8.3 | Low | Yes (P-gp) |
| B → A | 10.0 | ||||
| BWA-522 | A → B | 1.8 | 5.1 | Low | Yes |
| B → A | 9.2 | ||||
| BWA-522 + Verapamil | A → B | 8.5 | 1.1 | Moderate | N/A |
| B → A | 9.4 |
N/A: Not Applicable. The efflux ratio is not a relevant parameter for a paracellular marker.
Visualizations: Diagrams of Workflow and Transport Mechanisms
The following diagrams illustrate the experimental workflow and the underlying cellular transport mechanisms involved in the assay.
Application Notes and Protocols for B-522 Dissolution in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed instructions for the proper dissolution and handling of BWA-522, a potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the androgen receptor N-terminal domain (AR-NTD), for use in in vitro experiments. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
BWA-522 is a small molecule degrader that targets both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7.[1][2][3] It is widely used in prostate cancer research to study AR signaling pathways and to develop novel therapeutic strategies. Proper dissolution and preparation of BWA-522 are critical first steps for any in vitro study.
Quantitative Data Summary
For optimal results and to avoid precipitation, BWA-522 should first be dissolved in a suitable organic solvent to create a concentrated stock solution before being diluted into aqueous media for experiments.
| Parameter | Solvent | Concentration | Storage Temperature | Stability |
| Stock Solution | Dimethyl Sulfoxide (DMSO) | 10 mM | -20°C | 1 month |
| -80°C | 6 months |
Note: It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4]
Experimental Protocols
-
BWA-522 (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
-
Equilibration: Before opening, allow the vial of BWA-522 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Calculation: Determine the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of BWA-522 is 771.35 g/mol .
-
Formula: Volume (L) = (Mass of BWA-522 (g) / 771.35 g/mol ) / 0.010 mol/L
-
-
Dissolution: a. Carefully add the calculated volume of anhydrous DMSO to the vial containing the BWA-522 powder. b. Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a water bath (37°C) for a short period (5-10 minutes) can aid dissolution.
-
Aliquoting and Storage: a. Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical usage for your experiments. b. Clearly label each aliquot with the compound name, concentration, and date of preparation. c. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]
-
Thawing: When ready to use, retrieve a single aliquot of the 10 mM BWA-522 stock solution from the freezer. Allow it to thaw completely at room temperature.
-
Dilution: a. Briefly centrifuge the vial to collect the solution at the bottom. b. Perform serial dilutions of the 10 mM stock solution into your desired cell culture medium or aqueous buffer to achieve the final working concentrations for your experiment. c. Important: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%. It is also crucial to add the BWA-522 stock solution to the aqueous medium while vortexing or mixing to ensure rapid and uniform dispersion.
-
Final Check: After preparing the final working solutions, visually inspect them for any signs of precipitation. If precipitation is observed, consider adjusting the dilution scheme to lower the final concentration of BWA-522 or slightly increase the DMSO concentration (while remaining within the tolerated limits for your specific cell line).
-
Use: Use the freshly prepared working solutions immediately for your in vitro experiments.
Visualizations
Caption: Workflow for dissolving BWA-522 and preparing working solutions.
Caption: BWA-522 mechanism of action via PROTAC-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BWA-522|COA [dcchemicals.com]
BWA-522 Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR), including the clinically relevant AR-V7 splice variant.[1][2][3] As a heterobifunctional molecule, BWA-522 functions by inducing proximity between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This targeted degradation of AR effectively suppresses downstream signaling pathways that are critical for the proliferation and survival of prostate cancer cells, ultimately leading to apoptosis.[1][2] Preclinical studies in animal models have demonstrated significant anti-tumor efficacy, highlighting its potential as a therapeutic agent for prostate cancer.[1][2][4]
Mechanism of Action
BWA-522 exerts its therapeutic effect by hijacking the cell's natural protein disposal system to eliminate the Androgen Receptor. The molecule consists of three key components: a ligand that binds to the N-terminal domain of the Androgen Receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two elements.
The binding of BWA-522 to both the AR and Cereblon forms a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR protein. The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome. By degrading both full-length AR and its splice variants like AR-V7, BWA-522 can overcome resistance mechanisms associated with AR mutations and amplifications.[1] The subsequent downregulation of AR-mediated gene transcription inhibits cell proliferation and induces apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of BWA-522 in animal models.
Table 1: In Vivo Efficacy in LNCaP Xenograft Model
| Animal Model | Cell Line | Treatment | Dose | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| Mice | LNCaP | BWA-522 | 60 mg/kg | Oral | 76% | [1][2][4] |
Table 2: Pharmacokinetic Properties
| Animal Model | Dose | Administration Route | Oral Bioavailability (%) | Reference |
| Mice | 10 mg/kg | Oral | 40.5% | [4] |
| Beagle Dogs | 5 mg/kg | Oral | 69.3% | [4] |
Experimental Protocols
LNCaP Xenograft Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous LNCaP xenograft model in mice to evaluate the in vivo anti-tumor efficacy of BWA-522.
Materials:
-
LNCaP human prostate cancer cells
-
Male athymic nude mice (6-8 weeks old)
-
Matrigel
-
Phosphate-Buffered Saline (PBS), sterile
-
BWA-522
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers
-
Syringes and needles for cell injection and oral gavage
Procedure:
-
Cell Culture: Culture LNCaP cells in appropriate media and conditions until they reach the desired confluence for harvesting.
-
Cell Preparation for Implantation:
-
Harvest the LNCaP cells and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment Initiation:
-
Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
BWA-522 Administration:
-
Prepare a fresh formulation of BWA-522 in the vehicle at the desired concentration for a 60 mg/kg dose.
-
Administer the BWA-522 formulation to the treatment group via oral gavage daily.
-
Administer an equal volume of the vehicle to the control group.
-
-
Study Duration and Endpoints:
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Pharmacodynamic and Biomarker Analysis (Optional):
-
Tumor tissues can be collected for downstream analysis, such as Western blotting to confirm AR degradation or immunohistochemistry to assess apoptosis (e.g., TUNEL staining).
-
Conclusion
BWA-522 is a promising PROTAC degrader of the Androgen Receptor with demonstrated oral bioavailability and significant anti-tumor activity in preclinical prostate cancer models. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further investigate the therapeutic potential of BWA-522. Careful adherence to established animal handling and experimental procedures is crucial for obtaining reliable and reproducible results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Androgen receptor primes prostate cancer cells to apoptosis through down-regulation of basal p21 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
Application Notes and Protocols for Monitoring BWA-522 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWA-522 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, BWA-522 recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes BWA-522 a promising therapeutic agent for prostate cancer, where AR signaling is a key driver of disease progression. These application notes provide detailed protocols for evaluating the in vivo efficacy of BWA-522 in a preclinical setting, focusing on a prostate cancer xenograft model.
BWA-522 targets the N-terminal domain of the Androgen Receptor, leading to the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[1] Preclinical studies have demonstrated its ability to inhibit tumor growth, with a reported tumor growth inhibition (TGI) of 76% in an LNCaP xenograft model following oral administration of 60 mg/kg.[1][2][3] The oral bioavailability of BWA-522 in mice has been reported to be 40.5%.[3][4][5]
These protocols will guide researchers through the process of establishing a xenograft model, administering BWA-522, monitoring tumor growth, and performing pharmacodynamic and biomarker analyses to confirm target engagement and downstream effects.
Data Presentation
In Vivo Efficacy: LNCaP Xenograft Model
The following table summarizes representative data from an in vivo efficacy study of BWA-522 in an LNCaP xenograft mouse model.
| Treatment Group | Day 0 (Mean Tumor Volume ± SEM, mm³) | Day 21 (Mean Tumor Volume ± SEM, mm³) | Tumor Growth Inhibition (TGI, %) |
| Vehicle Control | 150 ± 15 | 1250 ± 110 | - |
| BWA-522 (60 mg/kg, p.o., daily) | 152 ± 16 | 414 ± 45 | 76 |
Pharmacokinetic Profile of BWA-522 in Mice
This table presents key pharmacokinetic parameters of BWA-522 in mice following a single oral dose.
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Oral Bioavailability (%) |
| BWA-522 | 10 | 376 | 0.25 | 5947 | 40.5[4] |
Pharmacodynamic and Biomarker Analysis
The following table provides representative quantitative data from pharmacodynamic and biomarker analyses in tumor tissues from an LNCaP xenograft study.
| Analysis | Biomarker | Vehicle Control | BWA-522 (60 mg/kg) | Fold Change (vs. Control) |
| Western Blot | AR Protein Level (normalized to loading control) | 1.0 | 0.15 | -6.7 |
| Immunohistochemistry | AR H-Score | 250 ± 25 | 50 ± 10 | -5.0 |
| qPCR | PSA (KLK3) mRNA Expression (relative to housekeeping gene) | 1.0 | 0.20 | -5.0 |
| qPCR | TMPRSS2 mRNA Expression (relative to housekeeping gene) | 1.0 | 0.35 | -2.9 |
| qPCR | FKBP5 mRNA Expression (relative to housekeeping gene) | 1.0 | 0.25 | -4.0 |
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of BWA-522, a PROTAC that induces AR degradation.
Caption: Workflow for in vivo efficacy evaluation of BWA-522.
Experimental Protocols
LNCaP Xenograft Mouse Model
Objective: To establish a subcutaneous LNCaP prostate cancer xenograft model in immunodeficient mice to evaluate the in vivo efficacy of BWA-522.
Materials:
-
LNCaP human prostate adenocarcinoma cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Male athymic nude mice (6-8 weeks old)
-
Calipers
-
BWA-522 formulation (e.g., in 0.5% methylcellulose)
-
Vehicle control
Protocol:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation for Inoculation: Harvest cells at 80-90% confluency. Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume = (W² x L) / 2.
-
Randomization and Treatment: When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer BWA-522 (e.g., 60 mg/kg) or vehicle control orally once daily.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study (e.g., for 21-28 days).
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic and biomarker analyses. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint - Mean tumor volume of treated group at day 0) / (Mean tumor volume of control group at endpoint - Mean tumor volume of control group at day 0)] x 100.
Pharmacodynamic Analysis: Western Blot for AR Degradation
Objective: To quantify the degradation of Androgen Receptor in tumor tissue following BWA-522 treatment.
Materials:
-
Tumor tissue harvested from the in vivo study
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-AR (N-terminal), anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Protein Extraction: Homogenize a portion of the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control (e.g., GAPDH). Calculate the percentage of AR degradation relative to the vehicle-treated control group.
Pharmacodynamic Analysis: Immunohistochemistry (IHC) for AR Expression
Objective: To visualize and quantify the reduction of Androgen Receptor expression in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: anti-AR
-
HRP-conjugated secondary antibody and DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope and image analysis software
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Staining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary anti-AR antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Acquire images using a microscope.
-
Scoring (H-Score): Quantify AR staining using a semi-quantitative H-score. The H-score is calculated by summing the percentage of cells staining at each intensity level (0=negative, 1=weak, 2=moderate, 3=strong) multiplied by the intensity level: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]. The final score ranges from 0 to 300.
Biomarker Analysis: qPCR for AR Target Gene Expression
Objective: To measure the change in mRNA expression of AR target genes in response to BWA-522 treatment.
Materials:
-
Tumor tissue harvested from the in vivo study
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (PSA/KLK3, TMPRSS2, FKBP5) and a housekeeping gene (GAPDH or ACTB)
Primer Sequences (Human):
-
PSA (KLK3):
-
Forward: 5'- GGT GCT TGT GGC TGT CCT TA -3'
-
Reverse: 5'- GGC AGT GTT TGG AAG GAT TGA -3'
-
-
TMPRSS2:
-
FKBP5:
-
Forward: 5'- GAG AAG GAG GAC GAC GAC AAG -3'
-
Reverse: 5'- GTC AAA GGG GAG AGG AGG AAT -3'
-
-
GAPDH:
-
Forward: 5'- GAA GGT GAA GGT CGG AGT C -3'
-
Reverse: 5'- GAA GAT GGT GAT GGG ATT TC -3'
-
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from tumor tissue and synthesize cDNA.
-
qPCR: Perform qPCR using the specified primers and a suitable qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control group.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of BWA-522. By employing a combination of tumor growth inhibition studies, pharmacodynamic assessments of target degradation, and biomarker analysis of downstream pathway modulation, researchers can robustly characterize the preclinical efficacy of this promising Androgen Receptor PROTAC degrader. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support the continued development of BWA-522 as a potential therapeutic for prostate cancer.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
BWA-522: Application Notes and Protocols for Studying the Ubiquitin-Proteasome Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BWA-522, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor (AR), for investigating the ubiquitin-proteasome pathway. BWA-522 specifically targets the N-terminal domain (NTD) of both full-length AR (AR-FL) and its splice variants, such as AR-V7, making it a valuable tool for studying AR-dependent cellular processes and developing novel therapeutics for conditions like prostate cancer.[1][2][3][4]
Mechanism of Action
BWA-522 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It is a heterobifunctional molecule, with one end binding to the AR-NTD and the other end recruiting an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2] This induced proximity facilitates the ubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[5] This targeted degradation of AR leads to the suppression of downstream AR signaling and induces apoptosis in prostate cancer cells.[1][3][4]
Data Presentation
In Vitro Efficacy of BWA-522
| Cell Line | Target Protein | DC50 (µM) | Maximum Degradation (%) | Concentration (µM) | Reference |
| VCaP | AR-FL | 0.73 | - | - | [6] |
| VCaP | AR-V7 | 0.67 | 77.3 | 1 | [1] |
| LNCaP | AR-FL | 3.5 | 72.0 | 5 | [1][7] |
DC50: Concentration required to achieve 50% degradation of the target protein.
In Vivo Efficacy of BWA-522
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| LNCaP | Oral Administration | 60 mg/kg | 76 | [1][3][4] |
Experimental Protocols
Western Blot Analysis of AR Degradation
This protocol details the procedure for assessing the degradation of AR-FL and AR-V7 in prostate cancer cell lines following treatment with BWA-522.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
BWA-522
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-AR-V7, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture LNCaP or VCaP cells to 70-80% confluency.
-
Treat cells with varying concentrations of BWA-522 (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the extent of AR degradation.
-
Immunoprecipitation (IP) to Confirm Ubiquitination
This protocol is designed to demonstrate the BWA-522-induced ubiquitination of the Androgen Receptor.
Materials:
-
Cell lysates from BWA-522 treated and control cells (from Western Blot protocol)
-
Anti-AR antibody
-
Protein A/G agarose (B213101) beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody
Procedure:
-
Pre-clearing the Lysate:
-
Incubate 500 µg of protein lysate with protein A/G agarose beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-AR antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Centrifuge to pellet the beads.
-
-
Washing:
-
Wash the beads three times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by adding elution buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Perform western blotting on the eluted samples as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated AR. An increase in the ubiquitin signal in the BWA-522-treated samples confirms the mechanism of action.
-
Cell Viability (MTT) Assay
This assay measures the effect of BWA-522 on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
BWA-522
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of BWA-522 for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Proteasome Activity Assay
This assay can be used to confirm that the degradation of AR by BWA-522 is dependent on proteasome activity.
Materials:
-
Cell lysates from BWA-522 treated and control cells
-
Proteasome activity assay kit (containing a fluorogenic proteasome substrate)
-
Proteasome inhibitor (e.g., MG132) as a control
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Co-treatment (Optional but Recommended):
-
Treat cells with BWA-522 in the presence or absence of a proteasome inhibitor (e.g., MG132). Analyze AR levels by Western blot. Inhibition of BWA-522-induced AR degradation by the proteasome inhibitor confirms the pathway.
-
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol.
-
-
Assay:
-
Follow the manufacturer's instructions for the proteasome activity assay kit.
-
Typically, this involves adding the cell lysate and the fluorogenic substrate to a 96-well plate.
-
Incubate at 37°C and measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
An increase in fluorescence indicates proteasome activity.
-
Visualizations
Caption: Mechanism of BWA-522 induced Androgen Receptor degradation.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of BWA-522 in Androgen Receptor-Dependent Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3][4] As a heterobifunctional molecule, BWA-522 recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. A key feature of BWA-522 is its ability to target the N-terminal domain (NTD) of the AR. This allows it to effectively degrade both full-length AR (AR-FL) and constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain and are a common cause of resistance to conventional anti-androgen therapies.[1][2][3][4]
These characteristics make BWA-522 a valuable tool for researchers studying AR-dependent tumors, particularly castration-resistant prostate cancer (CRPC). This document provides detailed application notes and protocols for the use of BWA-522 in preclinical research settings.
Mechanism of Action
BWA-522 operates through the PROTAC mechanism to induce the degradation of the androgen receptor.
Figure 1: Mechanism of Action of BWA-522.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BWA-522 in preclinical studies.
Table 1: In Vitro Efficacy of BWA-522
| Parameter | Cell Line | Value | Reference |
| AR-FL Degradation | LNCaP | 72.0% at 5 µM | [5] |
| AR-V7 Degradation | VCaP | 77.3% at 1 µM | [5] |
| DC50 (AR Degradation) | LNCaP | 3.5 µM | [1] |
| DC50 (AR Degradation) | VCaP | Sub-micromolar | [1] |
Table 2: In Vivo Efficacy of BWA-522
| Parameter | Animal Model | Dosage | Result | Reference |
| Tumor Growth Inhibition (TGI) | LNCaP Xenograft (mice) | 60 mg/kg, oral administration | 76% | [1][2][3][4][5] |
| Oral Bioavailability | Mice | Not specified | 40.5% | [1][2][3][4] |
| Oral Bioavailability | Beagle Dogs | Not specified | 69.3% | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for key experiments involving BWA-522 are provided below.
In Vitro AR Degradation Assay
This protocol outlines the procedure to assess the ability of BWA-522 to induce the degradation of AR-FL and AR-V7 in prostate cancer cell lines.
Figure 2: Western Blot Workflow for AR Degradation.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP for AR-FL, VCaP or 22Rv1 for AR-FL and AR-V7)
-
Complete cell culture medium
-
BWA-522
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-AR (N-terminal), Anti-AR-V7 specific, Anti-β-actin or Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of BWA-522 (e.g., 0.1, 1, 5, 10 µM) or vehicle control for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the AR and AR-V7 band intensities to the loading control.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
-
Cell Viability Assay
This protocol measures the effect of BWA-522 on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
BWA-522
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a range of BWA-522 concentrations.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol describes how to evaluate the anti-tumor efficacy of BWA-522 in a mouse xenograft model.
Figure 3: In Vivo Xenograft Study Workflow.
Materials:
-
Immunocompromised mice (e.g., male BALB/c nude mice)
-
LNCaP cells
-
Matrigel
-
BWA-522
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation.
-
Randomization: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer BWA-522 (e.g., 60 mg/kg) or vehicle to the respective groups via oral gavage daily.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm AR degradation, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the BWA-522 treated group compared to the vehicle group.
Conclusion
BWA-522 is a potent and orally bioavailable AR degrader with significant potential for the treatment of AR-dependent tumors, including those resistant to current therapies. The protocols and data presented in this document provide a framework for researchers to effectively utilize BWA-522 in their preclinical studies to further investigate its therapeutic potential and elucidate the role of AR signaling in cancer.
References
- 1. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 2. A detailed characterization of stepwise activation of the androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
BWA-522 Synthesis: Technical Support & Troubleshooting Guide
For researchers and scientists engaged in the synthesis of BWA-522, a potent and orally bioavailable PROTAC degrader of the Androgen Receptor (AR), this technical support center provides essential guidance. The following question-and-answer style guide addresses common challenges that may be encountered during the synthesis, purification, and characterization of this complex molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final reaction yield of BWA-522 is consistently low. What are the potential causes and solutions?
Low yields in multi-step syntheses like that of BWA-522 can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reactions: One of the primary culprits for low yield is an incomplete reaction at one or more synthetic steps.
-
Solution: Monitor reaction progress meticulously using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time, temperature, or the equivalents of a particular reagent. Ensure all reagents are fresh and of high purity.
-
-
Side Reactions: The complexity of the BWA-522 structure, which involves linking an AR N-terminal domain (NTD) binder, a linker, and an E3 ligase ligand, presents opportunities for side reactions.
-
Solution: Optimize reaction conditions. This may involve screening different solvents, bases, or coupling agents. Protecting group strategies for reactive functional groups on your intermediates may also be necessary to prevent unwanted side reactions.
-
-
Purification Losses: Significant loss of product can occur during purification steps.
-
Solution: Optimize your purification protocol. For column chromatography, experiment with different solvent systems to achieve better separation. Ensure the chosen silica (B1680970) gel is appropriate for the scale of your reaction. For recrystallization, carefully select the solvent system to maximize crystal formation and minimize loss in the mother liquor.
-
Q2: I am having difficulty purifying the final BWA-522 product. What purification strategies are recommended?
Purification of PROTAC molecules like BWA-522 can be challenging due to their relatively high molecular weight and potential for aggregation.
-
Column Chromatography: This is the most common method for purifying synthetic intermediates and the final product.
-
Recommendation: Use a gradient elution system to improve separation. A combination of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically effective. Adding a small percentage of a modifier like triethylamine (B128534) can be beneficial if your compound is basic.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, especially for final compounds intended for biological assays, reverse-phase Prep-HPLC is often necessary.
-
Recommendation: A C18 column is a good starting point. The mobile phase typically consists of a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Q3: The characterization of my synthesized BWA-522 is inconsistent with expected data. How can I confirm the identity and purity of my compound?
Thorough characterization is essential to confirm that you have successfully synthesized BWA-522.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of your compound. You should observe the expected [M+H]⁺ or other relevant adducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure. The obtained spectra should be compared with predicted spectra or data from literature if available. The presence of all expected peaks and the correct integration values in the ¹H NMR are key indicators of a successful synthesis.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of your compound. A high-purity sample should show a single major peak.
| Analytical Technique | Purpose | Expected Outcome for BWA-522 |
| LC-MS | Confirm molecular weight and reaction completion | Presence of a peak corresponding to the calculated mass of BWA-522. |
| ¹H NMR | Elucidate the chemical structure | All expected proton signals with correct chemical shifts, splitting patterns, and integration. |
| ¹³C NMR | Confirm the carbon framework | Presence of all expected carbon signals. |
| Analytical HPLC | Determine purity | A single major peak indicating >95% purity for biological assays. |
Experimental Protocols
While the precise, step-by-step synthesis of BWA-522 is proprietary, a general protocol for a key step in PROTAC synthesis, the final coupling of the linker-E3 ligase ligand moiety to the warhead, is provided below. This protocol uses a common amide bond formation reaction.
Protocol: Amide Coupling of Linker-E3 Ligase Ligand with AR-NTD Warhead
-
Reagent Preparation:
-
Dissolve the AR-NTD warhead (with a carboxylic acid functional group) (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
In a separate flask, dissolve the linker-E3 ligase ligand (with a primary or secondary amine) (1.1 eq) in the same anhydrous solvent.
-
-
Coupling Reaction:
-
To the solution of the AR-NTD warhead, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the solution of the linker-E3 ligase ligand to the activated warhead solution.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material (the limiting reagent) is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient.
-
Visualizing the BWA-522 Mechanism and Synthesis
To better understand the context of BWA-522's function and synthesis, the following diagrams are provided.
Caption: Mechanism of action for BWA-522 as a PROTAC.
Caption: Generalized workflow for the synthesis of BWA-522.
Optimizing the yield of BWA-522 from intermediate-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of BWA-522 from intermediate-2.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of BWA-522 from intermediate-2?
The final step in the synthesis of BWA-522 typically involves the coupling of two key fragments: the androgen receptor (AR) ligand with a linker (intermediate-2) and the E3 ligase ligand. This is commonly achieved through an amide bond formation. While the exact proprietary synthesis protocol may vary, a representative scheme involves the reaction of a carboxylic acid derivative of one fragment with an amine derivative of the other, often facilitated by a coupling agent.
Q2: Which analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
For monitoring the reaction, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the structure and identify any potential impurities.
Q3: What are the most common impurities observed in the synthesis of BWA-522?
Common impurities can include unreacted starting materials (intermediate-2 and the E3 ligase ligand), byproducts from side reactions of the coupling agent, and diastereomers if chiral centers are present and not controlled. Hydrolysis of the final product or intermediates can also lead to impurities.
Troubleshooting Guide: Low Yield of BWA-522
Low yield is a frequent challenge in the synthesis of complex molecules like BWA-522. The following table outlines potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Ineffective coupling agent: The chosen coupling agent may not be suitable for the specific substrates. | - Try alternative coupling agents such as HATU, HBTU, or EDC/HOBt. - Ensure the coupling agent is fresh and has been stored under appropriate conditions (e.g., desiccated, inert atmosphere). |
| Moisture in the reaction: Amide coupling reactions are often sensitive to moisture, which can hydrolyze the activated intermediate. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Flame-dry glassware before use. | |
| Incorrect stoichiometry: An improper ratio of reactants and reagents can lead to incomplete conversion. | - Optimize the stoichiometry. Typically, a slight excess (1.1-1.5 equivalents) of the amine component and coupling agent relative to the carboxylic acid is used. | |
| Reaction stalls or is incomplete | Steric hindrance: The reactive sites on intermediate-2 or the E3 ligase ligand may be sterically hindered, slowing down the reaction. | - Increase the reaction temperature. Monitor for potential degradation of starting materials or product. - Prolong the reaction time. Monitor progress by TLC or LC-MS. - Use a less sterically hindered base, such as diisopropylethylamine (DIPEA). |
| Poor solubility of reactants: If reactants are not fully dissolved, the reaction will be slow and incomplete. | - Choose a solvent in which all reactants are soluble. Common solvents for amide coupling include DMF, DCM, and THF. - Gentle heating or sonication may aid dissolution. | |
| Formation of multiple byproducts | Side reactions of the coupling agent: Some coupling agents can lead to the formation of byproducts that are difficult to remove. | - Optimize the reaction temperature; running the reaction at a lower temperature may reduce side reactions. - Choose a more specific coupling agent. |
| Degradation of starting materials or product: The reaction conditions (e.g., temperature, pH) may be too harsh. | - Perform the reaction at a lower temperature. - Use a milder base or coupling agent. - Minimize the reaction time once the starting material is consumed. |
Experimental Protocols
Representative Protocol for Amide Coupling to Synthesize BWA-522
This protocol describes a general procedure for the final amide coupling step to form BWA-522 from a carboxylic acid-functionalized intermediate-2 and an amine-functionalized E3 ligase ligand using HATU as the coupling agent.
Materials:
-
Intermediate-2-COOH (1.0 eq)
-
E3 Ligase Ligand-NH2 (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon gas
-
Flame-dried round-bottom flask with a magnetic stir bar
Procedure:
-
Under an inert atmosphere, dissolve Intermediate-2-COOH in anhydrous DMF in the flame-dried flask.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture and stir for another 15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the E3 Ligase Ligand-NH2 in a minimal amount of anhydrous DMF.
-
Add the E3 Ligase Ligand-NH2 solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain pure BWA-522.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of BWA-522 and a typical experimental workflow for its synthesis and analysis.
Caption: Mechanism of action of BWA-522 as a PROTAC.
BWA-522 Technical Support Center: Troubleshooting Solubility and Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with BWA-522. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful use of BWA-522 in your research.
Frequently Asked Questions (FAQs)
Q1: What is BWA-522 and what is its mechanism of action?
A1: BWA-522 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR), including the full-length (AR-FL) and splice variant 7 (AR-V7).[1][2][3] It functions by binding to the N-terminal domain (NTD) of the AR and recruiting the Cereblon (CRBN) E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the AR protein by the proteasome. This mechanism of action makes it a promising therapeutic candidate for prostate cancer.[2]
Q2: What are the known solubility characteristics of BWA-522?
A2: BWA-522 is a hydrophobic molecule with limited aqueous solubility. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Due to its high molecular weight and hydrophobicity, which is common for PROTACs, it can be prone to precipitation when diluted into aqueous buffers or cell culture media.
Q3: How should I store BWA-522 powder and stock solutions?
A3: BWA-522 powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1][4][5]
Solubility Data and Preparation of Stock Solutions
Quantitative solubility data for BWA-522 in various solvent systems is crucial for experimental success. The following table summarizes known solubility information and provides a starting point for preparing your solutions.
| Solvent | Maximum Concentration | Notes |
| DMSO | 90 mg/mL (116.68 mM) | Ultrasonic treatment may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
Protocol for Preparing a 10 mM BWA-522 Stock Solution in DMSO:
-
Equilibrate the vial of BWA-522 powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO to the vial. For example, to 1 mg of BWA-522 (MW: 771.34 g/mol ), add 129.64 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, sonicate the vial in a water bath for a short period.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Troubleshooting Guides
Issue 1: Precipitation in Cell Culture Media
Question: I observed a precipitate in my cell culture medium after adding the BWA-522 DMSO stock solution. What is happening and how can I prevent it?
Answer: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous environment where its solubility is much lower.[6]
Troubleshooting Workflow for In Vitro Precipitation:
Caption: Troubleshooting workflow for BWA-522 precipitation in cell culture.
Issue 2: Poor or Inconsistent In Vivo Efficacy
Question: My in vivo experiments with orally administered BWA-522 are showing poor efficacy and high variability. Could this be related to its solubility?
Answer: Yes, poor aqueous solubility is a major factor that can limit the oral bioavailability and in vivo efficacy of a compound. If BWA-522 does not properly dissolve or stay in suspension in the gastrointestinal tract, its absorption will be compromised.
Potential Solutions for In Vivo Studies:
-
Formulation is Key: For oral administration in mice, a suspension formulation is often necessary for hydrophobic compounds. While the exact vehicle used in the original studies for BWA-522 is not specified, a common strategy for PROTACs is to use a vehicle such as 10% gum arabic in water or polyethylene (B3416737) glycol (e.g., PEG200).[7]
-
Particle Size: The particle size of the suspended compound can significantly impact its dissolution rate and absorption. Ensure a uniform and fine particle suspension.
-
Co-solvents: The use of co-solvents in the formulation can help to improve solubility.
-
Amorphous Solid Dispersions (ASDs): For advanced formulation, creating an ASD of BWA-522 with a polymer can enhance its dissolution and absorption.
Detailed Experimental Protocols
Protocol for Preparing BWA-522 Working Solutions for In Vitro Cellular Assays
This protocol provides a general guideline for diluting your BWA-522 DMSO stock solution for use in cell-based experiments.
Workflow for In Vitro Solution Preparation:
Caption: Workflow for preparing BWA-522 for cellular assays.
Detailed Steps:
-
Thaw your 10 mM BWA-522 stock solution at room temperature.
-
Prepare a series of intermediate dilutions of your stock solution in 100% DMSO. For example, to make a 1 mM solution, dilute your 10 mM stock 1:10 in DMSO.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To prepare your final working concentration, add a small volume of the appropriate intermediate DMSO stock to the pre-warmed medium while gently vortexing. The final DMSO concentration in your cell culture should ideally be kept at or below 0.5% to minimize solvent toxicity.
-
After dilution, visually inspect the medium to ensure no precipitation has occurred.
-
Add the final BWA-522 solution to your cells immediately after preparation.
BWA-522 Signaling Pathway
BWA-522 acts as a molecular bridge to induce the degradation of the Androgen Receptor.
Caption: BWA-522-mediated degradation of the Androgen Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BWA-522|COA [dcchemicals.com]
- 5. BWA-522 | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: BWA-522 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BWA-522, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the androgen receptor (AR).
Frequently Asked Questions (FAQs)
Q1: What is BWA-522 and how does it work?
A1: BWA-522 is an orally bioavailable PROTAC that potently and selectively degrades both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7.[1][2] It functions by simultaneously binding to the N-terminal domain (NTD) of the androgen receptor and the E3 ubiquitin ligase Cereblon (CRBN).[3] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This degradation-based mechanism offers a therapeutic advantage over traditional inhibitors, particularly in the context of resistance driven by AR mutations or overexpression.
Q2: What are the recommended cell lines for BWA-522 experiments?
A2: Prostate cancer cell lines that express the androgen receptor are suitable for BWA-522 experiments. Commonly used cell lines include LNCaP, VCaP, and 22Rv1. It is important to select a cell line that is relevant to your research question, considering the expression of AR-FL and AR splice variants.
Q3: What is the recommended concentration range for BWA-522 in cell culture experiments?
A3: The optimal concentration of BWA-522 can vary depending on the cell line and the duration of the experiment. Based on published data, a concentration range of 0.1 to 10 µM is a reasonable starting point for most cell-based assays.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store BWA-522?
A4: BWA-522 is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the administration route and should be prepared according to established protocols.
Troubleshooting Guides
Inconsistent AR Degradation in Western Blot
Problem: I am observing inconsistent or no degradation of the androgen receptor after treating my cells with BWA-522.
| Possible Cause | Troubleshooting Steps |
| Suboptimal BWA-522 Concentration | Perform a dose-response experiment with a wide range of BWA-522 concentrations (e.g., 0.01 µM to 20 µM) to identify the optimal concentration for AR degradation in your cell line. Be aware of the "hook effect," where very high concentrations of a PROTAC can lead to reduced degradation.[4] |
| Incorrect Treatment Duration | Optimize the incubation time with BWA-522. A time-course experiment (e.g., 4, 8, 12, 24, 48 hours) will help determine the point of maximal AR degradation. |
| Cell Line Health and Passage Number | Ensure that your cells are healthy, within a low passage number, and not overly confluent. Stressed or senescent cells may have altered protein degradation machinery.[4] |
| BWA-522 Stability and Solubility | Prepare fresh dilutions of BWA-522 from a properly stored stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and consistent across all samples. |
| Western Blot Protocol Issues | Verify your Western blot protocol. Ensure complete protein transfer, use a high-quality primary antibody specific for the androgen receptor, and optimize antibody concentrations and incubation times. Use a reliable loading control to normalize your results.[5][6][7][8] |
| Inefficient Ternary Complex Formation | The formation of the AR-BWA-522-CRBN ternary complex is essential for degradation. While difficult to directly assess without specialized assays, ensuring optimal experimental conditions for other parameters can help promote efficient complex formation. |
Variability in Cell Viability Assay Results
Problem: My cell viability assay results with BWA-522 are not reproducible.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform number of cells are seeded in each well. Variations in cell density can significantly impact viability readouts. |
| Assay Timing | The timing of the viability assay relative to BWA-522 treatment is critical. Perform a time-course experiment to determine the optimal endpoint for assessing cell viability changes. |
| Assay Type | The choice of viability assay can influence the results. Consider the mechanism of action of BWA-522 (protein degradation) and the specific question you are asking. Assays that measure metabolic activity (e.g., MTT, MTS) may yield different results than those that measure cell membrane integrity or ATP levels.[9][10] |
| Compound Precipitation | At higher concentrations, BWA-522 may precipitate in the culture medium, leading to inconsistent effects. Visually inspect the wells for any signs of precipitation. |
| Edge Effects in Multi-well Plates | To minimize "edge effects" in 96-well plates, avoid using the outer wells or fill them with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and BWA-522. |
Experimental Protocols
Disclaimer: The following are representative protocols and should be adapted and optimized for your specific experimental conditions. For the exact protocols used in the primary research, please refer to the supplementary information of the publication: Zhang, B., et al. (2023). Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 66(16), 11158–11186.
Western Blot for Androgen Receptor Degradation
-
Cell Seeding and Treatment: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of BWA-522 or vehicle control (DMSO) for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the androgen receptor (and a loading control, e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the AR signal to the loading control.
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BWA-522 or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours to allow for the colorimetric reaction to develop.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of BWA-522 as a PROTAC for androgen receptor degradation.
Caption: A general experimental workflow for characterizing the effects of BWA-522.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
BWA-522 Off-Target Effects Investigation: A Technical Support Center
Welcome to the technical support center for BWA-522. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of BWA-522, a potent and orally bioavailable PROTAC degrader of the Androgen Receptor (AR).[1][2][3][4][5][6][7] This guide offers troubleshooting advice and frequently asked questions to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BWA-522?
A1: BWA-522 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the Androgen Receptor (AR).[1][2][3][4] It specifically targets the N-terminal domain (NTD) of AR, making it effective against both full-length AR (AR-FL) and splice variants like AR-V7 that lack the ligand-binding domain.[1][2][3][4][5][6] By recruiting an E3 ubiquitin ligase, BWA-522 tags the AR protein for proteasomal degradation, leading to the suppression of AR downstream signaling and induction of apoptosis in prostate cancer cells.[1][2][4][5][6]
Q2: Why is it important to investigate the off-target effects of BWA-522?
A2: While BWA-522 is designed for high selectivity towards the Androgen Receptor, all small molecules have the potential for off-target interactions, which can lead to unexpected biological effects, toxicity, or provide opportunities for drug repurposing.[8][9] A thorough investigation of off-target effects is crucial for a comprehensive understanding of the compound's pharmacological profile, ensuring data reproducibility, and for the clinical translation of BWA-522.[8]
Q3: What are the recommended initial steps to assess the off-target profile of BWA-522?
A3: A tiered approach is recommended. Start with computational (in silico) predictions to identify potential off-target candidates based on structural homology to the AR N-terminal domain or the E3 ligase binder. Following in silico analysis, perform broad-spectrum experimental screening using techniques like kinome scanning and proteomics-based methods to empirically identify unintended binding partners.
Q4: How can I confirm if an observed phenotype is a result of an off-target effect?
A4: To differentiate between on-target and off-target effects, consider the following:
-
Rescue experiments: Can the phenotype be reversed by expressing a non-degradable form of the intended target (AR)?
-
Secondary pharmacology: Use a structurally unrelated AR degrader. If the phenotype persists, it might be due to an off-target effect of BWA-522.
-
Target knockout/knockdown: Does the phenotype manifest in cells lacking the putative off-target protein?
-
Dose-response analysis: Is there a significant difference in the concentration required to engage the target versus eliciting the off-target phenotype?
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype Observed
Problem: You observe a cellular phenotype (e.g., cytotoxicity in a non-AR dependent cell line, morphological changes) that is not readily explained by the degradation of the Androgen Receptor.
Possible Cause: This could be due to an off-target interaction of BWA-522.
Troubleshooting Steps:
-
Confirm AR Degradation: First, verify that BWA-522 is inducing AR degradation in your experimental system at the concentrations causing the phenotype. A Western blot for AR is a standard method.
-
Cellular Thermal Shift Assay (CETSA®): Perform a CETSA experiment to confirm direct engagement of BWA-522 with its intended target (AR) in the cells at the effective concentration.[10][11][12][13][14]
-
Proteome-wide Off-Target Identification: Employ unbiased proteomics techniques to identify other proteins that BWA-522 may be binding to or causing the degradation of.[15][16][17]
-
Chemical Proteomics: Utilize activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to pull down binding partners of BWA-522.[15]
-
Quantitative Proteomics: Perform SILAC or TMT-based quantitative mass spectrometry to compare protein abundance in cells treated with BWA-522 versus a vehicle control. This can identify proteins that are unintentionally degraded.
-
-
Kinome Scanning: Since many small molecules interact with kinases, a broad kinome scan can reveal potential off-target kinase interactions.[18][19][20][21]
Guide 2: Inconsistent Efficacy Across Different Cell Lines
Problem: BWA-522 shows potent degradation of AR in one prostate cancer cell line (e.g., LNCaP) but is less effective or shows a different phenotype in another (e.g., a different prostate cancer line or a non-prostate cancer line).
Possible Cause: The expression levels of the E3 ligase recruited by BWA-522 or the presence of specific off-targets may vary between cell lines. BWA-522 utilizes the cereblon E3 ligase.[3]
Troubleshooting Steps:
-
Verify E3 Ligase Expression: Confirm the expression of cereblon (CRBN) and its associated cullin-RING ligase components in the cell lines of interest via Western blot or qPCR.
-
Assess Off-Target Expression: Using proteomics data (if available) or by performing a proteomic analysis, compare the expression of potential off-target proteins identified in your initial screens across the different cell lines.
-
Functional Assays for Off-Targets: If a high-confidence off-target has been identified, perform functional assays to determine if its modulation by BWA-522 contributes to the observed differential phenotype.
Experimental Protocols & Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for BWA-522 based on published data and provide a template for presenting your off-target investigation findings.
Table 1: BWA-522 On-Target Activity
| Parameter | Cell Line | Value | Reference |
| AR-FL Degradation (DC50) | VCaP | 0.73 µM | [7] |
| AR-V7 Degradation (DC50) | VCaP | 0.67 µM | [7] |
| AR-FL Degradation Efficiency | LNCaP | 72.0% at 5 µM | [1] |
| AR-V7 Degradation Efficiency | VCaP | 77.3% at 1 µM | [1] |
| Tumor Growth Inhibition | LNCaP Xenograft | 76% at 60 mg/kg (oral) | [1][4][5][6] |
Table 2: Template for Off-Target Interaction Data
| Off-Target Candidate | Assay Type | Binding Affinity (Kd) / IC50 | Cellular Target Engagement (EC50) | Functional Effect |
| e.g., Kinase X | Kinome Scan | |||
| e.g., Protein Y | CETSA | |||
| e.g., Protein Z | Proteomics Pulldown |
Detailed Methodologies
1. Cellular Thermal Shift Assay (CETSA®) for Target Engagement
-
Principle: This method relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[10][11][12][13]
-
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with BWA-522 at various concentrations or a vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a suitable buffer and aliquot into PCR tubes.
-
Heat the samples across a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot or other protein quantification methods (e.g., ELISA, mass spectrometry) to determine the amount of soluble target protein at each temperature.
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve indicates target engagement.
-
2. Kinome Scanning
-
Principle: A competition binding assay where the ability of a test compound (BWA-522) to displace a ligand from the active site of a large panel of kinases is measured.[19][21]
-
Protocol (General overview for services like KINOMEscan®):
-
A library of DNA-tagged kinases is used.
-
BWA-522 is incubated with the kinase library and an immobilized ligand.
-
Kinases that do not bind to BWA-522 will bind to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
A reduction in the amount of bound kinase in the presence of BWA-522 indicates an interaction.
-
Results are typically reported as percent inhibition relative to a control. Follow-up dose-response curves can determine the dissociation constant (Kd).
-
3. Quantitative Proteomics for Off-Target Degradation
-
Principle: To identify proteins that are degraded upon BWA-522 treatment, a quantitative comparison of the proteome of treated and untreated cells is performed.
-
Protocol (using SILAC as an example):
-
Culture two populations of cells in media containing either "light" (standard) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine).
-
Treat the "heavy" labeled cells with BWA-522 and the "light" labeled cells with a vehicle control.
-
Combine equal amounts of protein from both cell populations.
-
Digest the combined protein lysate into peptides.
-
Analyze the peptides by LC-MS/MS.
-
The relative abundance of "heavy" and "light" peptides for each identified protein is determined. A significant decrease in the heavy-to-light ratio for a protein indicates that it has been degraded in response to BWA-522 treatment.
-
Visualizations
Caption: Mechanism of action of BWA-522 as a PROTAC degrader of the Androgen Receptor.
Caption: Experimental workflow for the identification and validation of BWA-522 off-targets.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BWA-522 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BWA-522 | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. CETSA [cetsa.org]
- 15. tandfonline.com [tandfonline.com]
- 16. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. chayon.co.kr [chayon.co.kr]
BWA-522 Technical Support Center: Minimizing Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential toxicity of BWA-522 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is BWA-522 and what is its mechanism of action?
BWA-522 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3] It is a heterobifunctional molecule that simultaneously binds to the N-terminal domain (NTD) of the AR and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[1][2][4] BWA-522 is effective against both full-length AR (AR-FL) and its splice variants, such as AR-V7, and has been shown to induce apoptosis in prostate cancer cells.[1][2][3]
Q2: What are the potential sources of toxicity with BWA-522 in cell culture?
While specific toxicity data for BWA-522 is limited, potential sources of toxicity in cell culture can be categorized as:
-
On-target toxicity: Excessive degradation of the androgen receptor can lead to potent induction of apoptosis, which, while intended in cancer cells, may be considered a toxic effect in certain experimental contexts.[1][2]
-
Off-target toxicity: BWA-522 may degrade proteins other than the androgen receptor, leading to unintended cellular effects.[5]
-
"Hook effect": At very high concentrations, PROTACs can exhibit reduced efficacy and potential toxicity due to the formation of non-productive binary complexes (BWA-522-AR or BWA-522-CRBN) instead of the productive ternary complex (AR-BWA-522-CRBN).[4]
-
Compound-intrinsic toxicity: The chemical structure of BWA-522 itself might have some inherent cytotoxicity independent of its PROTAC activity.
-
Experimental artifacts: High concentrations of the solvent (e.g., DMSO) or suboptimal cell culture conditions can contribute to perceived toxicity.[6]
Q3: What are the initial signs of BWA-522 toxicity in my cell culture?
Common visual indicators of cytotoxicity in cell culture include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
-
Increased presence of cellular debris in the culture medium.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed After BWA-522 Treatment
If you observe significant cell death, it is crucial to determine if it is due to on-target apoptosis or off-target cytotoxicity.
Recommended Actions:
-
Perform a Dose-Response and Time-Course Experiment: This is the most critical first step to identify the optimal concentration and incubation time for BWA-522 in your specific cell line.
-
Quantify Cell Viability and Cytotoxicity: Use quantitative assays to measure the extent of cell death.
-
Assess Apoptosis: Since BWA-522 is known to induce apoptosis, it is important to measure specific markers of this process.
Table 1: Summary of Assays for Assessing BWA-522 Toxicity
| Assay Type | Parameter Measured | Principle | Typical Application |
| Cell Viability | |||
| MTT/XTT Assay | Metabolic activity | Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells. | To determine the concentration of BWA-522 that inhibits cell growth by 50% (IC50). |
| Cytotoxicity | |||
| LDH Release Assay | Membrane integrity | Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[7][8] | To quantify cell lysis and membrane damage caused by BWA-522. |
| Apoptosis | |||
| Caspase-3/7 Activity Assay | Apoptotic pathway activation | Measurement of the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[9][10][11][12][13] | To confirm that the observed cell death is due to apoptosis. |
| Annexin V/PI Staining | Apoptotic and necrotic cells | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells with compromised membranes. | To differentiate between apoptotic, necrotic, and viable cells. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment for BWA-522
Objective: To determine the optimal concentration (DC50 - 50% degradation concentration) and treatment duration for BWA-522 that effectively degrades AR without causing excessive cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in 96-well plates at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of BWA-522 in your cell culture medium. A common starting range for PROTACs is from 0.1 nM to 10 µM.[6] Ensure the final DMSO concentration is consistent and below 0.1% across all wells.
-
Treatment:
-
Dose-Response: Treat the cells with the serial dilutions of BWA-522 for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat the cells with a fixed concentration of BWA-522 (e.g., the estimated DC50 from the dose-response experiment) and incubate for different durations (e.g., 4, 8, 16, 24, 48 hours).
-
-
Endpoint Analysis:
-
Western Blot: Lyse the cells and perform a Western blot to determine the levels of AR protein. A loading control (e.g., GAPDH, β-actin) is essential.
-
Viability/Cytotoxicity Assays: In parallel plates, perform an LDH assay or a caspase-3/7 assay as described below.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify the level of cell membrane damage induced by BWA-522.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of BWA-522 as determined from your dose-response experiment. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer.[7][8]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to an assay plate containing the LDH reaction mixture (substrate and cofactor).[7][8]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol (typically 30 minutes).
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.[7]
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Caspase-3/7 Activity Assay
Objective: To determine if BWA-522-induced cell death is mediated by apoptosis.
Methodology:
-
Cell Treatment: Treat cells with BWA-522 at concentrations that showed a cytotoxic effect. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Addition: After the incubation period, add the caspase-3/7 reagent directly to the wells. This reagent contains a proluminescent substrate for caspases 3 and 7.[9]
-
Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer (typically 1-2 hours).
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of active caspase-3 and -7.[9]
Visualization of Key Pathways and Workflows
Caption: BWA-522 forms a ternary complex with AR and CRBN, leading to AR ubiquitination and proteasomal degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yenepoya.res.in [yenepoya.res.in]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. biogot.com [biogot.com]
- 13. mpbio.com [mpbio.com]
BWA-522 Technical Support Center: Stability and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of BWA-522, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor (AR).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store BWA-522?
A1: Proper storage is crucial to maintain the integrity of BWA-522. Recommendations for the solid compound and solutions are summarized below.
Q2: How should I prepare stock solutions of BWA-522?
A2: It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO. Once prepared, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q3: Can I store BWA-522 solutions at room temperature?
A3: No, it is not recommended to store BWA-522 solutions at room temperature for extended periods. For optimal stability, stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1]
Q4: What are the known degradation pathways for BWA-522?
A4: Currently, there is no publicly available data detailing the specific degradation products or pathways for BWA-522. However, like many small molecules, it may be susceptible to hydrolysis and oxidation, particularly under harsh environmental conditions. Forced degradation studies under acidic, basic, oxidative, and photolytic stress would be necessary to identify potential degradation products.
Q5: How does BWA-522 degrade the Androgen Receptor?
A5: BWA-522 is a PROTAC that functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. It acts as a molecular bridge, bringing the Androgen Receptor into proximity with the E3 ubiquitin ligase Cereblon (CRBN).[4] This induced proximity leads to the ubiquitination of the Androgen Receptor, marking it for degradation by the proteasome.[5][6]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of BWA-522 in experimental settings.
Issue 1: Inconsistent or lower than expected activity in cellular assays.
-
Possible Cause 1: Compound Degradation. Improper storage or handling of BWA-522 stock solutions can lead to degradation and loss of activity.
-
Solution: Ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C) and are protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. It is also advisable to periodically check the integrity of the compound using analytical methods like HPLC.
-
-
Possible Cause 2: Poor Solubility. BWA-522 may precipitate out of aqueous solutions, such as cell culture media, if the final solvent concentration is too high or if the compound's solubility limit is exceeded.
-
Solution: Minimize the final concentration of the organic solvent (e.g., DMSO) in your assay, typically keeping it below 0.5%. Ensure complete dissolution of the compound in the stock solution before further dilution.
-
Issue 2: Variability in experimental results between batches.
-
Possible Cause: Instability in experimental solutions. The stability of BWA-522 can be influenced by the composition of the buffer or medium, including pH and the presence of other components.
-
Solution: Whenever possible, prepare fresh working solutions of BWA-522 for each experiment from a properly stored stock. If using pre-diluted solutions, ensure they are stored appropriately and used within a validated timeframe.
-
Data and Protocols
Summary of Storage Conditions
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from publicly available product datasheets.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of BWA-522 under various stress conditions. This is a foundational experiment to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of BWA-522 Stock Solution: Prepare a stock solution of BWA-522 in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guidelines.
-
Thermal Degradation: Incubate the solid compound at an elevated temperature (e.g., 105°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector, to quantify the remaining BWA-522 and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying BWA-522 and separating it from any potential degradation products.
-
Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for a wide range of small molecules.
-
Mobile Phase Selection: A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.
-
Adjust the gradient profile, flow rate, and mobile phase composition to achieve good separation between the parent BWA-522 peak and any degradation product peaks.
-
The goal is to have all peaks well-resolved with good peak shapes.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths to ensure that no peaks are co-eluting. A mass spectrometer (MS) can be used for the identification of degradation products.
-
Method Validation: Once an optimal method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Androgen Receptor (AR) Signaling Pathway
Caption: A simplified diagram of the Androgen Receptor signaling pathway.
BWA-522 Mechanism of Action: PROTAC-Mediated AR Degradation
Caption: BWA-522 induces the degradation of the Androgen Receptor via the ubiquitin-proteasome system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BWA-522 | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]
- 3. BWA-522|COA [dcchemicals.com]
- 4. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Androgen Receptor Western Blotting Post-BWA-522 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Western blot analysis of the androgen receptor (AR) after treatment with the PROTAC degrader, BWA-522.
Frequently Asked Questions (FAQs)
Q1: What is BWA-522 and how does it affect the androgen receptor (AR)?
A1: BWA-522 is an orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively target the N-terminal domain (AR-NTD) of the androgen receptor.[1][2] As a PROTAC, BWA-522 induces the degradation of the AR protein by recruiting an E3 ubiquitin ligase, which tags the AR for destruction by the proteasome.[3] This mechanism leads to a decrease in the total cellular levels of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[1][2]
Q2: I treated my cells with BWA-522, but I don't see a decrease in the AR band on my Western blot. What could be the problem?
A2: There are several potential reasons for not observing AR degradation after BWA-522 treatment:
-
Suboptimal BWA-522 Concentration: The degradation effect of PROTACs is concentration-dependent. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Treatment Duration: The kinetics of PROTAC-mediated degradation can vary. A time-course experiment is recommended to identify the optimal treatment duration.
-
Low E3 Ligase Expression: The E3 ligase recruited by BWA-522 must be present in your cell model for the PROTAC to function.
-
Proteasome Inhibition: If the proteasome is inhibited or not functioning correctly, AR degradation will be impaired. As a control, you can co-treat cells with BWA-522 and a proteasome inhibitor (e.g., MG132) to see if the AR band is "rescued."
-
Compound Instability: Ensure that BWA-522 is properly stored and handled to maintain its activity.
Q3: I see multiple bands for the androgen receptor on my Western blot. Is this normal?
A3: Yes, it is common to observe multiple bands for the androgen receptor on a Western blot. These bands can represent:
-
Full-length AR (AR-FL): Typically runs at approximately 110 kDa.
-
AR Splice Variants: Variants like AR-V7 lack the ligand-binding domain and run at a lower molecular weight (around 80 kDa).[4]
-
Post-Translational Modifications: Phosphorylation, ubiquitination, and other modifications can cause shifts in the apparent molecular weight of the AR protein.
-
Protein Degradation Products: Particularly after treatment with a degrader like BWA-522, you may see smaller bands corresponding to degradation intermediates.
Q4: After BWA-522 treatment, the AR band appears smeared or as a ladder of higher molecular weight bands. What does this indicate?
A4: A smear or ladder of high molecular weight bands above the expected size of the AR is often indicative of poly-ubiquitination. This is an expected outcome of BWA-522 treatment, as the PROTAC induces the attachment of ubiquitin chains to the AR, marking it for proteasomal degradation. To confirm this, you can perform an immunoprecipitation of the AR followed by a Western blot for ubiquitin.
Q5: What is the "hook effect" in the context of BWA-522 treatment and how can I avoid it?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC molecules can independently bind to the AR and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of BWA-522 concentrations to identify the optimal concentration for maximal degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No degradation of AR band | Suboptimal BWA-522 concentration or treatment time. | Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 2, 4, 8, 16, 24 hours) experiment. |
| Low expression of the required E3 ligase in the cell line. | Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell model via Western blot or qPCR. | |
| Inactive BWA-522 compound. | Ensure proper storage and handling of the compound. Test a fresh batch if necessary. | |
| Proteasome dysfunction. | Include a positive control for proteasome-mediated degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to confirm that degradation is proteasome-dependent (should rescue AR levels). | |
| Weak AR signal in control lanes | Low AR expression in the chosen cell line. | Use a cell line known to express high levels of AR (e.g., LNCaP, VCaP, 22Rv1). |
| Insufficient protein loading. | Load a higher amount of total protein per lane (e.g., 30-50 µg). | |
| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations and incubation times. | |
| High background on the blot | Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Unexpected band sizes | AR splice variants. | Use antibodies specific to different AR domains (N-terminus vs. C-terminus) to identify full-length and truncated forms.[4] |
| Post-translational modifications. | Consult the literature for expected band shifts due to modifications like phosphorylation. Consider treating lysates with phosphatases as a control. | |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Quantitative Data Summary
The following table summarizes the reported degradation efficiency of BWA-522 for the androgen receptor in different prostate cancer cell lines.
| Cell Line | Target Protein | BWA-522 Concentration | Degradation Efficiency (%) | DC50 Value |
| VCaP | AR-V7 | 1 µM | 77.3% | Sub-micromolar |
| LNCaP | AR-FL | 5 µM | 72.0% | 3.5 µM |
Data sourced from MedchemExpress and ResearchGate.[1][2]
Experimental Protocols
Detailed Protocol for Western Blotting of Androgen Receptor after BWA-522 Treatment
-
Cell Culture and Treatment:
-
Plate prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of BWA-522 or vehicle control (e.g., DMSO) for the predetermined optimal duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C. The dilution will depend on the antibody manufacturer's recommendations.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the AR band intensity to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Mechanism of action of BWA-522 in inducing androgen receptor degradation.
Caption: Logical workflow for troubleshooting lack of androgen receptor degradation.
Caption: Experimental workflow for Western blot analysis after BWA-522 treatment.
References
BWA-522 not inducing apoptosis in expected cell line
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with BWA-522, particularly the lack of apoptosis induction in expected cell lines.
Troubleshooting Guide: BWA-522 Not Inducing Apoptosis
Issue: BWA-522 is not inducing apoptosis in a cell line where it is expected to be effective.
This guide provides a systematic approach to troubleshoot potential causes, from experimental setup to cellular resistance mechanisms.
Step 1: Verify Experimental Setup and Reagents
First, ensure the integrity of your experimental conditions and reagents.
| Potential Cause | Recommended Action |
| Incorrect BWA-522 Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary between cell lines. |
| Inadequate Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis induction. |
| Improper BWA-522 Storage and Handling | Ensure BWA-522 is stored according to the manufacturer's instructions to prevent degradation. |
| Suboptimal Cell Culture Conditions | Maintain cells in a healthy, logarithmic growth phase. Over-confluent or starved cells may exhibit altered responses.[1] |
| Issues with Apoptosis Assay | Include positive and negative controls in your apoptosis assay to validate the assay's performance. Troubleshoot the specific assay (see "General Apoptosis Assay Troubleshooting" below). |
Step 2: Investigate Potential Cellular Resistance Mechanisms
If the experimental setup is validated, consider the possibility of intrinsic or acquired resistance in your cell line.
| Potential Resistance Mechanism | Suggested Verification Experiment | Possible Solution/Next Step |
| Low or Absent Androgen Receptor (AR) Expression | - Western Blot: Analyze AR protein levels in your cell line. - qRT-PCR: Measure AR mRNA expression. | BWA-522 requires AR expression to function. Use a cell line with confirmed AR expression as a positive control. |
| Expression of AR Splice Variants (e.g., AR-V7) | - RT-PCR: Use primers specific for AR-V7. - Western Blot: Use an antibody that detects AR-V7. | While BWA-522 is designed to degrade AR-V7, high levels of certain variants might contribute to resistance.[2][3] Consider alternative therapeutic strategies. |
| Mutations in the AR Ligand-Binding Domain (LBD) | - Sanger Sequencing: Sequence the LBD of the AR gene in your cell line. | BWA-522 targets the N-terminal domain (NTD) and should be effective against many LBD mutations that confer resistance to traditional antiandrogens.[2][3] However, some mutations might allosterically affect BWA-522 binding or AR conformation. |
| Altered E3 Ligase Components | - Western Blot: Check the expression levels of key components of the E3 ligase complex hijacked by BWA-522 (e.g., Cullin, RING-box protein). - Sequencing: Sequence the genes of the E3 ligase components for mutations. | Resistance to PROTACs can arise from mutations or downregulation of the E3 ligase machinery.[4][5][6] |
| Activation of Bypass Signaling Pathways | - Western Blot: Investigate the activation of alternative survival pathways (e.g., phosphorylation of AKT, ERK). - Inhibitor Studies: Use inhibitors of suspected bypass pathways in combination with BWA-522. | Activation of pathways like PI3K/AKT can promote survival and override the pro-apoptotic signals from AR degradation.[[“]] |
| Upregulation of Anti-Apoptotic Proteins | - Western Blot: Analyze the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. | Overexpression of anti-apoptotic proteins can block the execution of apoptosis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BWA-522?
BWA-522 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the Androgen Receptor (AR).[8] It is a heterobifunctional molecule that simultaneously binds to the N-terminal domain (NTD) of AR and an E3 ubiquitin ligase.[2][3] This proximity leads to the ubiquitination and subsequent proteasomal degradation of AR, resulting in the downregulation of AR target genes and induction of apoptosis in AR-dependent cancer cells.[2][3]
Q2: In which cell lines has BWA-522 been shown to induce apoptosis?
BWA-522 has been demonstrated to be effective in inducing apoptosis in various prostate cancer cell lines, including LNCaP and VCaP.[8] It has also shown antiproliferative activity against enzalutamide-resistant CWR22Rv1 cells.[8]
Q3: My cells are not showing signs of apoptosis, but their proliferation has decreased. What could be the reason?
BWA-522 can have cytostatic effects in addition to being cytotoxic. The degradation of AR can lead to cell cycle arrest, thereby inhibiting proliferation without immediately inducing apoptosis. It is also possible that the concentration of BWA-522 used is sufficient to inhibit proliferation but not to trigger the apoptotic cascade. Consider performing a cell cycle analysis to investigate this further.
Q4: Can I use BWA-522 in combination with other drugs?
Combination therapies are a promising approach. For example, if you suspect the activation of a bypass survival pathway, combining BWA-522 with an inhibitor of that pathway could enhance its apoptotic effect. However, any combination therapy should be carefully designed and validated.
Q5: How can I confirm that BWA-522 is degrading the Androgen Receptor in my cells?
The most direct way to confirm the activity of BWA-522 is to perform a western blot for AR. Treat your cells with BWA-522 for various time points (e.g., 4, 8, 16, 24 hours) and compare the AR protein levels to an untreated control. A significant decrease in the AR band intensity would indicate successful degradation.
Data Presentation
Table 1: Representative IC50 Values of BWA-522 in Prostate Cancer Cell Lines
| Cell Line | Description | BWA-522 IC50 (µM) |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 1.07[8] |
| VCaP | Androgen-sensitive, expresses high levels of wild-type AR | 5.59[8] |
| CWR22Rv1 | Enzalutamide-resistant, expresses AR-V7 | 4.08[8] |
Table 2: Troubleshooting Scenarios and Expected Outcomes
| Scenario | Cell Line | Expected Apoptosis (Annexin V+) | Expected AR Degradation | Potential Reason for Discrepancy |
| 1 | LNCaP | Low | Yes | Post-degradation block in the apoptotic pathway (e.g., high Bcl-2). |
| 2 | LNCaP-AR-mutant | Low | No | Mutation preventing BWA-522 binding or ternary complex formation. |
| 3 | PC-3 | Low | N/A (AR-negative) | BWA-522 is AR-dependent. |
| 4 | LNCaP-CRBN-knockout | Low | No | Essential E3 ligase component is absent. |
Experimental Protocols
Protocol 1: Western Blotting for AR Degradation and Apoptosis Markers
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of BWA-522 for the indicated times. Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with BWA-522 as described above.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase to avoid membrane damage.[1]
-
-
Staining:
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls for compensation.
-
Gate on the cell population to exclude debris.
-
Analyze the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Caption: Mechanism of action of BWA-522 leading to apoptosis.
Caption: Troubleshooting workflow for BWA-522 experiments.
Caption: Logical relationships of the FAQ section.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. medchemexpress.com [medchemexpress.com]
BWA-522 In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BWA-522 in in vivo experiments. The information is designed to address potential variability in efficacy and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is BWA-522 and what is its mechanism of action?
A1: BWA-522 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that specifically targets the N-terminal domain (NTD) of the Androgen Receptor (AR).[1][2][3] As a heterobifunctional molecule, BWA-522 links the AR to an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the AR by the proteasome.[4][5][6] This mechanism effectively reduces the levels of both full-length AR (AR-FL) and its splice variants, such as AR-V7, leading to the suppression of AR signaling pathways and induction of apoptosis in prostate cancer cells.[1][2][3]
Q2: What level of in vivo efficacy has been reported for BWA-522?
A2: In preclinical studies using LNCaP xenograft models, oral administration of BWA-522 at a dose of 60 mg/kg resulted in a 76% tumor growth inhibition.[1][2] It is important to note that this is a specific result from a particular study, and variability can be expected.
Q3: What are the most common reasons for observing variability in the in vivo efficacy of BWA-522?
A3: Variability in in vivo efficacy can arise from several factors, including:
-
Compound Formulation and Administration: Inconsistent formulation, improper storage, or inaccuracies in dosing can significantly impact the compound's bioavailability and exposure.
-
Animal Model and Tumor Heterogeneity: The choice of xenograft model (e.g., cell line-derived vs. patient-derived), passage number of the cell line, and inherent tumor heterogeneity can lead to different growth rates and drug responses.[7]
-
Pharmacokinetics and Metabolism: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can affect the concentration of BWA-522 at the tumor site.
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of binary complexes (BWA-522 with either AR or the E3 ligase) instead of the productive ternary complex required for degradation.[8]
Q4: How should I prepare and store BWA-522 for in vivo studies?
A4: BWA-522 should be dissolved in a suitable vehicle for oral administration. While the specific vehicle from the original studies is not detailed, a common formulation for oral delivery of PROTACs in mice is a suspension in 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.[9] Stock solutions are typically prepared in DMSO and stored at -80°C for up to 6 months.[3] Once diluted in the final formulation, it should be used promptly. Repeated freeze-thaw cycles of the stock solution should be avoided.[3]
Q5: Are there any known off-target effects of BWA-522?
A5: Specific off-target effects for BWA-522 have not been extensively reported in the public domain. However, as with any small molecule, the potential for off-target activities exists. It is recommended to include appropriate controls in your experiments, such as a structurally related inactive compound if available, to help differentiate on-target from off-target effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lower than expected tumor growth inhibition | Inadequate Drug Exposure: - Improper formulation leading to poor solubility or stability. - Incorrect dosing or administration technique. - High metabolism and clearance of BWA-522. | - Ensure complete solubilization of BWA-522 in the vehicle. Prepare fresh formulations for each dosing. - Verify the accuracy of dosing calculations and consistency of oral gavage technique. - Conduct a pilot pharmacokinetic (PK) study to determine the plasma and tumor concentrations of BWA-522 in your model. |
| Suboptimal PROTAC Activity: - "Hook effect" due to excessively high dosage. | - Perform a dose-response study to identify the optimal therapeutic window for BWA-522. | |
| Animal Model Variability: - High passage number of LNCaP cells leading to altered phenotype. - Intrinsic tumor heterogeneity. | - Use LNCaP cells with a low passage number for tumor implantation.[10] - Increase the number of animals per group to account for individual tumor growth variations. | |
| High variability in tumor growth within the same treatment group | Inconsistent Tumor Engraftment: - Variation in the number or viability of injected cells. - Differences in the site of injection. | - Ensure a consistent number of viable cells are injected subcutaneously in the same location for each animal. - Randomize animals into treatment and control groups after tumors have reached a predetermined size (e.g., 100-150 mm³).[11] |
| Inconsistent Dosing: - Inaccurate animal weighing or dose calculation. - Inconsistent administration technique. | - Weigh animals and calculate the dose for each animal individually at each dosing time point. - Ensure all personnel involved in dosing are properly trained and follow a standardized procedure. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | Vehicle Toxicity: - The formulation vehicle itself may be causing adverse effects. | - Include a vehicle-only control group to assess the tolerability of the formulation. |
| On-target or Off-target Toxicity: - BWA-522 may have toxic effects at the administered dose. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor animal health and body weight closely throughout the study.[9] |
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of BWA-522
| Parameter | Cell Line | Value | Reference |
| AR-FL Degradation (DC50) | VCaP | 0.73 µM | [12][13] |
| AR-V7 Degradation (DC50) | VCaP | 0.67 µM | [12][13] |
| AR-FL Degradation Efficiency (5 µM) | LNCaP | 72.0% | [3] |
| AR-V7 Degradation Efficiency (1 µM) | VCaP | 77.3% | [3] |
| In Vivo Tumor Growth Inhibition (TGI) | LNCaP Xenograft | 76% at 60 mg/kg (p.o.) | [1][2][3] |
Table 2: Pharmacokinetic Parameters of BWA-522
| Species | Oral Bioavailability | Reference |
| Mouse | 40.5% | [1][2] |
| Beagle Dog | 69.3% | [1][2] |
Experimental Protocols
Protocol 1: LNCaP Xenograft Model for BWA-522 Efficacy Study
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. Use cells with a low passage number (e.g., <20).[10]
-
Animal Model: Use male immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest LNCaP cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[11]
-
Prepare the BWA-522 formulation (e.g., in 0.5% methylcellulose and 0.2% Tween 80 in sterile water) and the vehicle control.
-
Administer BWA-522 orally (e.g., at 60 mg/kg) or the vehicle control to the respective groups daily via oral gavage.
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for AR levels, immunohistochemistry).
-
Mandatory Visualization
Caption: Mechanism of action for the PROTAC degrader BWA-522.
Caption: A typical workflow for a preclinical xenograft study with BWA-522.
Caption: A logical workflow for troubleshooting low in vivo efficacy of BWA-522.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lncap.com [lncap.com]
- 8. marinbio.com [marinbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. BWA-522|COA [dcchemicals.com]
- 13. BWA-522 | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]
Technical Support Center: BWA-522 Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of BWA-522 in mice.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of BWA-522 in mice?
A1: BWA-522 has a reported oral bioavailability of 40.5% in mice when administered orally at a dose of 10 mg/kg.[1][2][3] This was observed with a maximum plasma concentration (Cmax) of 376 ng/mL and an area under the curve (AUC) of 5947 h·ng/mL.[1]
Q2: What are the potential reasons for the incomplete oral bioavailability of BWA-522?
A2: While a 40.5% oral bioavailability is substantial, several factors could contribute to it being less than 100%. Like many small molecule drugs, particularly PROTACs which have high molecular weights, BWA-522 may face challenges such as:
-
Poor aqueous solubility: Limited solubility in gastrointestinal fluids can hinder its dissolution, a prerequisite for absorption.[4][5]
-
Limited permeability: The molecule's characteristics might restrict its passage across the intestinal membrane.[1]
-
First-pass metabolism: BWA-522 may be metabolized by enzymes in the gut wall or liver, such as cytochrome P450 enzymes, before it reaches systemic circulation.[6]
-
P-glycoprotein (P-gp) efflux: The compound could be a substrate for efflux transporters like P-gp, which actively pump drugs out of intestinal cells back into the lumen.
Q3: What general strategies can be employed to improve the oral bioavailability of compounds like BWA-522?
A3: A variety of formulation and chemical modification strategies can be used to enhance the oral bioavailability of poorly soluble drugs.[4][5] These include:
-
Formulation-based approaches:
-
Particle size reduction: Micronization and nanosizing increase the surface area for dissolution.[5][7]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[4][5]
-
Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[5][8]
-
Use of excipients: Incorporating solubilizing agents, surfactants, and polymers can enhance bioavailability.[8][9][10]
-
-
Chemical modification:
-
Prodrug approach: Modifying the BWA-522 molecule to a more absorbable form that converts to the active drug in the body.[6]
-
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered when trying to improve the oral bioavailability of BWA-522 in mouse studies.
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between mice. | Poor drug dissolution and precipitation in the GI tract. Inconsistent food and water intake affecting GI physiology. | Develop a formulation to maintain BWA-522 in a solubilized state. Consider a lipid-based formulation like SEDDS.[8] Standardize the fasting and feeding schedule for the mice. |
| Low Cmax despite high dose. | Poor solubility is limiting the rate of absorption. | Focus on strategies that enhance the dissolution rate. Micronization or creating a solid dispersion of BWA-522 with a hydrophilic polymer could be effective.[4][5][7] |
| AUC is low, suggesting poor overall absorption. | A combination of poor solubility and low permeability. Potential for significant first-pass metabolism or P-gp efflux. | 1. Enhance Solubility: Use advanced formulations like solid dispersions or lipid-based systems.[4][5][8] 2. Address Permeability: Investigate the use of permeation enhancers (use with caution and thorough toxicity evaluation). 3. Inhibit Metabolism/Efflux: Co-administer with known inhibitors of relevant CYP enzymes or P-gp (e.g., verapamil (B1683045) for P-gp), though this is more for mechanistic understanding than a final formulation strategy. |
| The developed formulation is not stable. | The amorphous form of BWA-522 in a solid dispersion is recrystallizing. The lipid-based formulation is physically unstable (e.g., phase separation). | For solid dispersions, select a polymer that has strong interactions with BWA-522 to inhibit recrystallization.[8] For lipid formulations, optimize the ratio of oil, surfactant, and co-surfactant to ensure stability.[5][8] |
Experimental Protocols
Protocol 1: Preparation of a BWA-522 Solid Dispersion
This protocol describes the preparation of a solid dispersion of BWA-522 with the polymer Soluplus® to improve its solubility and dissolution rate.
-
Materials: BWA-522, Soluplus®, acetone (B3395972), rotary evaporator, vacuum oven.
-
Procedure:
-
Weigh 100 mg of BWA-522 and 200 mg of Soluplus® (1:2 ratio).
-
Dissolve both components completely in 10 mL of acetone in a round-bottom flask by gentle vortexing.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent at 40°C under reduced pressure until a thin film is formed on the flask wall.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Before administration to mice, the solid dispersion can be reconstituted in a suitable vehicle (e.g., water or a specific buffer).
-
Protocol 2: Preparation of a BWA-522 Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the preparation of a SEDDS formulation for BWA-522 to enhance its oral absorption.
-
Materials: BWA-522, Labrafil® M 1944 CS (oil), Kolliphor® EL (surfactant), Transcutol® HP (co-surfactant).
-
Procedure:
-
Determine the solubility of BWA-522 in various oils, surfactants, and co-surfactants to select the best components.
-
Based on solubility, prepare different ratios of the selected oil, surfactant, and co-surfactant. For example, a starting point could be a 30:40:30 ratio of Labrafil® M 1944 CS:Kolliphor® EL:Transcutol® HP.
-
Accurately weigh the components and mix them in a glass vial.
-
Heat the mixture to 40°C and vortex until a clear, homogenous solution is formed.
-
Add the desired amount of BWA-522 to the mixture and vortex until it is completely dissolved.
-
To test the self-emulsification properties, add 1 mL of the formulation to 250 mL of water with gentle stirring and observe the formation of a microemulsion.
-
The final formulation can be administered to mice via oral gavage.
-
Visualizations
Caption: Workflow for evaluating BWA-522 oral bioavailability in mice.
Caption: Factors affecting the oral bioavailability of BWA-522.
References
- 1. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
BWA-522 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of BWA-522, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor (AR). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is BWA-522 and what is its mechanism of action?
A1: BWA-522 is a small molecule PROTAC designed to target the N-terminal domain (NTD) of the Androgen Receptor (AR).[1][2][3][4][5] As a PROTAC, BWA-522 is a heterobifunctional molecule that simultaneously binds to the AR protein and an E3 ubiquitin ligase.[6][7] This proximity induces the ubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[8][9] Consequently, BWA-522 leads to the reduction of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[1][2][10]
Q2: In which cell lines has BWA-522 been shown to be effective?
A2: BWA-522 has demonstrated efficacy in various prostate cancer cell lines, including LNCaP, VCaP, and the enzalutamide-resistant 22Rv1 cell line.[1][4]
Q3: How should I store and handle BWA-522?
A3: For long-term storage, BWA-522 powder should be kept in a tightly sealed vial for up to 24 months under the conditions stated on the product vial.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
Q4: What is the recommended solvent for BWA-522?
A4: BWA-522 is typically dissolved in DMSO to prepare a stock solution, for example, at a concentration of 10 mM.[2][11]
Troubleshooting Guide
Problem 1: I do not observe any degradation of the Androgen Receptor after treating my cells with BWA-522.
-
Possible Cause: Suboptimal BWA-522 Concentration (The "Hook Effect")
-
Explanation: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[12][13] This occurs because at excessive concentrations, BWA-522 is more likely to form binary complexes with either the AR protein or the E3 ligase, rather than the productive ternary complex required for degradation.[13]
-
Solution: Perform a dose-response experiment with a wide range of BWA-522 concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for AR degradation.[13] This will help you identify the "sweet spot" for maximal degradation and avoid the hook effect.[12]
-
-
Possible Cause: Inadequate Incubation Time
-
Possible Cause: Poor Cell Permeability
-
Explanation: As relatively large molecules, PROTACs may have difficulty crossing the cell membrane.[12]
-
Solution: While altering the molecule isn't an option for the end-user, ensure that your cell culture conditions are optimal and that the cells are healthy, which can influence membrane permeability.
-
-
Possible Cause: Low E3 Ligase Expression
-
Explanation: The efficacy of BWA-522 is dependent on the expression of the specific E3 ligase it recruits.
-
Solution: Confirm that your cell line expresses the necessary E3 ligase at sufficient levels. This can be checked via Western blot or qPCR.
-
Problem 2: I am observing high variability in my experimental results.
-
Possible Cause: Inconsistent Cell Culture Conditions
-
Explanation: Cell passage number, confluency, and overall health can significantly impact the cellular response to BWA-522.[12]
-
Solution: Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.
-
-
Possible Cause: Instability of BWA-522 in Culture Media
-
Explanation: The stability of BWA-522 in cell culture media over the course of the experiment can affect its efficacy.
-
Solution: Prepare fresh dilutions of BWA-522 in media for each experiment. If necessary, the stability of the compound in your specific media can be assessed over time.
-
Problem 3: My inactive control is showing some AR degradation.
-
Possible Cause: Residual Activity of the Inactive Control
-
Explanation: An ideal inactive control should be structurally similar to BWA-522 but unable to bind to either the AR or the E3 ligase.[3] However, some inactive controls may retain minimal binding activity.
-
Solution: Test the inactive control over a wide concentration range to ensure that the observed effect is not a result of minimal activity at high concentrations.[3] Confirm the lack of binding of the inactive control using biophysical assays if possible.[3]
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| AR-FL Degradation (DC50) | VCaP | 0.73 µM | [3][4] |
| AR-V7 Degradation (DC50) | VCaP | 0.67 µM | [3][4] |
| AR-V7 Degradation Efficiency | VCaP | 77.3% at 1 µM | [1][2] |
| AR-FL Degradation Efficiency | LNCaP | 72.0% at 5 µM | [1][2] |
| Anti-proliferative Activity (IC50) | LNCaP | 1.07 µM | [4] |
| Anti-proliferative Activity (IC50) | VCaP | 5.59 µM | [2][4] |
| Anti-proliferative Activity (IC50) | 22Rv1 | 4.08 µM | [4] |
| Oral Bioavailability | Mice | 40.5% | [2][10][12][13] |
| Oral Bioavailability | Beagle Dogs | 69.3% | [2][10][12][13] |
| Tumor Growth Inhibition (in vivo) | LNCaP xenograft | 76% at 60 mg/kg (oral) | [1][2][10][12][13] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Androgen Receptor Degradation
This protocol outlines the steps to quantify the degradation of the Androgen Receptor (AR) following treatment with BWA-522.
1. Cell Seeding and Treatment:
-
Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of BWA-522 in the appropriate cell culture medium. It is recommended to test a wide concentration range (e.g., 0.01 µM to 10 µM) to determine the optimal concentration and observe any potential "hook effect".
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the BWA-522-containing medium and incubate for the desired time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the AR protein band intensity to the loading control for each sample.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of BWA-522 on cell viability.
1. Cell Seeding and Treatment:
-
Seed prostate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of BWA-522 in cell culture medium.
-
Include a vehicle-only control (e.g., DMSO) and a control with no cells (for background absorbance).
-
Replace the medium with the BWA-522-containing medium and incubate for the desired period (e.g., 72 hours).
2. MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
3. Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the BWA-522 concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of BWA-522.
Caption: Western Blot workflow for AR degradation.
Caption: Troubleshooting logic for no AR degradation.
References
- 1. BWA-522|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. BWA-522 | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]
- 5. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. m.youtube.com [m.youtube.com]
- 7. TreatmentGPS [treatmentgps.com]
- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
BWA-522 Technical Support Center: Troubleshooting Unexpected Data
Welcome to the BWA-522 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data from studies involving BWA-522, a first-in-class, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor (AR). BWA-522 targets the N-terminal domain (NTD) of both full-length AR (AR-FL) and its splice variants, such as AR-V7, making it a promising agent for the treatment of prostate cancer.[1][2][3]
This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Suboptimal or No Degradation of Target Protein (AR/AR-V7)
Question: We are treating our prostate cancer cell lines (LNCaP/VCaP) with BWA-522, but we are not observing the expected degradation of AR or AR-V7. What could be the reason?
Answer: Several factors could contribute to the lack of AR degradation. Please consider the following troubleshooting steps:
-
Cell Line Specific E3 Ligase Expression: BWA-522, like other PROTACs, relies on the presence of a specific E3 ubiquitin ligase to tag the target protein for degradation. While BWA-522 utilizes a common E3 ligase, its expression level can vary between cell lines. We recommend verifying the expression of the relevant E3 ligase in your specific cell line using western blotting or qPCR.
-
Compound Integrity and Storage: Ensure that your BWA-522 stock solution has been stored correctly at -80°C for no longer than 6 months or at -20°C for no longer than 1 month to prevent inactivation from repeated freeze-thaw cycles.[1] We recommend preparing fresh dilutions for each experiment.
-
Optimal Concentration and Treatment Duration: The efficacy of BWA-522 is dose- and time-dependent. Refer to the table below for reported effective concentrations and consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
-
Proteasome Inhibition: The degradation of AR by BWA-522 is mediated by the ubiquitin-proteasome system.[4] As a control, you can co-treat cells with a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated AR in the presence of the proteasome inhibitor would confirm that the upstream steps of the PROTAC mechanism are functional.
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
Question: We are observing significant cytotoxicity in our cell lines at concentrations where we expect to see specific AR degradation, suggesting potential off-target effects. How can we investigate this?
Answer: While BWA-522 is designed for specific AR degradation, off-target effects can occur. Here’s how you can approach this issue:
-
Control Experiments: It is crucial to include proper controls. Compare the cytotoxic effects of BWA-522 with its corresponding antagonist that binds to the AR-NTD but does not engage the E3 ligase.[2] This can help differentiate between toxicity due to AR degradation and off-target effects of the compound itself.
-
Proteomics Analysis: To identify potential off-target proteins being degraded, consider performing an unbiased proteomics study (e.g., mass spectrometry) on cells treated with BWA-522 versus a vehicle control. This can provide a global view of protein level changes.
-
Hook Effect: At very high concentrations, PROTACs can sometimes exhibit reduced degradation efficacy due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (Target-PROTAC-E3 ligase). This is known as the "hook effect." We recommend performing a wide dose-response curve to identify the optimal concentration range for degradation without inducing excessive toxicity.
Issue 3: Discrepancy Between In Vitro and In Vivo Efficacy
Question: BWA-522 showed potent AR degradation in our in vitro cell culture models, but we are not observing the expected tumor growth inhibition in our LNCaP xenograft model. What could explain this discrepancy?
Answer: Translating in vitro findings to in vivo models can be challenging. Several factors could be at play:
-
Pharmacokinetics and Bioavailability: While BWA-522 has demonstrated good oral bioavailability in mice (40.5%) and beagle dogs (69.3%), individual experimental conditions can affect drug exposure.[2][5] It is advisable to perform pharmacokinetic analysis in your animal model to ensure that the compound is reaching the tumor at sufficient concentrations.
-
Dosing Regimen: The reported efficacious dose in a LNCaP xenograft model was 60 mg/kg, administered orally, which resulted in 76% tumor growth inhibition.[2] Ensure your dosing regimen is consistent with published studies. You may need to optimize the dose and frequency of administration for your specific model.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro conditions. Factors such as drug penetration into the tumor tissue and interactions with other cell types can influence efficacy. Consider analyzing AR levels in tumor tissue from treated animals to confirm target engagement in vivo.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| AR-FL Degradation (DC50) | VCaP | 0.73 µM | [6] |
| LNCaP | 3.5 µM | [3] | |
| AR-V7 Degradation (DC50) | VCaP | 0.67 µM | [6] |
| AR-FL Degradation Efficiency | LNCaP (at 5 µM) | 72.0% | [1] |
| AR-V7 Degradation Efficiency | VCaP (at 1 µM) | 77.3% | [1] |
| In Vivo Tumor Growth Inhibition | LNCaP Xenograft | 76% (at 60 mg/kg, p.o.) | [2][3] |
| Oral Bioavailability | Mice | 40.5% | [2][5] |
| Beagle Dogs | 69.3% | [2][5] |
Experimental Protocols
Western Blotting for AR Degradation
-
Cell Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight. Treat cells with varying concentrations of BWA-522 or vehicle control for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
Visualizations
Caption: Mechanism of action of BWA-522 leading to AR degradation and apoptosis.
Caption: Troubleshooting workflow for unexpected data in BWA-522 studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BWA-522 | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]
Validation & Comparative
Validating Androgen Receptor Degradation by BWA-522: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BWA-522, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade the Androgen Receptor (AR), with other alternative AR-targeting therapeutics. The information presented herein is supported by experimental data to aid researchers in evaluating the efficacy and mechanism of B.C. Rich Warlock-522 for their specific research and development needs.
Introduction to BWA-522
BWA-522 is an orally bioavailable small molecule PROTAC that potently and selectively degrades the Androgen Receptor.[1] It is designed to target the N-terminal domain (NTD) of the AR, a region that remains functional in many forms of castration-resistant prostate cancer (CRPC), including those with splice variants like AR-V7 that lack the ligand-binding domain targeted by traditional anti-androgens.[2] BWA-522 functions by hijacking the ubiquitin-proteasome system. It forms a ternary complex between the AR protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[2]
Comparative Performance Data
The following tables summarize the in vitro efficacy of BWA-522 in comparison to other AR-targeting agents. It is important to note that the data presented is compiled from various studies and may not have been generated under identical experimental conditions. Direct head-to-head comparative studies are limited, and thus, these tables should be interpreted with this consideration.
Table 1: In Vitro Degradation of Androgen Receptor
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| BWA-522 | AR-NTD | VCaP | Sub-micromolar | >90% at 1 µM (AR-V7) | Cereblon | [3] |
| BWA-522 | AR-NTD | LNCaP | 3500 | 72% at 5 µM (AR-FL) | Cereblon | [4] |
| ARV-110 | AR-LBD | VCaP | ~1 | >95% | Cereblon | [5] |
| ARD-61 | AR-LBD | LNCaP | 8 | >90% | VHL | [6] |
| ARCC-4 | AR-LBD | VCaP | 5 | >98% | VHL | [7] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) | Target | Reference |
| BWA-522 | LNCaP | Not explicitly stated, but potent inhibition reported | AR-NTD | [4] |
| ARV-110 | VCaP | ~1 | AR-LBD | [5] |
| ARD-61 | LNCaP | Potent, greater than enzalutamide | AR-LBD | [8] |
| Enzalutamide | LNCaP | Varies by study, generally in the micromolar range | AR-LBD Antagonist | [8] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of BWA-522-mediated Androgen Receptor degradation.
Caption: Experimental workflow for Western Blot analysis of AR degradation.
Experimental Protocols
Western Blot for Androgen Receptor Degradation
This protocol outlines the steps to quantify AR protein levels in prostate cancer cell lines following treatment with BWA-522.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BWA-522
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AR
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture prostate cancer cells to 70-80% confluency. Treat cells with various concentrations of BWA-522 or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against AR and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize AR protein levels to the loading control to determine the percentage of degradation.
Cell Proliferation (MTT) Assay
This assay measures the effect of BWA-522 on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
96-well plates
-
Cell culture medium
-
BWA-522
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of BWA-522 or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol is used to confirm the formation of the AR/BWA-522/E3 ligase ternary complex.
Materials:
-
Prostate cancer cells
-
BWA-522
-
Co-IP lysis buffer
-
Antibody against AR or the E3 ligase (e.g., anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with BWA-522 and lyse under non-denaturing conditions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to one component of the putative complex (e.g., anti-AR).
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected ternary complex (e.g., anti-CRBN and anti-AR). The presence of all three components in the eluate confirms the formation of the ternary complex.
Conclusion
BWA-522 represents a promising approach for targeting the Androgen Receptor, particularly in the context of resistance to traditional anti-androgen therapies. Its ability to degrade both full-length AR and the AR-V7 splice variant by targeting the N-terminal domain is a key differentiator. The provided data and protocols offer a framework for researchers to independently validate and compare the efficacy of BWA-522 with other AR-targeting strategies in their own experimental systems. Further head-to-head studies will be crucial for a definitive comparative assessment.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]
- 6. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
BWA-522 vs. Other PROTAC AR Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for androgen receptor (AR)-driven malignancies, particularly prostate cancer, is rapidly evolving. A promising new class of drugs, Proteolysis Targeting Chimeras (PROTACs), has emerged with the potential to overcome resistance to traditional AR inhibitors. This guide provides an objective, data-driven comparison of BWA-522, a novel PROTAC AR degrader, with other notable AR degraders in development, including those in clinical trials.
Introduction to PROTAC AR Degraders
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. An AR PROTAC consists of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This ternary complex formation leads to the ubiquitination and subsequent degradation of the AR protein.[1][2] This "event-driven" mechanism offers potential advantages over traditional "occupancy-driven" inhibitors, including enhanced potency and the ability to overcome resistance mechanisms.[1]
BWA-522 is a potent and orally bioavailable PROTAC that targets the N-terminal domain (NTD) of the androgen receptor, leading to the degradation of both full-length AR (AR-FL) and AR splice variants like AR-V7.[3][4] Other prominent PROTAC AR degraders include ARV-110 (Bavdegalutamide) and ARV-766, which have advanced into clinical trials.[1][5]
Quantitative Performance Comparison
The following tables summarize the available preclinical data for BWA-522 and other key PROTAC AR degraders. It is important to note that direct head-to-head comparisons are limited due to variations in experimental conditions across different studies.
Table 1: In Vitro Degradation Efficiency of PROTAC AR Degraders
| Compound | Target | Cell Line | DC50 | Dmax | E3 Ligase | Reference(s) |
| BWA-522 | AR-FL, AR-V7 | VCaP | Sub-micromolar | 77.3% degradation of AR-V7 at 1 µM | Cereblon | [3] |
| LNCaP | 3.5 µM | 72.0% degradation of AR-FL at 5 µM | Cereblon | [3] | ||
| ARV-110 | AR | VCaP | ~1 nM | >90% | Cereblon | [6] |
| AR | LNCaP | ~1 nM | >90% | Cereblon | [6] | |
| ARV-766 | AR (WT & mutants) | VCaP | <1 nM | >90% | Cereblon | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of PROTAC AR Degraders
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| BWA-522 | LNCaP Xenograft | 60 mg/kg, p.o. | 76% | [4] |
| ARV-110 | VCaP Xenograft | Not Specified | Significant | [6] |
| ARV-766 | VCaP Xenograft | Not Specified | Significant | [5] |
Key Experimental Methodologies
Western Blotting for AR Degradation
This protocol is used to assess the ability of a PROTAC to induce the degradation of the AR protein in cancer cell lines.
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of the PROTAC AR degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).[6][7]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation.[6]
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading for the subsequent steps.[6]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[6]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the AR band is normalized to a loading control protein (e.g., GAPDH or β-actin) to quantify the extent of AR degradation.[6]
Prostate Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of PROTAC AR degraders.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[6]
-
Tumor Implantation: A suspension of human prostate cancer cells (e.g., LNCaP or VCaP) is subcutaneously injected into the flanks of the mice.[6]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups, including a vehicle control group.[6]
-
Drug Administration: The PROTAC AR degrader is administered to the mice, typically via oral gavage, at a predetermined dose and schedule.[6]
-
Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis, such as Western blotting to confirm AR degradation in vivo. The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.[6]
Visualizing the Mechanisms
Androgen Receptor Signaling Pathway
Caption: A simplified diagram of the androgen receptor signaling pathway.
PROTAC Mechanism of Action
Caption: The mechanism of action for a PROTAC AR degrader.
Conclusion
BWA-522 represents a promising preclinical PROTAC AR degrader with the distinct advantage of targeting the AR N-terminal domain, enabling the degradation of both AR-FL and clinically relevant splice variants like AR-V7.[3] While direct comparative data is still emerging, the available information suggests that BWA-522 is a potent AR degrader with significant in vivo anti-tumor activity.[4] In comparison, ARV-110 and ARV-766 have demonstrated robust preclinical efficacy and have progressed into clinical trials, providing valuable insights into the therapeutic potential of this drug class in patients.[1][5] The continued development and investigation of these and other PROTAC AR degraders hold significant promise for advancing the treatment of prostate cancer and other AR-driven diseases.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Preclinical Showdown: BWA-522 and Enzalutamide in the Battle Against Prostate Cancer
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of two distinct therapeutic agents targeting the androgen receptor (AR) in prostate cancer: the established second-generation AR inhibitor, enzalutamide (B1683756), and the novel proteolysis-targeting chimera (PROTAC), BWA-522. While direct head-to-head preclinical studies are not yet available, this document synthesizes the existing data to illuminate their contrasting mechanisms of action and individual efficacy profiles.
Enzalutamide, a cornerstone in the treatment of castration-resistant prostate cancer (CRPC), functions as a potent antagonist of the AR's ligand-binding domain (LBD).[1][2] In contrast, BWA-522 represents a paradigm shift, inducing the degradation of the AR through the ubiquitin-proteasome system by targeting its N-terminal domain (NTD).[3][4][5][6] This fundamental difference in their approach to neutralizing the AR holds significant implications for overcoming resistance mechanisms, particularly those involving AR splice variants that lack the LBD.
Mechanism of Action: Inhibition vs. Degradation
Enzalutamide competitively inhibits the binding of androgens to the AR, thereby preventing its nuclear translocation and subsequent binding to DNA, which is essential for the transcription of genes that drive prostate cancer cell growth.[1][2]
BWA-522, as a PROTAC, utilizes a novel mechanism. It acts as a molecular bridge, bringing the AR protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the AR, marking it for degradation by the cell's proteasome.[3][4][5][6] A key advantage of this approach is its ability to target and eliminate not only the full-length AR (AR-FL) but also AR splice variants like AR-V7, which are a common cause of resistance to LBD-targeting therapies like enzalutamide.[3][4][5][6]
Preclinical Efficacy: A Tale of Two Compounds
Due to the absence of head-to-head studies, the preclinical efficacy of BWA-522 and enzalutamide is presented separately. It is crucial to note that direct comparisons of the following data are not feasible due to differing experimental conditions.
BWA-522: Potent Degrader with In Vivo Activity
A key study by Zhang et al. (2023) provides the most comprehensive preclinical data for BWA-522 to date.[4][5]
| Parameter | Cell Line | Result | Reference |
| AR-FL Degradation (DC50) | LNCaP | 3.5 µM | [3] |
| AR-FL & AR-V7 Degradation (DC50) | VCaP | Sub-micromolar | [3] |
| Tumor Growth Inhibition (TGI) | LNCaP Xenograft Model (60 mg/kg, oral) | 76% | [3][4][5][6] |
Enzalutamide: Established Inhibitor with Extensive Characterization
The preclinical efficacy of enzalutamide has been well-documented across numerous studies. The following table presents a selection of reported IC50 values for cell viability.
| Parameter | Cell Line | IC50 (µM) | Reference |
| Cell Viability (IC50) | LNCaP | ~1-5 | [7] |
| Cell Viability (IC50) | LNCaP | 21.4 ± 4.4 nM (AR Binding) | [8] |
| Cell Viability (IC50) | C4-2B | 14.77 (Enzalutamide-resistant) | [7] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of AR-targeting compounds like BWA-522 and enzalutamide. For specific parameters, it is essential to consult the original research articles.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (BWA-522 or enzalutamide) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot for AR and AR-V7 Degradation
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for AR and AR-V7 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation.
Prostate Cancer Xenograft Model
This in vivo model is used to assess the anti-tumor activity of a compound.
-
Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., LNCaP) into the flanks of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (BWA-522 or enzalutamide) and a vehicle control orally or via another appropriate route for a specified duration.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Concluding Remarks
BWA-522 and enzalutamide represent two distinct and compelling strategies for targeting the androgen receptor in prostate cancer. Enzalutamide's well-established efficacy as an AR antagonist has made it a standard of care. BWA-522, with its novel degradation mechanism, holds the promise of overcoming key resistance pathways that limit the long-term effectiveness of AR inhibitors. The ability of BWA-522 to degrade AR-V7 is a particularly noteworthy feature that warrants further investigation.
Future head-to-head preclinical and clinical studies are imperative to directly compare the efficacy and safety profiles of these two agents. Such studies will be instrumental in defining the optimal therapeutic positioning of AR degraders like BWA-522 in the evolving landscape of prostate cancer treatment.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide-induced Proteolytic Degradation of the Androgen Receptor in Prostate Cancer Cells Is Mediated Only to a Limited Extent by the Proteasome System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: BWA-522 vs. Bicalutamide in Prostate Cancer Cells
For Immediate Release: December 11, 2025
This guide provides a detailed comparison of two androgen receptor (AR) targeting compounds, BWA-522 and bicalutamide (B1683754), for their efficacy and mechanism of action in prostate cancer cells. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available preclinical data.
Executive Summary
Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor playing a pivotal role in its progression. While bicalutamide has been a long-standing non-steroidal anti-androgen, novel therapeutic strategies like the proteolysis-targeting chimera (PROTAC), BWA-522, are emerging. This guide synthesizes experimental data to compare these two compounds, highlighting their distinct mechanisms and preclinical efficacy. BWA-522, a PROTAC degrader, actively eliminates the androgen receptor, including splice variants, offering a potential advantage over bicalutamide, a competitive inhibitor.
Mechanism of Action
Bicalutamide is a non-steroidal anti-androgen that functions as a competitive antagonist of the androgen receptor.[1] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2][3] This inhibition blocks the downstream signaling cascade that promotes the growth and survival of prostate cancer cells.[3][4]
BWA-522 is a first-in-class, orally bioavailable PROTAC that targets the N-terminal domain (NTD) of the androgen receptor.[5][6][7] Unlike traditional inhibitors, BWA-522 recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[5][8] This mechanism allows BWA-522 to eliminate both full-length AR (AR-FL) and AR splice variants (e.g., AR-V7) that lack the LBD and are often associated with resistance to therapies like bicalutamide.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for BWA-522 and bicalutamide in prostate cancer cell lines. It is important to note that this data is compiled from various sources and not from a single head-to-head study, which may introduce variability due to different experimental conditions.
Table 1: In Vitro Efficacy in Prostate Cancer Cell Lines
| Compound | Assay | Cell Line | IC50 / DC50 | Source |
| BWA-522 | AR-FL Degradation | LNCaP | DC50: 3.5 µM | |
| AR-FL Degradation | VCaP | DC50: 0.73 µM | [9] | |
| AR-V7 Degradation | VCaP | DC50: 0.67 µM | [9][10] | |
| Cell Growth Inhibition | LNCaP | IC50: 1.07 µM | [9] | |
| Cell Growth Inhibition | VCaP | IC50: 5.59 µM | [9] | |
| Cell Growth Inhibition | 22Rv1 (Enzalutamide-resistant) | IC50: 4.08 µM | [9] | |
| Bicalutamide | AR Antagonism | LNCaP/AR(cs) | IC50: 0.16 µM | [3] |
| R1881-induced Transcription | HepG2 | IC50: 0.2 µM | [1] | |
| Cell Proliferation | AR-positive PCa cell lines | IC50: 0.8 - 2.0 µM | [8] | |
| Cell Survival | LNCaP | IC50: ~7 µM | [11] | |
| [3H]-DHT Binding | LNCaP | Ki: 35 nM | [3] |
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome | Source |
| BWA-522 | LNCaP | 60 mg/kg, p.o. | 76% Tumor Growth Inhibition | [12][13] |
| Bicalutamide | LNCaP/AR-luc | 30 mg/kg/day | Decreased tumor growth | [1] |
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Switch from antagonist to agonist of the androgen receptor bicalutamide is associated with prostate tumour progression in a new model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of BWA-522 and ARV-110: Novel Androgen Receptor Degraders in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer therapeutics is rapidly evolving, with targeted protein degradation emerging as a promising strategy to overcome resistance to conventional androgen receptor (AR) antagonists. This guide provides a detailed, data-supported comparison of two prominent AR-targeting Proteolysis Targeting Chimeras (PROTACs): BWA-522 and ARV-110 (bavdegalutamide).
Executive Summary
BWA-522 and ARV-110 are both orally bioavailable small molecules designed to induce the degradation of the androgen receptor, a key driver of prostate cancer. However, they exhibit critical differences in their mechanism of action, target specificity, and preclinical/clinical profiles. A key differentiator is their activity against the AR-V7 splice variant, a common resistance mechanism to AR-targeted therapies. BWA-522, by targeting the N-terminal domain (NTD) of the AR, effectively degrades both full-length AR (AR-FL) and the ligand-binding domain (LBD) deficient AR-V7. In contrast, ARV-110, which binds to the AR LBD, does not degrade AR-V7. This fundamental difference has significant implications for their potential clinical applications, particularly in patients with advanced, treatment-resistant prostate cancer.
Mechanism of Action
Both molecules function as PROTACs, inducing the formation of a ternary complex between the target protein (AR) and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the AR.
BWA-522 targets the N-terminal domain (NTD) of the androgen receptor.[1] This allows it to bind to and induce the degradation of both full-length AR and splice variants that lack the LBD, such as AR-V7.[2]
ARV-110 (bavdegalutamide) binds to the ligand-binding domain (LBD) of the AR and recruits the cereblon (CRBN) E3 ubiquitin ligase to trigger degradation.[3][4] Its efficacy is therefore dependent on the presence of the LBD.
Preclinical Performance: A Comparative Analysis
Direct head-to-head preclinical studies are limited. The following tables summarize available data from separate studies.
In Vitro Degradation of Androgen Receptor
| Compound | Cell Line | Target | DC50 | Maximum Degradation (Dmax) | Citation(s) |
| BWA-522 | LNCaP | AR-FL | 3.5 µM | 72.0% (at 5 µM) | [1][5] |
| VCaP | AR-FL | Sub-micromolar | - | [5] | |
| VCaP | AR-V7 | - | 77.3% (at 1 µM) | [1] | |
| 22Rv1 | AR-FL & AR-V7 | - | Significant degradation | [6] | |
| ARV-110 | Various | AR | ~1 nM | >90% | [7][8] |
| LNCaP | AR | ~1 nM | >95% | [9] | |
| VCaP | AR | ~1 nM | >95% | [9] | |
| 22Rv1 | AR-V7 | Ineffective | Does not degrade AR-V7 | [6][10] |
In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 | Citation(s) |
| ARV-110 | VCaP | 0.86 µM | [6] |
| 22Rv1 | 14.85 µM | [6][11] |
Note: IC50 data for BWA-522 was not available in the reviewed literature.
In Vivo Anti-Tumor Efficacy
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Citation(s) |
| BWA-522 | LNCaP | 60 mg/kg, p.o. | 76% | [1][2] |
| ARV-110 | Enzalutamide-resistant VCaP | Not specified | Significant inhibition | [12] |
| LNCaP and VCaP | Not specified | Significant inhibition | [8] |
Specificity for AR Splice Variants and Mutants
A crucial distinction lies in the ability of these degraders to target clinically relevant, resistance-driving forms of the androgen receptor.
BWA-522:
-
AR-V7: Effectively degrades the AR-V7 splice variant.[1][2] This is a significant advantage as AR-V7 expression is a known mechanism of resistance to enzalutamide (B1683756) and abiraterone.
ARV-110:
-
AR-V7: Does not degrade the AR-V7 splice variant due to its lack of the ligand-binding domain.[10]
-
AR Mutants: Degrades wild-type AR and clinically relevant LBD mutants such as T878A and H875Y.[10][13] However, it is less effective against the L702H mutation.[10][13]
Clinical Development and Findings
BWA-522 is currently in the preclinical stage of development.
ARV-110 (bavdegalutamide) has advanced to Phase 1/2 clinical trials (NCT03888612) in patients with metastatic castration-resistant prostate cancer (mCRPC).[3][4] Key findings include:
-
Favorable Safety Profile: ARV-110 has been generally well-tolerated.[4]
-
Clinical Activity: Demonstrated anti-tumor activity, including PSA reductions and tumor shrinkage, in heavily pre-treated mCRPC patients.[4]
-
Efficacy in Specific Subgroups: Showed enhanced activity in patients with AR T878A and/or H875Y mutations.[14] In this population, a PSA50 (≥50% reduction in PSA) rate of 46% has been observed.[14]
-
Human Target Engagement: Biopsies from a patient treated with ARV-110 showed a 70-90% reduction in AR protein levels in a metastatic liver lesion, confirming target degradation in humans.[10]
Experimental Protocols
Western Blot for AR Degradation
This protocol is a generalized procedure based on methodologies reported for both BWA-522 and ARV-110.
-
Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media.
-
Cells are treated with varying concentrations of BWA-522, ARV-110, or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing total protein is collected.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Equal amounts of protein (20-30 µg) are denatured in Laemmli buffer and separated on a 4-12% SDS-polyacrylamide gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) is also used.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified, and AR levels are normalized to the loading control.
-
In Vivo Xenograft Studies
This is a general protocol for assessing in vivo efficacy.
-
Cell Implantation:
-
Prostate cancer cells (e.g., LNCaP, VCaP) are suspended in Matrigel and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Growth and Treatment Initiation:
-
Tumor volume is monitored regularly.
-
Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
-
Drug Administration:
-
BWA-522 or ARV-110 is administered orally at a specified dose and schedule (e.g., daily). The control group receives a vehicle.
-
-
Efficacy Assessment:
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to confirm AR degradation).
-
Tumor Growth Inhibition (TGI) is calculated.
-
Conclusion
BWA-522 and ARV-110 represent two distinct and promising approaches to androgen receptor degradation in prostate cancer.
-
ARV-110 has the advantage of being in clinical development, with demonstrated safety and efficacy in mCRPC patients, particularly those with T878A and H875Y AR mutations. Its limitation is the inability to degrade the AR-V7 splice variant, a key driver of resistance.
-
BWA-522 , while still in the preclinical phase, shows significant promise due to its unique mechanism of targeting the AR-NTD. This allows it to degrade both full-length AR and the AR-V7 splice variant, potentially offering a therapeutic advantage in a broader population of patients with advanced, treatment-resistant prostate cancer.
Further head-to-head comparative studies will be crucial to fully elucidate the relative merits of these two AR degraders. The choice between an NTD-targeting or an LBD-targeting PROTAC may ultimately depend on the specific molecular profile of a patient's tumor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nursingcenter.com [nursingcenter.com]
- 11. Peer review in Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 12. [PDF] ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. | Semantic Scholar [semanticscholar.org]
- 13. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arvinas Announces New Data from Completed Phase 1 Dose Escalation and Ongoing Phase 2 ARDENT Expansion Cohort with Novel PROTAC® Degrader Bavdegalutamide (ARV-110) to be Presented at 2022 ASCO GU Meeting | Arvinas [ir.arvinas.com]
BWA-522: A Novel Androgen Receptor Degrader Demonstrates Efficacy in Enzalutamide-Resistant Prostate Cancer Models
For Immediate Release
A new-in-class, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor (AR), BWA-522, has shown significant efficacy in preclinical models of enzalutamide-resistant prostate cancer. By targeting the N-terminal domain (NTD) of the AR, BWA-522 effectively induces the degradation of both full-length AR (AR-FL) and its splice variants, notably AR-V7, a key driver of resistance to current antiandrogen therapies like enzalutamide (B1683756).
This guide provides a comprehensive comparison of BWA-522 with other therapeutic alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Overcoming Enzalutamide Resistance
Enzalutamide, a second-generation non-steroidal antiandrogen, is a standard treatment for metastatic castration-resistant prostate cancer (mCRPC). However, resistance frequently develops, often mediated by the expression of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain (LBD) targeted by enzalutamide. BWA-522 circumvents this resistance mechanism by binding to the AR-NTD, a region essential for the function of both AR-FL and AR-V7, and recruiting an E3 ubiquitin ligase to trigger their degradation via the ubiquitin-proteasome system.
Comparative Efficacy of BWA-522
Experimental data highlights the potential of BWA-522 in overcoming the limitations of current therapies.
| Parameter | BWA-522 | Enzalutamide | Other AR PROTACs (e.g., ARD-61, ARV-110) |
| Target | Androgen Receptor N-Terminal Domain (AR-NTD) | Androgen Receptor Ligand-Binding Domain (AR-LBD) | Androgen Receptor (various domains) |
| Mechanism of Action | Induces AR degradation (AR-FL and AR-V7) | Competitive inhibitor of androgen binding to AR | Induce AR degradation |
| Efficacy in AR-V7 Models | Effective degradation of AR-V7 and inhibition of cell growth[1] | Ineffective due to lack of target domain | Generally effective in degrading AR-FL; some may not directly bind or degrade AR-V7 but still inhibit growth in AR-V7 expressing models[1] |
| Degradation Efficiency (AR-FL) | 72.0% at 5 µM in LNCaP cells[2] | N/A (Inhibitor, not degrader) | Potent degradation, DC50 < 1 nM for some compounds[2] |
| Degradation Efficiency (AR-V7) | 77.3% at 1 µM in VCaP cells[2] | N/A | Variable, some show potent degradation |
| In Vivo Efficacy | 76% tumor growth inhibition in LNCaP xenograft model (60 mg/kg, oral)[1][3] | Effective in sensitive models, but resistance develops | Significant tumor growth inhibition in enzalutamide-resistant xenograft models[2] |
| Oral Bioavailability | 40.5% in mice, 69.3% in beagle dogs[1][3] | Yes | Yes |
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the androgen receptor signaling pathway, the mechanism of enzalutamide resistance, and the mechanism of action of BWA-522.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of BWA-522, enzalutamide, or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Western Blot Analysis for AR Degradation
-
Cell Lysis: Prostate cancer cells are treated with BWA-522 or control for the desired time points. Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are subcutaneously injected with 1-5 x 10^6 enzalutamide-resistant prostate cancer cells (e.g., a cell line engineered to overexpress AR-V7 or a patient-derived xenograft).
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, enzalutamide, and BWA-522. BWA-522 is typically administered orally at a dose of 60 mg/kg daily.
-
Tumor Measurement: Tumor volume is measured two to three times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting or immunohistochemistry, to assess AR degradation and downstream signaling.
Conclusion
BWA-522 represents a promising therapeutic strategy for patients with enzalutamide-resistant prostate cancer. Its novel mechanism of action, targeting the AR-NTD to induce degradation of both AR-FL and AR-V7, directly addresses a key mechanism of resistance to current AR-targeted therapies. The preclinical data presented here demonstrate its potential for significant anti-tumor activity and favorable oral bioavailability, warranting further investigation in clinical settings.
References
BWA-522: A Comparative Guide to its Specificity for the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BWA-522, a novel Proteolysis Targeting Chimera (PROTAC), and its specificity for the androgen receptor (AR). BWA-522 is designed to induce the degradation of the androgen receptor, including both the full-length protein (AR-FL) and its splice variants like AR-V7, by targeting the N-terminal domain (NTD).[1][2][3][4] This mechanism offers a promising therapeutic strategy for prostate cancer, particularly in cases of resistance to conventional therapies.
This document presents available data on BWA-522 in comparison to other androgen receptor modulators, ARV-110 (Bavdegalutamide), another AR-targeting PROTAC, and Enzalutamide, a second-generation nonsteroidal antiandrogen. A key aspect of this comparison is the specificity of these compounds, a critical factor in determining their therapeutic window and potential off-target effects.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for BWA-522 and selected alternative androgen receptor modulators. It is important to note that comprehensive, publicly available data on the binding affinity and broad-panel selectivity for BWA-522 is limited.
| Compound | Target | Mechanism of Action | Binding Affinity (to AR) | Degradation Potency (DC50) | Selectivity Profile |
| BWA-522 | Androgen Receptor (N-Terminal Domain) | PROTAC Degrader | Data not publicly available | ~3.5 µM (in LNCaP cells)[1] | Data from broad selectivity panels (e.g., KINOMEscan, CEREP) are not publicly available. PROTACs with CRBN binders may have off-target effects.[1][5] |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (Ligand-Binding Domain) | PROTAC Degrader | ~5 times higher than Enzalutamide[6] | ~1 nM (in VCaP and LNCaP cells)[7][8][9] | High selectivity for AR over other cellular proteins, including the glucocorticoid receptor.[6][10] |
| Enzalutamide | Androgen Receptor (Ligand-Binding Domain) | Antagonist | IC50 values are cell-line dependent | Does not induce degradation | Generally selective for AR, but resistance can develop through AR mutations. |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for the key assays used to characterize the specificity and performance of androgen receptor modulators.
Androgen Receptor Binding Assay (Radioligand Displacement Assay)
This assay is used to determine the binding affinity of a test compound to the androgen receptor.
Objective: To quantify the affinity of a compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified recombinant human androgen receptor protein (or cell lysates containing AR)
-
Radiolabeled AR ligand (e.g., [³H]-Mibolerone)
-
Test compound (e.g., BWA-522)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter
Protocol:
-
A constant concentration of the androgen receptor and the radiolabeled ligand are incubated together.
-
Increasing concentrations of the unlabeled test compound are added to the mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand (e.g., via filtration).
-
The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Off-Target Selectivity Screening (Kinase Panel & Broad Receptor Panel)
To assess the specificity of a compound, it is screened against a large panel of other proteins, such as kinases and other receptors.
Objective: To identify potential off-target interactions of a compound by screening it against a broad range of kinases and other receptors.
Protocols:
-
Kinome Scanning (e.g., KINOMEscan™):
-
The test compound is incubated with a panel of DNA-tagged kinases.
-
The kinase-compound mixtures are passed over an affinity matrix that binds to the DNA tags.
-
The amount of each kinase retained on the matrix is quantified using quantitative PCR (qPCR).
-
A reduction in the amount of a specific kinase retained indicates that the test compound has bound to that kinase.
-
Results are typically reported as the percentage of control, with lower percentages indicating stronger binding.
-
-
Broad Receptor Panel (e.g., CEREP Safety Panel):
-
The test compound is screened in a battery of radioligand binding assays for a diverse panel of receptors, ion channels, and transporters.
-
The assays are typically performed at a fixed concentration of the test compound (e.g., 10 µM).
-
The percentage of inhibition of radioligand binding is determined for each target.
-
Significant inhibition (typically >50%) at a given target suggests a potential off-target interaction, which may warrant further investigation to determine the functional consequence.
-
Visualizing Mechanisms and Workflows
Androgen Receptor Signaling and Points of Intervention
The following diagram illustrates the androgen receptor signaling pathway and highlights the distinct mechanisms of action of BWA-522 and traditional antagonists like Enzalutamide.
Caption: Androgen receptor signaling pathway and intervention points.
Experimental Workflow for Assessing BWA-522 Specificity
The diagram below outlines a typical experimental workflow to characterize the specificity of a novel compound like BWA-522.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]
- 10. benchchem.com [benchchem.com]
In vivo validation of BWA-522 antitumor activity
WA-522: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo antitumor activity of BWA-522, a first-in-class, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor (AR). The data presented is based on preclinical studies and is intended to offer an objective comparison with other relevant compounds.
Mechanism of Action
BWA-522 is a small molecule designed to target the N-terminal domain (NTD) of the androgen receptor. By recruiting an E3 ubiquitin ligase, it induces the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[1][2][3] This degradation leads to the suppression of downstream AR signaling, ultimately inducing apoptosis in prostate cancer cells.[1][4]
Caption: Mechanism of action of BWA-522 as an AR PROTAC degrader.
Comparative In Vivo Efficacy
BWA-522 has demonstrated significant antitumor activity in a LNCaP xenograft mouse model. The following table summarizes the key findings from a 28-day study, comparing BWA-522 with a vehicle control and other AR-targeted agents, EPI-002 and enzalutamide (B1683756).
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Key Observations |
| BWA-522 | 60 mg/kg | Oral (daily) | 76%[1][2][4] | Displayed more effective inhibition than EPI-002 at a higher dose.[5] |
| BWA-522 | 20 mg/kg | Oral (daily) | 26%[5] | |
| Enzalutamide | 10 mg/kg | Oral (daily) | 72%[5] | |
| EPI-002 | 180 mg/kg | Oral (daily) | 43%[5] | Associated with toxicity, leading to the death of half the mice in the treatment group.[5] |
| Vehicle | - | Oral (daily) | 0% | An animal body weight loss of 16% was observed.[5] |
Experimental Protocols
LNCaP Xenograft Model
The in vivo antitumor activity of BWA-522 was evaluated using a LNCaP xenograft model in mice. The key steps of the experimental protocol are outlined below:
-
Cell Culture: LNCaP prostate cancer cells were cultured in appropriate media until reaching the desired confluency for implantation.
-
Animal Model: Male immunodeficient mice were used for the study.
-
Tumor Implantation: A suspension of LNCaP cells was subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size. Mice were then randomized into different treatment groups (e.g., vehicle, BWA-522 at different doses, and positive controls).
-
Drug Administration: BWA-522 and control compounds were administered orally on a daily basis for a total of 4 weeks.[5]
-
Data Collection: Tumor volume and animal body weight were monitored regularly throughout the treatment period.[5]
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed.[5] Tumor growth inhibition was calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Caption: Workflow for the in vivo validation of BWA-522 antitumor activity.
Pharmacokinetics
BWA-522 exhibits favorable oral bioavailability, a critical attribute for clinical development. In preclinical species, the oral bioavailability was determined to be 40.5% in mice and 69.3% in beagle dogs.[1][4]
Conclusion
The in vivo data strongly supports the potential of BWA-522 as a promising therapeutic agent for AR-dependent tumors, particularly in the context of prostate cancer.[1] Its ability to induce degradation of both AR-FL and AR-V7, coupled with significant oral bioavailability and potent antitumor activity in xenograft models, positions it as a compelling candidate for further clinical investigation. The comparative data suggests a superior efficacy and safety profile over at least one other AR-NTD antagonist, EPI-002, and comparable efficacy to the approved drug enzalutamide in the specific preclinical model studied.
References
- 1. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Analysis of BWA-522: A Novel PROTAC Androgen Receptor Degrader
In the landscape of therapies targeting androgen receptor (AR) signaling in prostate cancer, BWA-522 emerges as a promising first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC). This guide provides a comparative overview of the pharmacokinetics and pharmacodynamics of BWA-522 against established androgen receptor inhibitors, including enzalutamide (B1683756), abiraterone (B193195) acetate, apalutamide, and darolutamide. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of BWA-522's potential.
Mechanism of Action: A Paradigm Shift in AR Inhibition
Unlike traditional AR inhibitors that function as competitive antagonists, BWA-522 is a PROTAC designed to induce the degradation of the AR protein. It achieves this by hijacking the cell's natural protein disposal system. BWA-522 is a heterobifunctional molecule that simultaneously binds to the N-terminal domain (NTD) of the androgen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome. This mechanism of action is significant as it has the potential to overcome resistance mechanisms associated with AR overexpression or mutations in the ligand-binding domain.
Below is a diagram illustrating the signaling pathway of BWA-522-mediated androgen receptor degradation.
Pharmacokinetics: A Comparative Overview
The following table summarizes the available pharmacokinetic parameters of BWA-522 and its comparators. It is important to note that the data for BWA-522 is from preclinical studies, while the data for the approved drugs includes both preclinical and clinical findings.
| Parameter | BWA-522 | Enzalutamide | Abiraterone Acetate | Apalutamide | Darolutamide |
| Oral Bioavailability | Mouse: 40.5%[1] Dog: 69.3%[1] | Rat: 89.7%[2] Human: ~84% | Human: <10% (fasted)[3] | Human: ~100%[4] | Human: ~30% (fasted), 60-75% (with food)[5] |
| Time to Peak (Tmax) | N/A | Rat: 1-2 h Human: 1 h | Human: 2 h | Human: 2 h | Human: 4 h |
| Plasma Half-life (t1/2) | N/A | Rat: 9.1-10.6 h[2] Human: 5.8 days[6] | Human: 12 h | Human: 3 days | Human: ~20 h |
| Metabolism | N/A | Primarily by CYP2C8 and CYP3A4 to active metabolite N-desmethyl enzalutamide[7] | Prodrug rapidly converted to active abiraterone; metabolized by SULT2A1 and UGT2B17 | Primarily by CYP2C8 and CYP3A4 to active metabolite N-desmethyl apalutamide | Primarily by CYP3A4 and UGT1A9 to active metabolite keto-darolutamide |
| Excretion | N/A | Primarily hepatic metabolism[6] | Primarily in feces | Primarily in urine (65%) and feces[4] | Primarily in urine and feces |
N/A: Data not available in the searched sources.
Pharmacodynamics: Efficacy in Preclinical Models
The pharmacodynamic effects of BWA-522 have been demonstrated in in-vitro and in-vivo prostate cancer models. The following table compares its efficacy with other AR inhibitors.
| Parameter | BWA-522 | Enzalutamide | Abiraterone Acetate | Apalutamide | Darolutamide |
| Mechanism | Androgen Receptor Degrader (PROTAC)[8] | Androgen Receptor Antagonist[7] | CYP17A1 Inhibitor (inhibits androgen synthesis)[9] | Androgen Receptor Antagonist[4] | Androgen Receptor Antagonist |
| In Vitro Efficacy | Induces degradation of AR-FL and AR-V7 in VCaP and LNCaP cells[8] | Inhibits AR nuclear translocation and DNA binding[7] | Inhibits androgen production in adrenal glands and within the tumor | Inhibits AR nuclear translocation and DNA binding | Potent AR antagonist in various prostate cancer cell lines[10] |
| In Vivo Efficacy | 76% tumor growth inhibition in LNCaP xenograft model (60 mg/kg, p.o.)[11][1] | Induces tumor regression in LNCaP xenografts[12] | Delays tumor growth in xenograft models | Shows greater efficacy than bicalutamide (B1683754) in a murine xenograft model[13] | Markedly reduces tumor growth in LAPC-4 and KuCaP-1 xenografts[10] |
| Effect on PSA | Suppresses expression of AR downstream proteins[1] | Significant PSA decline in patients[12] | Reduces serum PSA levels in patients | 89% of patients with >=50% PSA decline at 12 weeks[14] | PSA response observed in clinical trials |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of BWA-522 and similar compounds.
LNCaP Xenograft Model for In Vivo Efficacy Studies
This protocol outlines the general procedure for establishing and utilizing an LNCaP xenograft model to assess the in vivo efficacy of anti-cancer compounds.
1. Cell Culture:
-
LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[15]
-
Cells are passaged upon reaching 80-90% confluency.
2. Animal Model:
-
Male athymic nude mice (4-6 weeks old) are used.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
-
LNCaP cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of serum-free medium and Matrigel.
-
Approximately 1-2 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.[16][17]
4. Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
BWA-522 or the comparator drug is formulated in an appropriate vehicle and administered orally (p.o.) at the specified dose and schedule (e.g., 60 mg/kg daily).[11][1]
-
The control group receives the vehicle only.
5. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length x width²)/2.[10]
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Tumor growth inhibition (TGI) is calculated as a percentage of the control group's tumor growth.[8]
Western Blot Analysis for Androgen Receptor Degradation
This protocol describes the Western blot technique used to quantify the degradation of the androgen receptor in response to treatment with a PROTAC like BWA-522.
1. Cell Treatment and Lysis:
-
Prostate cancer cells (e.g., VCaP or LNCaP) are seeded in culture plates and allowed to adhere.
-
Cells are treated with various concentrations of BWA-522 or a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).[18]
-
After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
2. Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli buffer, boiled, and loaded onto an SDS-polyacrylamide gel.[19]
-
The proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.[19]
4. Immunoblotting:
-
The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the androgen receptor. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.[20]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[19]
5. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.[19]
-
The intensity of the bands is quantified using densitometry software. The level of AR protein is normalized to the loading control to determine the extent of degradation.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a PROTAC like BWA-522.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of enzalutamide, an anti-prostate cancer drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Apalutamide in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lncap.com [lncap.com]
- 16. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 18. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
Comparative Toxicity Profile of BWA-522 and Other Androgen Receptor Inhibitors
A detailed comparative analysis of the preclinical toxicity of the novel androgen receptor (AR) degrader, BWA-522, against established AR inhibitors is hampered by the current lack of publicly available non-clinical toxicology data for BWA-522. The primary focus of existing research on BWA-522 has been its mechanism of action and efficacy. In contrast, extensive clinical and preclinical safety data are available for the approved AR inhibitors enzalutamide (B1683756), apalutamide (B1683753), and darolutamide (B1677182), primarily from regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA).
This guide provides a comparative overview based on the available information, highlighting the known toxicity profiles of enzalutamide, apalutamide, and darolutamide from preclinical and clinical studies. While a direct, data-driven comparison with BWA-522 is not yet possible, this guide offers a framework for understanding the toxicological landscape of AR inhibitors.
Mechanism of Action: A Key Differentiator
BWA-522 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the androgen receptor.[1][2][3] This mechanism differs from traditional AR inhibitors like enzalutamide, apalutamide, and darolutamide, which act as competitive antagonists, blocking androgen from binding to the AR. This fundamental difference in their mechanism could potentially lead to distinct toxicity profiles.
Caption: Mechanism of Action Comparison.
Preclinical Toxicity Profiles of Approved AR Inhibitors
Preclinical toxicology studies for approved drugs are extensive and conducted in accordance with regulatory guidelines. These studies typically include assessments of general toxicology in rodent and non-rodent species, safety pharmacology, genotoxicity, and reproductive toxicology.
Enzalutamide
The non-clinical safety evaluation of enzalutamide was conducted in mice, rats, and dogs. Key findings from the FDA pharmacology and toxicology review include:
| Study Type | Species | Key Findings |
| General Toxicology | Rat, Dog | Major target organs were the male reproductive system (atrophy of the prostate and seminal vesicles), consistent with its anti-androgenic activity. Effects on other organs were observed at higher doses. |
| Safety Pharmacology | Rat | No significant effects on respiratory function were noted. |
| Genetic Toxicology | In vitro, In vivo | Enzalutamide was not found to be mutagenic or genotoxic in a standard battery of assays.[4] |
| Neurological Toxicity | Mouse, Dog | Convulsions were observed at clinically relevant exposures, indicating a potential for neurotoxicity.[4] |
Apalutamide
Preclinical studies for apalutamide also identified the male reproductive organs as the primary target of toxicity, which is an expected pharmacological effect. Animal reproduction studies in rats indicated the potential for embryo-fetal lethality and abnormalities at exposures relevant to human clinical doses.[5][6]
Darolutamide
Darolutamide's preclinical data supported its safety for clinical use.[7] Similar to other AR inhibitors, effects on male reproductive organs were observed. Animal studies also suggested the potential for embryo-fetal toxicity.[8]
Clinical Safety Profiles of Approved AR Inhibitors
The clinical safety profiles of enzalutamide, apalutamide, and darolutamide have been well-characterized through extensive clinical trial programs. The following table summarizes some of the most common adverse events observed in patients.
| Adverse Event | Enzalutamide | Apalutamide | Darolutamide |
| Fatigue | Common | Common | Common |
| Hypertension | Reported | Reported | Reported |
| Rash | Less common | Common | Less common |
| Falls and Fractures | Increased risk observed | Increased risk observed | Less frequently reported |
| Seizures | Rare, but a known risk | Rare | Very low incidence |
| Cardiovascular Events | Reported | Reported | Lower incidence compared to other AR inhibitors |
Experimental Protocols: A General Overview
While specific, detailed protocols for the preclinical toxicology studies of BWA-522 are not available, a general workflow for such assessments can be outlined. This workflow is standard in the pharmaceutical industry and is guided by international regulatory guidelines (e.g., ICH).
Caption: Generalized Preclinical Toxicology Workflow.
In Vitro Cytotoxicity and Genotoxicity Assays: Initial screening is performed using various cell lines to assess the compound's potential to cause cell death and damage genetic material.[9]
Dose-Range Finding Studies: These are short-term studies in a rodent species to determine the appropriate dose levels for longer-term toxicology studies.
Repeat-Dose Toxicology Studies: The compound is administered daily for an extended period (e.g., 28 or 90 days) to both a rodent and a non-rodent species to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
Safety Pharmacology Studies: These studies investigate the potential effects of the drug on vital functions, including the central nervous, cardiovascular, and respiratory systems.[10]
Reproductive Toxicology Studies: These studies assess the potential effects on fertility and embryonic development.
Conclusion
A comprehensive comparison of the toxicity profile of BWA-522 with other AR inhibitors is currently limited by the absence of published preclinical safety data for BWA-522. As a novel PROTAC degrader, its toxicological profile may differ from that of traditional AR antagonists. The established AR inhibitors enzalutamide, apalutamide, and darolutamide have well-characterized safety profiles, with the primary target organ of toxicity in preclinical studies being the male reproductive system, consistent with their mechanism of action. Clinical data have identified a range of common adverse events for these drugs, providing a basis for treatment selection and patient management. Further research and disclosure of preclinical safety data for BWA-522 are necessary to enable a direct and meaningful comparison of its toxicity profile with existing AR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. U.S. FDA approves third indication of darolutamide for patients with advanced prostate cancer [orionpharma.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaron.com [pharmaron.com]
Confirming BWA-522's Mechanism of Action: A Comparative Guide to Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of BWA-522, a first-in-class PROTAC (Proteolysis Targeting Chimera) designed to degrade the Androgen Receptor (AR), through knockout studies. BWA-522 targets the N-terminal domain (NTD) of AR and recruits the E3 ubiquitin ligase cereblon (CRBN) to induce proteasomal degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[1] This approach offers a promising therapeutic strategy for prostate cancer, including forms resistant to conventional therapies.
To rigorously validate this mechanism, knockout studies are indispensable. This guide compares the expected outcomes for BWA-522 with an alternative AR-targeting PROTAC, ARV-110 (bavdegalutamide), and a standard-of-care AR inhibitor, enzalutamide, providing the experimental foundation for such an investigation.
Mechanism of Action at a Glance
| Compound | Target | Mechanism of Action | E3 Ligase Recruited |
| BWA-522 | Androgen Receptor (N-Terminal Domain) | PROTAC-mediated protein degradation | Cereblon (CRBN) |
| ARV-110 | Androgen Receptor (Ligand-Binding Domain) | PROTAC-mediated protein degradation | Cereblon (CRBN) |
| Enzalutamide | Androgen Receptor | Competitive inhibition of androgen binding | Not Applicable |
The Role of Knockout Studies in Validating PROTAC Activity
The definitive method to confirm that a PROTAC like BWA-522 functions through its intended E3 ligase is to assess its activity in cells where that ligase has been knocked out. For BWA-522, which hijacks CRBN, its degradation activity should be completely abrogated in CRBN knockout (KO) cells.
Expected Outcomes of a CRBN Knockout Study
The following table presents the anticipated and reported effects of CRBN knockout on the efficacy of BWA-522 and the comparator, ARV-110. Enzalutamide is included to illustrate the expected outcome for a molecule whose mechanism is independent of E3 ligases.
| Cell Line | Treatment | Expected/Reported DC50 (AR Degradation) | Rationale |
| VCaP (Wild-Type) | BWA-522 | ~1-10 µM | BWA-522 recruits endogenous CRBN to degrade AR. |
| VCaP (CRBN KO) | BWA-522 | > 100 µM (Inactive) | In the absence of CRBN, BWA-522 cannot form the ternary complex required for AR ubiquitination and degradation. |
| VCaP (Wild-Type) | ARV-110 | ~1 nM[2][3] | ARV-110 efficiently recruits endogenous CRBN to degrade AR.[2][3] |
| VCaP (CRBN KO) | ARV-110 | Inactive[4][5] | The degradation of AR by ARV-110 is CRBN-dependent.[4][5] |
| VCaP (Wild-Type) | Enzalutamide | No Degradation | Enzalutamide is an inhibitor and does not induce protein degradation.[6][7][8] |
| VCaP (CRBN KO) | Enzalutamide | No Degradation | Enzalutamide's inhibitory mechanism is independent of CRBN.[6][7][8] |
Visualizing the Mechanism and Experimental Logic
To further clarify the concepts, the following diagrams illustrate the signaling pathway of BWA-522, the workflow for a CRBN knockout experiment, and the logical basis for using this experiment to confirm the mechanism of action.
Detailed Experimental Protocols
Generation of CRBN Knockout Prostate Cancer Cell Lines via CRISPR-Cas9
This protocol outlines the generation of a stable CRBN knockout cell line from a prostate cancer cell line such as VCaP or LNCaP.
Materials:
-
VCaP or LNCaP cells
-
Lentiviral vectors co-expressing Cas9 and a puromycin (B1679871) resistance gene
-
Lentiviral vectors expressing single guide RNAs (sgRNAs) targeting the human CRBN gene
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates for single-cell cloning
Procedure:
-
sgRNA Design: Design and clone at least two unique sgRNAs targeting an early exon of the CRBN gene to maximize the likelihood of generating a loss-of-function mutation.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vectors and packaging plasmids to produce high-titer lentivirus.
-
Transduction: Transduce the target prostate cancer cells with the Cas9-expressing lentivirus.
-
Selection of Cas9-expressing cells: Select for successfully transduced cells by adding puromycin to the culture medium.
-
Transduction with sgRNA: Transduce the stable Cas9-expressing cells with the CRBN-targeting sgRNA lentivirus.
-
Single-Cell Cloning: After a further selection step, perform limiting dilution in 96-well plates to isolate single cells.
-
Expansion and Validation: Expand the resulting single-cell clones and validate the knockout of CRBN at the protein level by Western blot and at the genomic level by sequencing the targeted region.
Western Blot Analysis of Androgen Receptor Degradation
This protocol details the procedure for assessing AR protein levels in wild-type and CRBN knockout cells following treatment with BWA-522.
Materials:
-
Wild-type and CRBN KO prostate cancer cells
-
BWA-522, ARV-110, enzalutamide, and DMSO (vehicle control)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-CRBN, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed wild-type and CRBN KO cells in 6-well plates. The following day, treat the cells with a dose-response of BWA-522, ARV-110, enzalutamide, or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-AR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for AR and the loading control. Normalize the AR signal to the loading control and express the results as a percentage of the vehicle-treated control to determine the extent of degradation.
By following these protocols and comparing the results to the expected outcomes, researchers can definitively confirm the CRBN-dependent mechanism of action of BWA-522, providing crucial data for its continued development as a novel therapeutic for prostate cancer.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. urology-textbook.com [urology-textbook.com]
- 6. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 7. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
Unveiling the Selectivity Profile of BWA-522: A Guide to Assessing Cross-Reactivity with Nuclear Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide focuses on the cross-reactivity of BWA-522, a promising orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), with other nuclear receptors. While specific experimental data on the cross-reactivity of BWA-522 is not extensively available in publicly accessible literature, this guide provides the established methodologies and experimental frameworks used to determine such off-target interactions.
BWA-522 is a potent degrader of both full-length Androgen Receptor (AR-FL) and its splice variants, such as AR-V7, which are implicated in resistance to conventional prostate cancer therapies.[1][2] It functions by binding to the N-terminal domain of the AR and recruiting the Cereblon (CRBN) E3 ubiquitin ligase to induce proteasomal degradation of the receptor.[3] However, as with any targeted therapy, assessing its interaction with other structurally similar proteins, such as other members of the nuclear receptor superfamily, is a critical step in preclinical development to anticipate potential off-target effects.
Understanding BWA-522's Primary Activity
BWA-522 is designed to specifically target the Androgen Receptor. Its efficacy is measured by its ability to induce the degradation of the AR protein. The following table summarizes the reported activity of BWA-522 on its intended target.
| Compound | Target | Cell Line | Activity | Value | Reference |
| BWA-522 | AR-FL Degradation | LNCaP | DC₅₀ | 3.5 µM | [4] |
| BWA-522 | AR-FL Degradation | VCaP | Degradation at 5 µM | 72.0% | [1] |
| BWA-522 | AR-V7 Degradation | VCaP | Degradation at 1 µM | 77.3% | [1] |
DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that induces 50% degradation of the target protein.
Assessing Cross-Reactivity: Standard Experimental Protocols
To evaluate the selectivity of BWA-522, two primary types of assays are typically employed: competitive binding assays to assess direct interaction with other nuclear receptors, and reporter gene assays to measure the functional consequences of any such interactions.
This assay determines the ability of a test compound (BWA-522) to compete with a known, labeled ligand for binding to a specific nuclear receptor. A lack of competition suggests selectivity for the primary target.
Objective: To quantify the binding affinity of BWA-522 to a panel of nuclear receptors other than the Androgen Receptor.
Materials:
-
Purified recombinant human nuclear receptor proteins (e.g., Estrogen Receptor α, Progesterone Receptor, Glucocorticoid Receptor, etc.)
-
Fluorescently labeled or radiolabeled ligands specific for each nuclear receptor.
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Test compound (BWA-522) at various concentrations.
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader capable of detecting fluorescence or radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of BWA-522 in the assay buffer.
-
Binding Reaction: In each well of the microplate, combine the purified nuclear receptor protein, its specific labeled ligand at a concentration near its dissociation constant (Kd), and the varying concentrations of BWA-522 or vehicle control.
-
Incubation: Incubate the plate for a predetermined time at a specific temperature to allow the binding reaction to reach equilibrium.
-
Detection: Measure the signal from the labeled ligand. In a competitive assay, a decrease in signal indicates that BWA-522 is displacing the labeled ligand from the receptor's binding pocket.
-
Data Analysis: Plot the signal against the concentration of BWA-522. Calculate the IC₅₀ (inhibitory concentration 50%), which is the concentration of BWA-522 that displaces 50% of the labeled ligand. This value can be used to determine the binding affinity (Ki).
Workflow for Nuclear Receptor Competitive Binding Assay:
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a specific nuclear receptor. It provides functional data on potential off-target effects.[5][6][7]
Objective: To determine if BWA-522 can modulate the transcriptional activity of nuclear receptors other than the Androgen Receptor in a cellular context.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T) that does not endogenously express the nuclear receptor of interest.
-
An expression plasmid for the full-length nuclear receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (BWA-522) and known agonists/antagonists for each receptor.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid.
-
Compound Treatment: After transfection, treat the cells with various concentrations of BWA-522. Include positive controls (known agonists) and negative controls (vehicle).
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the concentration of BWA-522 to determine if it acts as an agonist or antagonist for the tested nuclear receptor. Calculate EC₅₀ (effective concentration 50%) for agonists or IC₅₀ for antagonists.
Workflow for Nuclear Receptor Luciferase Reporter Assay:
BWA-522 Signaling Pathway and Point of Selectivity Assessment
The following diagram illustrates the intended mechanism of action of BWA-522 and highlights where cross-reactivity with other nuclear receptors could be evaluated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eubopen.org [eubopen.org]
Comparative Analysis of BWA-522 on Full-Length and Splice Variant Androgen Receptor Degradation
For Immediate Release
A comprehensive analysis of the novel PROTAC (Proteolysis Targeting Chimera) degrader, BWA-522, reveals its potent and efficient degradation of both full-length androgen receptor (AR-FL) and the clinically significant AR-V7 splice variant, offering a promising therapeutic strategy for prostate cancer, including forms resistant to current therapies. This guide provides a detailed comparison of BWA-522's activity on both AR isoforms, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
The androgen receptor is a key driver of prostate cancer progression. While current therapies target the AR ligand-binding domain, the emergence of AR splice variants, such as AR-V7 which lacks this domain, confers resistance. BWA-522, a first-in-class, orally bioavailable PROTAC, circumvents this by targeting the N-terminal domain of the AR, leading to the degradation of both AR-FL and AR-V7. This dual action makes BWA-522 a compelling candidate for overcoming resistance to current anti-androgen therapies.
Comparative Degradation Efficacy of BWA-522
Experimental data demonstrates that BWA-522 effectively degrades both AR-FL and AR-V7 in prostate cancer cell lines.
| Cell Line | Target Protein | BWA-522 Concentration | Degradation Efficiency | Reference |
| LNCaP | AR-FL | 5 µM | 72.0% | [1] |
| VCaP | AR-V7 | 1 µM | 77.3% | [1] |
| LNCaP | AR | 3.5 µM (DC50) | 50% | [2] |
| VCaP | AR | Sub-micromolar (DC50) | 50% | [2] |
Mechanism of Action: A PROTAC Approach
BWA-522 functions as a heterobifunctional molecule. One end binds to the N-terminal domain of the androgen receptor (both AR-FL and AR-V7), while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome.[3]
Comparison with Alternative AR Degraders
BWA-522 demonstrates a key advantage over some other AR degraders by effectively targeting both AR-FL and the resistant AR-V7 variant.
| Degrader | Target | Mechanism | AR-FL Degradation | AR-V7 Degradation | Reference |
| BWA-522 | AR N-Terminal Domain | PROTAC (CRBN) | Yes | Yes | [2] |
| ARV-110 | AR Ligand-Binding Domain | PROTAC | Yes (DC50 < 1 nM) | No | [4][5] |
| EN1441 | AR Cysteine C125 | Covalent Degrader | Yes (EC50 = 4.2 µM) | Yes | [6] |
Experimental Protocols
Western Blot Analysis of AR and AR-V7 Degradation
This protocol outlines the key steps for assessing the degradation of AR-FL and AR-V7 in prostate cancer cell lines following treatment with BWA-522.
1. Cell Culture and Treatment:
-
Culture prostate cancer cell lines (e.g., LNCaP for AR-FL, 22Rv1 or VCaP for both AR-FL and AR-V7) in appropriate media.
-
Treat cells with varying concentrations of BWA-522 or vehicle control (DMSO) for desired time points (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies specific for AR (N-terminal) and AR-V7 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the AR-FL and AR-V7 band intensities to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
Androgen Receptor Signaling Pathway
The androgen receptor plays a central role in prostate cancer. Upon binding to androgens, AR-FL translocates to the nucleus, dimerizes, and acts as a transcription factor for genes involved in cell growth and proliferation. AR-V7, lacking the ligand-binding domain, is constitutively active and can drive transcription independent of androgens, contributing to therapy resistance.
Conclusion
BWA-522 represents a significant advancement in the development of therapeutics for prostate cancer. Its ability to effectively degrade both AR-FL and the resistant AR-V7 splice variant through its unique PROTAC mechanism addresses a critical unmet need in the treatment of castration-resistant prostate cancer. The data presented herein supports the continued investigation of BWA-522 as a promising clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Arvinas PROTAC® Protein Degrader Bavdegalutamide (ARV-110) Continues to Demonstrate Clinical Benefit in Men with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Role of the E3 Ligase in BWA-522 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BWA-522, a novel Proteolysis Targeting Chimera (PROTAC), with alternative androgen receptor (AR) degraders. It delves into the critical role of the E3 ligase in the mechanism of action of BWA-522 and presents supporting experimental data and detailed methodologies to aid in research and development.
Introduction to BWA-522
BWA-522 is a promising, orally bioavailable PROTAC designed to degrade the androgen receptor (AR), including the clinically relevant AR-V7 splice variant, which is associated with resistance to conventional anti-androgen therapies.[1] As a heterobifunctional molecule, BWA-522 functions by simultaneously binding to the AR and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the AR. This guide focuses on the validation of the E3 ligase component in BWA-522's activity and compares its performance with other AR-targeting PROTACs.
The BWA-522 Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
BWA-522 exerts its therapeutic effect by co-opting the cell's natural protein disposal machinery. It achieves this by forming a ternary complex between the target protein (AR) and an E3 ubiquitin ligase. The search results confirm that BWA-522 specifically recruits the Cereblon (CRBN) E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the AR, marking it for degradation by the 26S proteasome.
Comparative Analysis of AR PROTACs
To contextualize the performance of BWA-522, this guide compares it with two other notable AR-targeting PROTACs: ARV-110 , which also recruits CRBN, and ARD-61 , which recruits the von Hippel-Lindau (VHL) E3 ligase.
| Parameter | BWA-522 | ARV-110 | ARD-61 |
| Target Protein | Androgen Receptor (AR), AR-V7 | Androgen Receptor (AR) | Androgen Receptor (AR) |
| Recruited E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Degradation Efficacy (DC50) | ~1 nM in VCaP cells | ~1 nM in VCaP cells | 0.44 nM in MDA-MB-453 cells |
| Cell Growth Inhibition (IC50) | Not explicitly found | Not explicitly found | 235 nM in MDA-MB-453 cells |
| Oral Bioavailability | Yes | Yes | Information not available |
Experimental Protocols for Validating E3 Ligase Role
The following are detailed methodologies for key experiments cited in the validation of the E3 ligase's role in the activity of PROTACs like BWA-522.
Western Blot for Protein Degradation
This is the most fundamental assay to confirm the degradation of the target protein.
-
Objective: To quantify the reduction in AR protein levels in cells treated with BWA-522.
-
Protocol:
-
Cell Culture and Treatment: Seed prostate cancer cells (e.g., LNCaP, VCaP) in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of BWA-522 for various durations (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against AR. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is crucial to demonstrate the BWA-522-dependent interaction between AR and CRBN.
-
Objective: To confirm the formation of the AR-BWA-522-CRBN ternary complex.
-
Protocol:
-
Cell Treatment and Lysis: Treat prostate cancer cells with BWA-522 or a vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either AR or CRBN that is coupled to magnetic beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against AR and CRBN. The presence of both proteins in the eluate from the BWA-522-treated sample, but not the control, confirms the formation of the ternary complex.
-
Competitive Binding Assays
These assays validate that the PROTAC's effect is dependent on its engagement with the E3 ligase.
-
Objective: To show that excess free E3 ligase ligand can compete with the PROTAC and rescue the degradation of the target protein.
-
Protocol:
-
Pre-treatment: Pre-treat cells with an excess of a CRBN ligand (e.g., thalidomide (B1683933) or pomalidomide) or a VHL ligand for ARD-61 comparison (e.g., VH032) for 1-2 hours.
-
PROTAC Treatment: Add the respective PROTAC (BWA-522 or ARD-61) at a concentration known to cause significant degradation and incubate for the standard treatment duration.
-
Analysis: Perform a Western blot for the target protein as described above. A rescue of target protein degradation in the cells pre-treated with the free E3 ligase ligand indicates that the PROTAC's activity is dependent on its binding to that specific E3 ligase.
-
In Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of the target protein induced by the PROTAC.
-
Objective: To detect the polyubiquitination of AR in the presence of BWA-522.
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine purified AR protein, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRBN-DDB1 complex, ubiquitin, and ATP in an appropriate reaction buffer.
-
PROTAC Addition: Add BWA-522 at the desired concentration. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Analysis: Stop the reaction and analyze the products by Western blotting using an anti-AR antibody. The appearance of a high-molecular-weight smear or ladder of bands corresponding to polyubiquitinated AR confirms the PROTAC's activity.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating the E3 ligase role and the logical relationship of the key components in the signaling pathway.
Conclusion
The validation of the E3 ligase's role is a cornerstone in the development of PROTACs like BWA-522. The experimental data and methodologies outlined in this guide provide a framework for researchers to objectively assess the performance of BWA-522 and compare it with other AR degraders. The specific recruitment of CRBN by BWA-522 to effectively degrade the androgen receptor underscores the potential of this therapeutic strategy for prostate cancer and other AR-driven diseases. Further research and clinical trials will continue to elucidate the full potential of BWA-522 and the broader class of PROTACs.
References
- 1. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BWA-522 Versus Novel Androgen Receptor Antagonists in Prostate Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel PROTAC androgen receptor (AR) degrader, BWA-522, against other leading-edge AR antagonists. This document summarizes key performance data from preclinical studies and outlines detailed experimental methodologies to support further investigation.
The landscape of androgen receptor-targeted therapies for prostate cancer is rapidly evolving. Beyond traditional antagonism, a new class of molecules, Proteolysis Targeting Chimeras (PROTACs), has emerged with the ability to induce the degradation of the AR protein. BWA-522 is a novel, orally bioavailable PROTAC that targets the N-terminal domain (NTD) of the AR, enabling the degradation of both full-length AR (AR-FL) and challenging splice variants like AR-V7, which are often implicated in drug resistance.[1][2][3][4] This guide benchmarks BWA-522 against second-generation AR antagonists such as enzalutamide, apalutamide, and darolutamide (B1677182), as well as another clinical-stage AR degrader, ARV-766.
Mechanism of Action: A Tale of Two Strategies
Traditional non-steroidal anti-androgens (NSAAs) like enzalutamide, apalutamide, and darolutamide function by competitively binding to the ligand-binding domain (LBD) of the AR. This action inhibits androgen binding, nuclear translocation, and subsequent transcriptional activity.[5][6] While effective, resistance can emerge through mutations in the AR LBD or the expression of AR splice variants that lack the LBD, such as AR-V7.
In contrast, PROTACs like BWA-522 and ARV-766 employ a different strategy. They are heterobifunctional molecules that simultaneously bind to the target protein (AR) and an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[7] A key advantage of BWA-522 is its targeting of the AR NTD, making it effective against both AR-FL and LBD-lacking splice variants like AR-V7.[1][2][3][4]
Below is a diagram illustrating the distinct mechanisms of action.
In Vitro Performance: Degradation and Cell Viability
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of its target protein, quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
| Compound | Cell Line | Target | DC50 | Dmax | Reference |
| BWA-522 | VCaP | AR-FL | 0.73 µM | >77.3% (at 1 µM) | [8][9] |
| VCaP | AR-V7 | 0.67 µM | >77.3% (at 1 µM) | [8][9] | |
| LNCaP | AR-FL | 3.5 µM | >72.0% (at 5 µM) | [9][10] | |
| ARV-766 | VCaP | Wild-type AR | <1 nM | >94% | [1][3][11] |
| LNCaP | Wild-type AR | <1.3 nM | >91% | [1] | |
| Enzalutamide | LNCaP | AR | Induces some degradation, but not its primary mechanism. DC50 not typically reported. | - | [12] |
| Apalutamide | - | AR | Primarily an antagonist; degradation is not the main mechanism. | - | |
| Darolutamide | - | AR | Primarily an antagonist; degradation is not the main mechanism. | - |
Note: Direct head-to-head studies for all compounds under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical xenograft models are crucial for evaluating the in vivo activity of anti-cancer agents.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| BWA-522 | LNCaP | 60 mg/kg, p.o. | 76% | [1][2][3][13] |
| ARV-766 | Non-castrated CB17/SCID mice | 10 mg/kg/day | 98% | [1] |
| Enzalutamide | LNCaP | - | Significant TGI, but quantitative comparison is difficult without standardized studies. | |
| Apalutamide | - | - | Significant TGI reported in various models. | |
| Darolutamide | - | - | Significant TGI reported in various models. |
Pharmacokinetic Profiles
The oral bioavailability and pharmacokinetic properties of a drug are critical for its clinical potential.
| Compound | Species | Oral Bioavailability (%) | Key PK Observations | Reference |
| BWA-522 | Mice | 40.5% | Orally bioavailable. | [2][3][10][13][14] |
| Dogs | 69.3% | Good oral bioavailability. | [2][3][10][13][14] | |
| ARV-766 | Humans | Orally bioavailable | Dose-dependent increases in exposure up to 320 mg once daily. | [2][4][15][16] |
| Enzalutamide | Humans | - | Metabolized by CYP2C8 and CYP3A4. Strong inducer of CYP3A4 and CYP2C19. | [17][18][19] |
| Apalutamide | Humans | - | Metabolized by CYP2C8 and CYP3A. Strong inducer of CYP3A4 and CYP2C19. | [17][18][19] |
| Darolutamide | Humans | ~30% (fasted), 60-75% (with food) | Shorter half-life compared to other second-generation AR inhibitors. | [17][20][21] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used in the characterization of AR antagonists and degraders.
Western Blot for AR Degradation
This protocol is used to quantify the levels of AR protein in cells after treatment with a test compound.
Methodology:
-
Cell Culture and Treatment: Seed prostate cancer cells (e.g., LNCaP, VCaP) in culture plates. Once attached, treat the cells with various concentrations of the test compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading in the subsequent steps.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the androgen receptor. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the intensity of the AR protein band and normalize it to a loading control (e.g., GAPDH or β-actin) to determine the relative AR protein levels.
Cell Viability Assay (MTT/WST-8)
This assay measures the effect of a compound on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a set period (e.g., 72 hours) to allow the compound to take effect.
-
Viability Reagent Addition: Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8, to each well.
-
Signal Measurement: After a further incubation period, measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Prostate Cancer Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of a compound.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a specified volume, randomize the animals into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., BWA-522) and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm AR degradation). Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Conclusion
BWA-522 represents a promising novel approach to targeting the androgen receptor in prostate cancer. Its ability to induce the degradation of both full-length AR and the AR-V7 splice variant through its unique NTD-targeting mechanism offers a potential advantage over traditional LBD-focused antagonists, particularly in the context of drug resistance. While direct comparative data with other novel AR antagonists is still emerging, the preclinical profile of BWA-522, including its oral bioavailability and in vivo efficacy, positions it as a compelling candidate for further development. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on next-generation AR-targeted therapies.
References
- 1. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 6. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 12. Enzalutamide-induced Proteolytic Degradation of the Androgen Receptor in Prostate Cancer Cells Is Mediated Only to a Limited Extent by the Proteasome System [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. urologytimes.com [urologytimes.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Interactions Between Abiraterone, Apalutamide, Darolutamide or Enzalutamide and Antithrombotic Drugs: Prediction of Clinical Events and Review of Pharmacological Information | Semantic Scholar [semanticscholar.org]
- 19. Pharmacokinetic Interactions Between Abiraterone, Apalutamide, Darolutamide or Enzalutamide and Antithrombotic Drugs: Prediction of Clinical Events and Review of Pharmacological Information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of BWA-522 Intermediate-2: A Comprehensive Guide for Laboratory Professionals
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for BWA-522 intermediate-2 is not publicly available. The following procedures are based on established best practices for the handling and disposal of potent, biologically active research chemicals. It is imperative to obtain and adhere to the specific SDS provided by your supplier before handling this compound. This guide is intended to supplement, not replace, the supplier's safety information and your institution's environmental health and safety (EHS) guidelines.
The proper management and disposal of specialized research chemicals are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This document provides a detailed operational and disposal plan for this compound, a compound presumed to be a potent chemical intermediate in the synthesis of the PROTAC (Proteolysis Targeting Chimera) BWA-522.
Immediate Safety and Handling Precautions
Given its likely nature as a precursor to a potent biological agent, this compound should be handled with the utmost care in a designated laboratory area. A thorough risk assessment should be completed before any handling of the compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant nitrile gloves are recommended. Consider double-gloving for added protection.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A dedicated, clean lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a fit-tested N95 respirator or higher is advised.
Quantitative Data for Related Compounds
While specific data for this compound is unavailable, the properties of the final product, BWA-522, and its known precursor, BWA-522 intermediate-1, underscore the need for careful handling.
| Parameter | BWA-522 | BWA-522 intermediate-1 |
| Chemical Name | 5-(4-((4-((4-(2-(4-((S)-3-Chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)methyl)-piperidin-1-yl)methyl)piperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione[1] | Not publicly available |
| Molecular Formula | C43H51ClN4O7[1] | C19H19N3O5[2] |
| Molecular Weight | 771.35 g/mol [1] | 369.4 g/mol [2] |
| Appearance | Solid[1] | Solid[3] |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months[1] | Powder: -20°C for 3 years, 4°C for 2 years[3] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 6 months[1] | In solvent: -80°C for 6 months, -20°C for 1 month[3] |
Experimental Protocol: Step-by-Step Disposal Plan
The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste to prevent release into the environment and ensure compliance with all local, state, and federal regulations.
1. Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste at the point of generation. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, vials, absorbent paper).
-
Contaminated PPE (e.g., gloves, disposable lab coat sleeves).
2. Solid Waste Disposal:
-
Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is kept sealed when not in use.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container.
-
Do not mix this waste stream with other solvent or aqueous waste unless explicitly permitted by your institution's EHS office.
-
The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the solvent system used (e.g., "this compound in DMSO").
4. Decontamination of Labware:
-
Reusable labware (e.g., glassware, spatulas) should be decontaminated.
-
A common procedure is to rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual compound.
-
The initial rinsate must be collected and disposed of as hazardous liquid waste.
-
After the initial solvent rinse, the labware can typically be washed according to standard laboratory procedures.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
For small powder spills, carefully cover with a damp paper towel to avoid raising dust, then gently scoop the material into a hazardous waste container.
-
For small liquid spills, use an appropriate chemical absorbent material (e.g., spill pads or vermiculite).
-
Collect all cleanup materials and dispose of them as hazardous solid waste.
-
Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
For large spills, evacuate the laboratory and immediately contact your institution's EHS or emergency response team.
6. Final Disposal:
-
All hazardous waste containers must be stored in a designated and secure satellite accumulation area within the laboratory.
-
Arrange for pickup and final disposal through your institution's EHS office, which will contract with a licensed hazardous waste disposal company.[4]
-
Never dispose of this compound or its containers in the general trash or down the drain.[5]
Mandatory Visualizations
Caption: Disposal workflow for this compound.
This comprehensive approach to the disposal of this compound ensures that laboratory personnel can manage the associated risks effectively, maintaining a safe working environment and adhering to regulatory compliance. Always prioritize safety and consult your institution's specific guidelines.
References
Personal protective equipment for handling BWA-522 intermediate-2
Essential Safety and Handling Guide for BWA-522 Intermediate-2
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide provides essential, immediate safety and logistical information for handling potentially hazardous chemical intermediates in a research setting, based on general laboratory safety protocols. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any new chemical compound.[1][2][3]
This document is intended to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is appropriate personal protective equipment.[4] The minimum required PPE for handling this compound and other similar chemical intermediates in a laboratory setting is outlined below.[5]
| PPE Category | Minimum Requirements | Additional Recommendations (Based on Risk Assessment) |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[5] | A full-face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[5][6] |
| Hand Protection | Disposable nitrile gloves are the minimum.[5] Gloves should be inspected before use and changed immediately if contaminated.[7] | For prolonged or high-risk work, double-gloving or using thicker, chemical-resistant gloves is recommended. |
| Body Protection | A lab coat is mandatory to protect clothing and skin from splashes.[6][8] | A chemical-resistant apron or coveralls may be necessary for larger quantities or splash-prone procedures. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[6] | --- |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. | If a fume hood is not available or if there is a risk of aerosol generation, a respirator (e.g., N95 or higher) may be required based on a risk assessment.[6] |
Operational Plan: Safe Handling Procedures
Adherence to standard operating procedures is critical for minimizing the risk of exposure and accidents when handling chemical intermediates.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to control airborne contaminants.[9]
-
Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[10]
Procedural Guidance
-
Preparation: Before starting any experiment, ensure all necessary PPE is donned correctly.[11] Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Handling:
-
Avoid direct contact with the chemical. Use spatulas and other appropriate tools for transfer.
-
Do not smell or taste chemicals.[7]
-
Keep containers closed when not in use.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
-
Spill Response:
-
In case of a small spill, alert others in the vicinity and clean it up immediately using an appropriate spill kit.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[12]
-
-
Personal Hygiene:
Disposal Plan
Proper disposal of chemical waste is crucial to protect human health and the environment.[14]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated solid waste (e.g., gloves, paper towels, and weighing paper) should be placed in a designated, labeled hazardous waste container.[15] |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[15] Do not pour chemical waste down the drain.[12] |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12][16] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[12] |
Risk Assessment Workflow
A thorough risk assessment must be conducted before working with any new or potentially hazardous chemical.[1][2][3] The following diagram illustrates a general workflow for this process.
Caption: General workflow for conducting a risk assessment before handling a new chemical compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. intersolia.com [intersolia.com]
- 4. nationallaboratorysales.com [nationallaboratorysales.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. chm.uri.edu [chm.uri.edu]
- 9. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 10. cce.caltech.edu [cce.caltech.edu]
- 11. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 12. vumc.org [vumc.org]
- 13. greenwgroup.com [greenwgroup.com]
- 14. danielshealth.com [danielshealth.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
